Product packaging for Granisetron(Cat. No.:CAS No. 124998-65-8)

Granisetron

货号: B054018
CAS 编号: 124998-65-8
分子量: 312.4 g/mol
InChI 键: MFWNKCLOYSRHCJ-AGUYFDCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Granisetron is a potent, selective, and competitive antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel found primarily in the central and peripheral nervous systems. Its primary research value lies in modeling and investigating the mechanisms of chemotherapy-induced nausea and vomiting (CINV), a major side effect of antineoplastic therapies. By blocking 5-HT3 receptors in the vagus nerve and the chemoreceptor trigger zone (CTZ) of the area postrema, this compound effectively inhibits the serotonin-mediated depolarization and subsequent emetic reflex. This mechanism makes it an indispensable pharmacological tool in preclinical oncology research for evaluating the efficacy of antiemetic drug regimens and understanding neurotransmitter pathways involved in nausea.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O B054018 Granisetron CAS No. 124998-65-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-AGUYFDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107007-99-8 (mono-hydrochloride)
Record name Granisetron [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023111
Record name Granisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109889-09-0
Record name Granisetron [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Granisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Granisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRANISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacology of Granisetron Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Granisetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly those induced by chemotherapy and radiation. This technical guide provides a comprehensive overview of its pharmacology, including its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. The content is tailored for researchers, scientists, and drug development professionals, featuring quantitative data in structured tables and visualizations of key pathways and workflows using the Graphviz DOT language.

Introduction

Nausea and emesis are significant and debilitating side effects of many cancer therapies. The introduction of selective 5-HT3 receptor antagonists, such as this compound, revolutionized the management of these symptoms.[1] this compound's efficacy is rooted in its specific pharmacological profile, characterized by high-affinity binding to the 5-HT3 receptor and favorable pharmacokinetic properties. This document synthesizes the core pharmacological data on this compound hydrochloride to serve as a detailed technical resource.

Mechanism of Action

This compound exerts its antiemetic effect by acting as a competitive and selective antagonist of 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptors.[2][3][4][5] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.

Emetogenic stimuli like chemotherapy can damage enterochromaffin cells in the small intestine, causing a massive release of serotonin. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, and also directly stimulates 5-HT3 receptors in the CTZ. This compound blocks these receptors at both peripheral and central sites, effectively inhibiting the vomiting reflex.

G cluster_periphery Peripheral Site (GI Tract) cluster_central Central Site (Brain) Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Peripheral_5HT3R 5-HT3 Receptor Serotonin_Release->Peripheral_5HT3R Binds Central_5HT3R 5-HT3 Receptor Serotonin_Release->Central_5HT3R Binds Vagal_Afferents Vagal Afferent Nerves Vomiting_Center Vomiting Center Vagal_Afferents->Vomiting_Center Signal Peripheral_5HT3R->Vagal_Afferents Activates CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center Stimulates Emesis Emesis Vomiting_Center->Emesis Central_5HT3R->CTZ Activates This compound This compound This compound->Peripheral_5HT3R Blocks This compound->Central_5HT3R Blocks

Caption: this compound's dual blockade of peripheral and central 5-HT3 receptors.

Pharmacodynamics

This compound's pharmacodynamic profile is defined by its high affinity and selectivity for the 5-HT3 receptor.

Receptor Binding Profile

This compound demonstrates a potent and highly selective binding affinity for the 5-HT3 receptor, with a binding constant (Ki) reported to be 0.26 nM. Its affinity for the 5-HT3 receptor is 4,000 to 40,000 times greater than for other receptor types. It has little to no affinity for other serotonin receptors (5-HT1, 5-HT2), alpha- or beta-adrenoreceptors, dopamine D2 receptors, or histamine H1 receptors. This high selectivity contributes to its favorable side-effect profile.

Table 1: Receptor Binding Affinities of this compound

Receptor TargetpKi (-log Ki)Ki (nM)Reference
5-HT3 9.15 ~0.71
5-HT1A<5>10,000
5-HT2<5>10,000
Dopamine D2<5>10,000
α1-adrenergic<6>1,000
α2-adrenergic<6>1,000
Histamine H1<6>1,000
µ-opioid<6>1,000
(Data derived from studies using rat cerebral cortex membranes and [3H]GR65630 as the radioligand. A higher pKi value indicates stronger binding affinity.)
Experimental Protocol: Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity (Ki) of a test compound like this compound.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat cerebral cortex) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Assay Incubation: The membrane preparation is incubated in a 96-well plate with a fixed concentration of a specific 5-HT3 radioligand (e.g., [3H]GR65630) and varying concentrations of unlabeled this compound.

  • Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

G A 1. Prepare 5-HT3 Receptor Enriched Membranes B 2. Incubate Membranes with Radioligand ([3H]GR65630) & Unlabeled this compound A->B C 3. Allow to Reach Binding Equilibrium B->C D 4. Separate Bound from Free Radioligand via Filtration C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Calculate IC50 and Ki (Cheng-Prusoff Equation) E->F G Granisetron_Admin This compound (Oral or IV) Liver Hepatic Metabolism Granisetron_Admin->Liver Urine Renal Excretion (Urine) Granisetron_Admin->Urine ~11% Unchanged CYP3A4 CYP3A Family Liver->CYP3A4 Metabolites N-demethylation & Aromatic Oxidation Products CYP3A4->Metabolites Conjugation Conjugation Metabolites->Conjugation Inactive_Metabolites Inactive Metabolites Conjugation->Inactive_Metabolites Inactive_Metabolites->Urine ~48% Feces Fecal Excretion Inactive_Metabolites->Feces ~38%

References

Granisetron's Affinity for Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of granisetron's binding affinity for serotonin (5-HT) receptors, with a primary focus on its interaction with the 5-HT3 receptor subtype. This compound is a potent and highly selective 5-HT3 receptor antagonist widely used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy and radiation therapy.[1][2] Understanding its binding characteristics is crucial for research and the development of novel therapeutics targeting the serotonergic system.

This compound Binding Affinity Data

This compound exhibits a high affinity for the 5-HT3 receptor and low affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[3][4][5] This selectivity is a key factor in its favorable side-effect profile compared to less selective antiemetic agents. The binding affinity of this compound is quantified using metrics such as the inhibition constant (Ki) and the pKi, which is the negative logarithm of the Ki value.

Receptor SubtypeLigand/MethodTissue/SystempKi / pA2Ki (nM)Reference
5-HT3 [3H]GR65630Rat Cerebral Cortex Membranes9.150.71
5-HT3 5-HT-induced depolarizationRat Vagus Nerve9.44 (pA2)-
5-HT1A Radioligand BindingRat Brain MembranesLow Affinity-
5-HT1B Radioligand BindingRat Brain MembranesLow Affinity-
5-HT2 Radioligand BindingRat Brain MembranesLow Affinity-
Other Receptors Radioligand BindingVariousNegligible Affinity-

Table 1: Summary of this compound Binding Affinities. This table presents the binding affinity of this compound for various serotonin receptor subtypes. This compound's high affinity for the 5-HT3 receptor is evident from its low nanomolar Ki value and high pKi/pA2 values.

Key Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (the "competitor," e.g., this compound) in a concentration-dependent manner. This competition allows for the calculation of the competitor's binding affinity (Ki).

Protocol: Competitive Radioligand Binding Assay for this compound Affinity at 5-HT3 Receptors

1. Preparation of Receptor Membranes:

  • Tissue/Cell Source: Tissues or cells expressing the 5-HT3 receptor (e.g., rat cerebral cortex or HEK293 cells transfected with the 5-HT3A receptor) are used.

  • Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in a suitable buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Binding Assay:

  • Assay Components: The assay is typically performed in a 96-well plate and includes the following in each well:

    • Receptor membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue).

    • A fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]this compound or [3H]GR65630).

    • Varying concentrations of unlabeled this compound (the competitor).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding: This is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_sep Separation cluster_analysis Quantification & Analysis tissue Tissue/Cells Expressing 5-HT3R homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Resuspension homogenize->centrifuge protein_assay Protein Quantification centrifuge->protein_assay incubation Incubation with Radioligand & this compound protein_assay->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis IC50/Ki Calculation counting->data_analysis

Radioligand Binding Assay Workflow

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. When the endogenous ligand, serotonin (5-HT), binds to the 5-HT3 receptor, it triggers a conformational change that opens the ion channel. This allows for the rapid influx of cations, primarily sodium (Na+) and potassium (K+), leading to depolarization of the neuron and the propagation of a nerve impulse.

In the context of emesis, serotonin is released from enterochromaffin cells in the gastrointestinal tract in response to chemotherapy or radiation. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.

This compound competitively binds to the same site as serotonin on the 5-HT3 receptor but does not activate the channel. By occupying the binding site, this compound prevents serotonin from binding and thereby blocks the opening of the ion channel and the subsequent downstream signaling that leads to nausea and vomiting.

G cluster_pathway 5-HT3 Receptor Signaling Pathway cluster_channel Cell Membrane serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds & Activates This compound This compound This compound->receptor Binds & Blocks channel_closed Channel Closed receptor->channel_closed channel_open Channel Open receptor->channel_open no_signal No Signal (Antiemetic Effect) channel_closed->no_signal Results in depolarization Na+/K+ Influx & Depolarization channel_open->depolarization Leads to signal Signal Propagation (Emesis) depolarization->signal

5-HT3 Receptor Signaling and this compound's Antagonism

Conclusion

This compound's therapeutic efficacy as an antiemetic is rooted in its high binding affinity and selectivity for the 5-HT3 receptor. As a competitive antagonist, it effectively blocks the ionotropic signaling cascade initiated by serotonin, thereby preventing the transmission of emetogenic signals. The quantitative data from radioligand binding assays provide a clear picture of this selectivity, which is fundamental to its clinical utility and favorable safety profile. This detailed understanding of its molecular interactions continues to be invaluable for the ongoing development of targeted antiemetic therapies.

References

In Vitro Effects of Granisetron on Vagus Nerve Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to study the effects of granisetron on vagus nerve activity. This compound, a potent and highly selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2] Its primary mechanism of action involves the blockade of serotonin (5-HT) signaling at 5-HT3 receptors located on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[3][4][5] Understanding the precise electrophysiological effects of this compound on the vagus nerve at a preclinical level is crucial for the development of novel antiemetic therapies and for refining our knowledge of gut-brain communication.

This guide details the experimental protocols for isolating and recording from the vagus nerve and its associated ganglia, presents the available quantitative data on this compound's activity, and illustrates the key signaling pathways and experimental workflows.

Signaling Pathway of Serotonin-Mediated Vagal Afferent Activation

Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gut, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors, which are ligand-gated ion channels, on the terminals of vagal afferent fibers. This binding elicits a rapid depolarization of the nerve terminal, generating action potentials that propagate along the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem. The NTS, a key component of the dorsal vagal complex, integrates these visceral sensory signals and projects to other brain regions, including the area postrema (chemoreceptor trigger zone), ultimately triggering the sensation of nausea and the vomiting reflex. This compound exerts its antiemetic effect by competitively blocking the 5-HT3 receptor, thereby preventing serotonin-induced depolarization of vagal afferents and interrupting this signaling cascade.

Serotonin Vagal Pathway cluster_0 Gastrointestinal Tract cluster_1 Vagus Nerve cluster_2 Brainstem Enterochromaffin_Cells Enterochromaffin Cells Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin Release 5HT3_Receptor 5-HT3 Receptor Serotonin->5HT3_Receptor Binds to Vagal_Afferent_Terminal Vagal Afferent Terminal 5HT3_Receptor->Vagal_Afferent_Terminal Depolarization Action_Potential Action Potential Propagation Vagal_Afferent_Terminal->Action_Potential NTS Nucleus Tractus Solitarius (NTS) Action_Potential->NTS Emesis_Center Emesis Center NTS->Emesis_Center Signal to This compound This compound This compound->5HT3_Receptor Blocks

Serotonin-mediated vagal afferent signaling pathway and the site of this compound action.

Experimental Protocols for In Vitro Vagus Nerve Studies

Several in vitro preparations can be utilized to investigate the effects of this compound on vagus nerve activity. The choice of preparation depends on the specific research question, with options ranging from whole nerve recordings to single-cell patch-clamp analysis.

Isolated Vagus Nerve Preparation for Compound Action Potential (CAP) Recording

This method allows for the recording of the collective activity of the entire nerve trunk in response to stimuli.

Methodology:

  • Nerve Dissection:

    • Euthanize a rodent (e.g., rat, mouse) in accordance with institutional animal care and use committee guidelines.

    • Carefully dissect the cervical vagus nerve from the surrounding connective tissue, from the nodose ganglion to a point just above the clavicle.

    • Immediately place the excised nerve into a dish containing chilled, oxygenated Krebs solution (see composition below).

  • Recording Chamber Setup (Sucrose-Gap Technique):

    • Transfer the isolated vagus nerve to a multi-compartment recording chamber. The sucrose-gap technique is a common and effective method for recording DC potential changes from nerve bundles.

    • The chamber typically consists of three compartments: one for the stimulating electrode and Krebs solution, a central compartment filled with an isotonic, non-ionic sucrose solution to electrically isolate the compartments, and a third compartment for the recording electrode and Krebs solution. A fourth compartment containing isotonic KCl can be used to depolarize the nerve segment for measuring the resting membrane potential.

    • Gently draw the ends of the vagus nerve through small openings into the respective compartments, ensuring a good seal with petroleum jelly to prevent fluid leakage.

  • Electrophysiological Recording:

    • Place a stimulating electrode (e.g., silver-silver chloride) in the first compartment and a recording electrode in the third compartment.

    • Deliver electrical stimuli (e.g., supramaximal square-wave pulses of 0.1-0.5 ms duration) to elicit compound action potentials (CAPs).

    • Amplify and digitize the recorded signals using a suitable data acquisition system.

  • Drug Application:

    • Establish a stable baseline recording of evoked CAPs.

    • Introduce serotonin to the recording compartment to induce depolarization and/or an increase in spontaneous activity.

    • After observing a stable response to serotonin, introduce this compound at varying concentrations to the recording compartment to assess its inhibitory effect on the serotonin-induced changes.

Krebs Solution Composition (typical):

Component Concentration (mM)
NaCl 118
KCl 4.7
CaCl2 2.5
MgSO4 1.2
KH2PO4 1.2
NaHCO3 25

| Glucose | 11 |

Note: The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain pH and oxygenation.

Isolated Nodose Ganglion Preparation for Single-Unit Recording

This preparation allows for the study of individual vagal afferent neurons, providing more detailed information about the effects of this compound on specific neuronal subtypes.

Methodology:

  • Ganglion Dissection and Dissociation:

    • Dissect the nodose ganglia, which contain the cell bodies of vagal afferent neurons, from the anesthetized animal.

    • Treat the ganglia with a combination of enzymes (e.g., collagenase and dispase) to dissociate the neurons.

    • Gently triturate the ganglia to obtain a single-cell suspension.

    • Plate the dissociated neurons onto coated culture dishes (e.g., with poly-L-lysine or Matrigel) and maintain in a suitable culture medium.

  • Patch-Clamp Electrophysiology:

    • After allowing the neurons to adhere and stabilize (typically a few hours to a day), perform whole-cell patch-clamp recordings.

    • Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a single neuron.

    • Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to the application of serotonin and subsequently this compound.

    • This technique allows for the precise measurement of changes in firing frequency, action potential waveform, and specific ion channel currents.

Quantitative Data on this compound's Effect on Vagus Nerve Activity

The following tables summarize the available quantitative data from in vitro studies of this compound.

Table 1: Receptor Binding Affinity and Antagonist Potency of this compound

Parameter Species Preparation Value Reference
pA2 Rat Isolated Vagus Nerve 9.44 ± 0.40

| pKi | Rat | Cerebral Cortex Membranes | 9.15 (9.02-9.28) | |

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

  • pKi: The negative logarithm of the inhibition constant (Ki), representing the affinity of an antagonist for a receptor. A higher pKi value indicates greater binding affinity.

Table 2: Effect of this compound on Neuronal Firing Rate

Drug Dose Species Neuronal Population Effect Reference
This compound 1 mg/kg (i.v.) Rat Caudal ventrolateral medullary reticular formation neurons (excited by colorectal distension) Unstable but significant decrease in background firing rate at 30 and 45 minutes.

| this compound | 2 mg/kg (i.v.) | Rat | Caudal ventrolateral medullary reticular formation neurons (excited by colorectal distension) | More pronounced and stable suppression of background and evoked neuronal firing. | |

Note: While this data is from medullary neurons and not directly from vagal afferents, it provides insight into the in vivo effects of this compound on central neurons that receive visceral input, which is relevant to the overall antiemetic pathway.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for an in vitro study of this compound on isolated vagus nerve activity.

Experimental_Workflow cluster_0 Preparation cluster_1 Recording and Stimulation cluster_2 Intervention and Analysis Dissection Vagus Nerve Dissection (e.g., Rat) Mounting Mounting in Recording Chamber (e.g., Sucrose-Gap) Dissection->Mounting Baseline Establish Stable Baseline (Evoked CAPs) Mounting->Baseline Stimulation Apply Serotonin (5-HT) (Induce Depolarization) Baseline->Stimulation Antagonist Apply this compound (Varying Concentrations) Stimulation->Antagonist Data_Acquisition Record Changes in Nerve Activity Antagonist->Data_Acquisition Analysis Data Analysis (e.g., Dose-Response Curve) Data_Acquisition->Analysis

A generalized experimental workflow for in vitro vagus nerve studies.

Conclusion

The in vitro study of this compound's effects on vagus nerve activity provides a powerful platform for understanding its fundamental mechanism of action. By employing techniques such as compound action potential recordings from isolated nerves and patch-clamp analysis of individual nodose ganglion neurons, researchers can precisely quantify the antagonistic properties of this compound against serotonin-induced vagal activation. The data consistently demonstrates that this compound is a high-affinity antagonist of 5-HT3 receptors on vagal afferents, effectively blocking the initial signal in the emetic reflex pathway. This technical guide offers a framework for designing and executing such studies, which are essential for the continued development of effective antiemetic therapies and for exploring the broader role of the vagus nerve in gut-brain signaling.

References

Preclinical Evaluation of Granisetron's Antiemetic Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of granisetron, a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. This document details the experimental models, key findings, and underlying mechanisms of action that have established this compound's efficacy in non-clinical settings.

Introduction to this compound and Emesis

Chemotherapy- and radiotherapy-induced nausea and vomiting (CINV and RINV) are distressing side effects that can significantly impact a patient's quality of life and compliance with cancer treatment. The emetic reflex is a complex process involving both central and peripheral pathways. A key neurotransmitter implicated in this process is serotonin (5-hydroxytryptamine, 5-HT), which is released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic insults.[1] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately stimulating the vomiting center.[2][3]

This compound is a highly selective antagonist of the 5-HT3 receptor.[3] Its antiemetic activity is primarily mediated by blocking the action of serotonin at these receptors, both peripherally on vagal nerve terminals and centrally in the brainstem.[3] Preclinical animal models have been instrumental in elucidating this mechanism and establishing the antiemetic efficacy of this compound before its successful translation to clinical use.

Signaling Pathways in Emesis and this compound's Mechanism of Action

The signaling cascade leading to emesis is multifaceted, involving several neurotransmitters and their receptors. The diagram below illustrates the key pathways involved in chemotherapy- and radiotherapy-induced emesis and the point of intervention for this compound.

G Signaling Pathway of Chemotherapy/Radiotherapy-Induced Emesis cluster_peripheral Peripheral Pathway (Gut) cluster_central Central Pathway (Brainstem) Chemo_Radio Chemotherapy / Radiotherapy EC_cells Enterochromaffin Cells Chemo_Radio->EC_cells Damage Serotonin_release Serotonin (5-HT) Release EC_cells->Serotonin_release Vagal_afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_release->Vagal_afferents Stimulates NTS Nucleus Tractus Solitarius (NTS) Vagal_afferents->NTS Signal Transmission CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Vomiting_center Vomiting Center CTZ->Vomiting_center NTS->Vomiting_center Emesis Nausea & Vomiting Vomiting_center->Emesis This compound This compound This compound->Vagal_afferents Blocks 5-HT3 Receptors This compound->CTZ Blocks 5-HT3 Receptors G Experimental Workflow: Cisplatin-Induced Emesis in Ferrets Animal_Prep Acclimatization & Fasting of Ferrets Baseline Baseline Behavioral Observation Animal_Prep->Baseline Drug_Admin This compound or Vehicle Administration (e.g., i.v., p.o.) Baseline->Drug_Admin Cisplatin_Admin Cisplatin Administration (e.g., 5-10 mg/kg, i.p.) Drug_Admin->Cisplatin_Admin 30 min prior Observation Continuous Observation (e.g., 24-72 hours) Cisplatin_Admin->Observation Data_Collection Record Latency to First Emetic Episode, Number of Retches and Vomits Observation->Data_Collection Analysis Data Analysis and Comparison Between Groups Data_Collection->Analysis G Experimental Workflow: Radiation-Induced Pica in Rats Animal_Housing Individual Housing of Rats with Pre-weighed Kaolin Baseline_Kaolin Baseline Kaolin Consumption Measurement (24h) Animal_Housing->Baseline_Kaolin Drug_Admin This compound or Vehicle Administration (e.g., i.p.) Baseline_Kaolin->Drug_Admin Irradiation Whole-Body or Abdominal Irradiation (e.g., 4-8 Gy) Drug_Admin->Irradiation 30 min prior Post_Irradiation Post-Irradiation Kaolin Consumption Measurement (24-48h) Irradiation->Post_Irradiation Data_Analysis Calculate Net Kaolin Intake and Compare Groups Post_Irradiation->Data_Analysis

References

The Role of Granisetron in the Chemoreceptor Trigger Zone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granisetron is a potent and highly selective antagonist of the serotonin type 3 (5-HT3) receptor, a key component in the emetic reflex pathway.[1] This guide provides an in-depth technical overview of the role of this compound within the chemoreceptor trigger zone (CTZ), a critical area in the medulla oblongata for detecting emetogenic substances in the bloodstream.[2][3] We will explore its mechanism of action, receptor binding kinetics, and the downstream effects of 5-HT3 receptor blockade. This document will also detail common experimental protocols for evaluating 5-HT3 receptor antagonists and present quantitative data to facilitate comparative analysis.

Introduction to the Chemoreceptor Trigger Zone and the Emetic Reflex

The chemoreceptor trigger zone (CTZ) is a primary site for the detection of blood-borne emetic stimuli, including chemotherapeutic agents, toxins, and various drugs.[2][3] Located in the area postrema on the floor of the fourth ventricle, the CTZ is unique in that it is not protected by the blood-brain barrier, allowing it to directly sense chemical changes in the circulation. The CTZ does not initiate vomiting itself but communicates with the nucleus tractus solitarius (NTS), a key component of the vomiting center, to coordinate the emetic response.

Several neurotransmitters and their receptors are implicated in the complex signaling pathways of the CTZ, including dopamine (D2), acetylcholine, histamine (H1), substance P (NK-1), and, most critically for the action of this compound, serotonin (5-HT). Serotonin, released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic agents, travels via the bloodstream to the CTZ, where it activates 5-HT3 receptors on vagal afferent nerve terminals and centrally within the CTZ itself. This activation is a primary trigger for the vomiting reflex.

This compound: A Selective 5-HT3 Receptor Antagonist

This compound is an indazole derivative that functions as a highly selective and potent competitive antagonist of the 5-HT3 receptor. Its antiemetic effect is mediated by blocking the action of serotonin at these receptors, thereby preventing the initiation of the emetic signal. This compound exhibits a high degree of selectivity for the 5-HT3 receptor, with negligible affinity for other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as for adrenergic, dopaminergic, histaminergic, or opioid receptors. This high selectivity contributes to its favorable side-effect profile, notably the absence of extrapyramidal symptoms that can be associated with dopamine D2 receptor antagonists.

Mechanism of Action at the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and a smaller efflux of potassium (K+). This influx of positive ions leads to depolarization of the neuron, initiating an action potential that propagates the emetic signal to the NTS.

This compound competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the opening of the ion channel. This blockade of neuronal depolarization is the core mechanism by which this compound exerts its antiemetic effects, both peripherally on vagal nerve endings and centrally in the CTZ.

Quantitative Analysis of this compound-Receptor Interaction

The affinity and potency of this compound for the 5-HT3 receptor have been quantified in numerous studies. The following tables summarize key quantitative data.

Parameter Value Species/Tissue Reference
pKi9.15 (9.02-9.28)Rat cerebral cortex
Binding Constant (Ki)0.26 nMNot specified
pA29.44 ± 0.40Rat vagus nerve
Selectivity (vs. other receptors)>1000:1Not specified

Table 1: Binding Affinity and Potency of this compound for the 5-HT3 Receptor

5-HT3 Receptor Antagonist pKi (Rat Cerebral Cortex) pA2 (Rat Vagus Nerve) Reference
This compound9.159.44
Ondansetron8.708.63
YM06010.4810.27
YM114 (KAE-393)10.2410.12

Table 2: Comparative Binding Affinities and Potencies of 5-HT3 Receptor Antagonists

Experimental Protocols

Radioligand Binding Assay for Determining Ki of this compound

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Rat cerebral cortex membrane preparation

  • [3H]GR65630 (radioligand)

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).

  • Radioligand Addition: Add a fixed concentration of [3H]GR65630 to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Determining pA2 of this compound

Objective: To determine the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit serotonin-induced depolarization in an isolated tissue preparation.

Materials:

  • Isolated rat vagus nerve

  • Serotonin (5-HT) solutions of varying concentrations

  • This compound solutions of varying concentrations

  • Physiological salt solution (e.g., Krebs solution), gassed with 95% O2/5% CO2

  • Recording electrodes and amplifier

  • Data acquisition system

Protocol:

  • Tissue Preparation: Dissect the vagus nerve from a rat and mount it in an organ bath containing physiological salt solution maintained at 37°C.

  • Electrode Placement: Place recording electrodes on the nerve to measure changes in membrane potential.

  • Control Response: Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the bath and recording the resulting depolarization.

  • Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Antagonized Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for serotonin.

  • Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

  • Data Analysis: Plot the log of the concentration of serotonin against the response (depolarization). The presence of this compound should cause a rightward shift in the concentration-response curve. Calculate the dose ratio (the ratio of the EC50 of serotonin in the presence and absence of this compound). Create a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot gives the pA2 value.

Visualizing Signaling Pathways and Experimental Workflows

granisetron_mechanism cluster_stimulus Emetogenic Stimulus cluster_periphery Gastrointestinal Tract cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vc Vomiting Center Chemotherapy Chemotherapeutic Agent EC_cells Enterochromaffin Cells Chemotherapy->EC_cells stimulates Serotonin_release Serotonin (5-HT) Release EC_cells->Serotonin_release Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_release->Receptor binds to Depolarization Na+/Ca2+ Influx Depolarization Receptor->Depolarization activates This compound This compound This compound->Receptor blocks NTS Nucleus Tractus Solitarius (NTS) Depolarization->NTS signals to Vomiting Emesis NTS->Vomiting initiates

Caption: Mechanism of action of this compound in the CTZ.

binding_assay_workflow start Start prep_membranes Prepare Cerebral Cortex Membrane Homogenate start->prep_membranes add_components Add Membranes, [3H]Radioligand, and varying concentrations of this compound to 96-well plate prep_membranes->add_components incubate Incubate to reach binding equilibrium add_components->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify bound radioligand via scintillation counting filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Dose-Response Relationship

Clinical studies have investigated the dose-response relationship of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Evidence suggests an improved efficacy with increasing doses up to 40 µg/kg in adults. At this dose, a high likelihood of treatment success is observed for most patients. Furthermore, incremental doses have been shown to be effective in patients with refractory emesis. However, some studies have shown that for certain chemotherapy regimens, a 1 mg dose of this compound is not inferior to a 3 mg dose when combined with dexamethasone.

Dose Efficacy Outcome Chemotherapy Reference
Up to 40 µg/kgImproved control of emesis and nauseaVarious
1 mg vs. 3 mg (IV)1 mg was not inferior to 3 mg for complete protection (acute phase)Emetogenic
40 µg/kg vs. 80 µg/kg (IV)No suggestion of dose-dependent efficacyDoxorubicin and/or Cisplatin
10, 20, 40, 80 µg/kg (IV)Dose-dependent increase in complete response for postoperative nausea and vomitingLaparoscopic cholecystectomy

Table 3: Summary of this compound Dose-Response Studies

Conclusion

This compound's role in the chemoreceptor trigger zone is well-defined, acting as a highly selective and potent antagonist of the 5-HT3 receptor. Its mechanism of action, centered on the blockade of serotonin-induced neuronal depolarization, effectively mitigates the emetic signals originating from the detection of blood-borne emetogenic substances. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The high therapeutic index and favorable side-effect profile of this compound, stemming from its receptor selectivity, solidify its importance as a first-line antiemetic agent. Further research into the nuanced interactions within the CTZ and the development of novel 5-HT3 receptor antagonists will continue to advance the management of nausea and vomiting.

References

Granisetron: A Deep Dive into its Molecular-Activity Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and structure-activity relationships (SAR) of granisetron, a potent and selective 5-HT3 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound's pharmacophore, binding interactions, and the impact of structural modifications on its antagonist activity.

Introduction to this compound

This compound is a cornerstone therapeutic agent for managing nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2][3][4] Its clinical efficacy stems from its high-affinity, selective antagonism of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel pivotal in the emetic reflex.[1] Understanding the intricate relationship between this compound's molecular architecture and its biological activity is paramount for the rational design of next-generation antiemetics with improved pharmacological profiles.

The Molecular Blueprint of this compound

This compound's chemical structure, 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide, is comprised of three key moieties: a substituted indazole ring, a central amide linker, and a rigid azabicyclic (nortropane-like) ring system. This unique arrangement dictates its interaction with the 5-HT3 receptor.

The core pharmacophore of this compound involves:

  • An aromatic system (indazole ring): Crucial for π-π stacking and other non-covalent interactions within the receptor binding pocket.

  • A hydrogen bond acceptor (carbonyl oxygen): Forms a key hydrogen bond with receptor residues.

  • A basic, protonatable nitrogen atom (in the azabicyclic ring): Engages in a critical cation-π interaction with an aromatic residue in the binding site.

Structure-Activity Relationship (SAR) of this compound

The antagonistic activity of this compound is highly sensitive to modifications of its core structure.

The Indazole Ring System

The indazole ring is a critical component for high-affinity binding. Docking studies and mutational analyses suggest that this aromatic system interacts with key residues in the 5-HT3 receptor binding pocket, such as Arg92.

  • N-Methyl Group: The methyl group at the N1 position of the indazole ring is important for potent antagonist activity. A systematic study of this compound derivatives has shown that this position can tolerate some substitutions, potentially allowing for the attachment of biophysical tags.

The Azabicyclic Moiety

The rigid, bicyclic amine portion of this compound is essential for correct orientation within the binding pocket and for the crucial cation-π interaction.

  • Cation-π Interaction: Experimental evidence strongly supports a cation-π interaction between the protonated nitrogen of the azabicyclic ring and the aromatic side chain of Tryptophan 183 (Trp183) in the 5-HT3 receptor. This interaction anchors the molecule in a specific orientation.

  • Stereochemistry: The endo stereochemistry of the amine linkage to the azabicyclic ring is critical for optimal activity.

The Amide Linker

The amide linker provides the appropriate spacing and conformational rigidity between the indazole and azabicyclic moieties. The coplanarity of the indazole ring and the amide bond appears to be a key feature for maintaining a high-affinity binding conformation.

Quantitative Analysis of this compound's Activity

The affinity of this compound and its analogs for the 5-HT3 receptor is typically quantified using radioligand binding assays, which determine the inhibition constant (Ki). Functional antagonism is often measured via electrophysiological studies, yielding the half-maximal inhibitory concentration (IC50) or the antagonist dissociation constant (pA2).

CompoundReceptor/TissueAssay TypeMeasured ValueReference
This compound Rat Cerebral CortexRadioligand Binding ([3H]GR65630)pKi = 9.15
This compound Rat Vagus NerveFunctional Assay (Depolarization)pA2 = 9.44
This compound Human 5-HT3A ReceptorRadioligand BindingKi = 0.26 nM
OndansetronRat Cerebral CortexRadioligand Binding ([3H]GR65630)pKi = 8.70
OndansetronRat Vagus NerveFunctional Assay (Depolarization)pA2 = 8.63

Note: pKi and pA2 values are the negative logarithm of the molar concentration.

Signaling Pathways and Mechanism of Action

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels. Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+), leading to depolarization of the neuronal membrane. This is the primary signaling event. This compound acts as a competitive antagonist, binding to the same site as serotonin but failing to induce channel opening, thereby blocking the physiological response.

G cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Closed) Receptor_Open 5-HT3 Receptor (Open) Receptor->Receptor_Open Conformational Change Channel Ion Channel Ions Na+, K+ Influx Channel->Ions Opens Serotonin Serotonin (5-HT) Serotonin->Receptor Binds This compound This compound This compound->Receptor Competitively Binds & Blocks Depolarization Neuronal Depolarization (Emetic Signal) Ions->Depolarization

Caption: 5-HT3 Receptor Signaling and this compound's Mechanism of Action.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical experiment to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT3 receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT3 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

  • Radioligand: [3H]this compound or another high-affinity 5-HT3 antagonist radioligand (e.g., [3H]GR65630).

  • Test Compound: this compound or its analogs at varying concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM unlabeled this compound).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Termination and Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Reagents in 96-well Plate (60 min @ RT) A->B C Rapid Filtration (Separate Bound from Free Ligand) B->C D Wash Filters (Remove Non-specifically Bound Ligand) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

The structure-activity relationship of this compound is well-defined, highlighting the critical roles of the indazole ring, the rigid azabicyclic system, and their stereochemical arrangement. The cation-π interaction with Trp183 is a key determinant of its high-affinity binding. This detailed understanding of this compound's molecular interactions provides a robust framework for the ongoing development of novel 5-HT3 receptor modulators with enhanced therapeutic properties.

References

Pharmacodynamics of Granisetron in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of granisetron, a potent and highly selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist, as characterized in various animal models. This compound's primary mechanism of action involves the competitive inhibition of 5-HT₃ receptors, which are integral to the emetic reflex. This document synthesizes key findings on its receptor binding affinity, antiemetic efficacy against various stimuli, and its effects on gastrointestinal motility. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays, such as the cisplatin-induced emesis model in ferrets, are provided to aid in study design and replication. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and gastrointestinal pharmacology.

Mechanism of Action

This compound exerts its antiemetic effects by selectively blocking 5-HT₃ receptors.[1][2] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1][2][3] Emetogenic stimuli, such as chemotherapy and radiation, cause damage to cells in the gastrointestinal (GI) tract, leading to a significant release of serotonin from enterochromaffin cells. This released serotonin then binds to 5-HT₃ receptors on vagal afferent fibers, initiating a signal that is transmitted to the vomiting center in the brainstem, ultimately triggering the emetic reflex. This compound potently and competitively blocks the binding of serotonin to these receptors, thereby preventing the initiation of this signaling cascade.

Granisetron_MoA cluster_peripheral Peripheral (GI Tract) cluster_central Central (Brainstem) chemo Emetogenic Stimulus (e.g., Cisplatin) ec_cells Enterochromaffin Cells chemo->ec_cells Damages serotonin Serotonin (5-HT) Release ec_cells->serotonin receptor 5-HT₃ Receptor (Vagal Afferent) serotonin->receptor Binds to vagus Vagal Afferent Signal receptor->vagus ctz Area Postrema / CTZ vagus->ctz vomiting_center Vomiting Center (NTS) ctz->vomiting_center emesis Emesis (Nausea & Vomiting) vomiting_center->emesis This compound This compound This compound->receptor Blocks

Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.

Receptor Binding and Selectivity

Animal studies have established this compound's high affinity and remarkable selectivity for the 5-HT₃ receptor. It displays little to no significant affinity for other serotonin receptor subtypes (e.g., 5-HT₁, 5-HT₂), as well as adrenergic (α₁, α₂), dopamine (D₂), histamine (H₁), or opioid receptors. This high selectivity is believed to contribute to its favorable side-effect profile. Radioligand binding assays in rat models have quantified this affinity.

Parameter Animal Model / Tissue Value Reference
pKi Rat Cortical Membranes9.15 (9.02-9.28)
pA₂ Rat Isolated Vagus Nerve9.44 ± 0.40
Table 1: 5-HT₃ Receptor Binding Affinity of this compound in Rat Models.

Antiemetic Efficacy in Animal Models

The ferret is a widely used and sensitive animal model for evaluating antiemetic agents due to its robust emetic response to cytotoxic drugs like cisplatin. Studies across various species have consistently demonstrated the potent antiemetic activity of this compound.

Cisplatin-Induced Emesis

Cisplatin is a highly emetogenic chemotherapeutic agent that induces both an acute (within 24 hours) and a delayed (24-72 hours) emetic phase, mimicking the response in human patients. This compound has shown significant efficacy in inhibiting these responses across multiple animal models.

Animal Model Emetic Stimulus This compound Dose & Route Observed Antiemetic Effect Reference
Ferret Cisplatin (5 mg/kg, i.p.)3.2 mg/kg, i.v.Inhibited delayed emesis.
Ferret Cisplatin (10 mg/kg)0.05 - 0.5 mg/kg (i.v., p.o., s.c.)Dose-dependent and significant reduction in vomits.
Cat Cisplatin (5 mg/kg, i.v.)1 mg/kg, i.m. (3x/day)100% reduction in vomiting on Day 1; 75% on Day 2.
Dog Cisplatin (3 mg/kg, i.v.)60 µg/kg, i.v.Completely inhibited vomiting and nausea episodes.
Piglet Cisplatin (5.5 mg/kg, i.v.)1 mg/kg, i.v. (repeated every 5h)Significantly reduced total emetic events over 60h.
Suncus Murinus Cisplatin (high-dose)3 - 30 mg/kg, p.o.Reduced emetic episodes by <50%.

Table 2: Summary of this compound's Antiemetic Efficacy in Cisplatin-Induced Emesis Models.

Other Emesis Models

This compound's efficacy extends to emesis induced by other stimuli, such as different chemotherapeutic agents and radiation.

Animal Model Emetic Stimulus This compound Dose & Route Observed Antiemetic Effect Reference
Ferret (young) Cyclophosphamide + Doxorubicin0.5 mg/kg, i.v.Protected 3 out of 4 animals from vomiting.
Ferret Whole-body X-irradiation0.5 mg/kg, i.v.Completely protected 2 out of 4 animals.
Ferret Morphine (0.3 mg/kg, s.c.)0.1 - 10 mg/kg, i.v.Inactive against morphine-induced emesis.

Table 3: Efficacy of this compound in Other Emesis Models.

Experimental Protocols

Cisplatin-Induced Emesis in the Ferret

This model is a cornerstone for preclinical antiemetic research.

1. Animals and Acclimatization:

  • Species: Male or female ferrets (Mustela putorius furo).

  • Housing: Housed individually in cages allowing for clear observation, with a standard light-dark cycle.

  • Acclimatization: Animals are acclimatized to the laboratory environment and handling for at least 7 days prior to experimentation. Food is typically withdrawn for a short period before the study, while water remains available.

2. Experimental Groups:

  • Control Group: Receives the vehicle for this compound followed by a cisplatin challenge.

  • Treatment Group(s): Receive one or more doses of this compound followed by a cisplatin challenge.

3. Drug Administration:

  • Antiemetic: this compound or its vehicle is administered, typically 30 minutes before the cisplatin challenge. The route can be intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).

  • Emetogen: Cisplatin is administered, commonly at a dose of 5 mg/kg or 10 mg/kg, via the i.p. or i.v. route.

4. Observation and Data Collection:

  • Observation Period: Animals are continuously observed, often via video recording, for a defined period. For acute emesis, this is typically 4-8 hours. For delayed emesis studies, the observation can extend up to 72 hours.

  • Parameters Measured:

    • Latency: Time from cisplatin administration to the first episode of retching or vomiting.

    • Retching: Rhythmic, spasmodic contractions of the abdominal muscles not associated with the expulsion of gastric contents.

    • Vomiting: Forceful expulsion of gastric contents.

    • Episode Count: The total number of retches and vomits are counted. Events occurring within a short interval (e.g., <1 minute) may be counted as a single episode.

5. Data Analysis:

  • The mean number of retches and vomits for each treatment group is compared to the control group using appropriate statistical tests (e.g., ANOVA, t-test). A p-value < 0.05 is typically considered significant.

Experimental_Workflow start Start: Animal Acclimatization grouping Group Assignment (n=X per group) start->grouping control Control Group: Administer Vehicle grouping->control treatment Treatment Group: Administer this compound grouping->treatment challenge Administer Emetogen (e.g., Cisplatin i.p.) control->challenge treatment->challenge observe Observation Period (e.g., 4-8 hours) challenge->observe collect Data Collection: - Latency to first emesis - Count retches - Count vomits observe->collect analyze Statistical Analysis (Compare Treatment vs. Control) collect->analyze end End: Report Results analyze->end

References

Granisetron: A New Frontier in Therapeutic Applications Beyond Antiemesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Granisetron, a potent and highly selective 5-HT3 receptor antagonist, is well-established in clinical practice for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery.[1][2] Its primary mechanism of action involves the blockade of serotonin (5-HT) binding to 5-HT3 receptors on peripheral vagal nerve endings and in the central nervous system's chemoreceptor trigger zone, thereby inhibiting the vomiting reflex.[3] Beyond this well-defined role, emerging preclinical and clinical evidence suggests that this compound possesses therapeutic potential in a range of other indications, primarily driven by its anti-inflammatory and neuromodulatory properties. This technical guide provides a comprehensive overview of the exploratory studies of this compound for new therapeutic indications, with a focus on inflammatory conditions, methotrexate-induced nausea in inflammatory arthritis, and a brief overview of its potential in neuropathic pain and alcohol use disorder.

This compound in the Management of Sepsis and Inflammatory Conditions

Recent research has illuminated a promising role for this compound in mitigating the systemic inflammatory response characteristic of sepsis. Preclinical studies have demonstrated that this compound can attenuate organ damage and improve survival in animal models of sepsis, suggesting a direct immunomodulatory effect.[4][5]

Preclinical Evidence: Attenuation of Sepsis-Induced Organ Injury

In a rat model of sepsis induced by cecal ligation and puncture (CLP), pretreatment with this compound demonstrated a significant protective effect on the liver. The study revealed that this compound administration led to a marked reduction in mortality and an improvement in liver function.

A study by Aboyoussef et al. (2021) investigated the effect of this compound on sepsis-induced liver injury in a rat model. Male albino rats were randomized into four groups: a sham control group, a this compound control group, a CLP-induced sepsis group, and a this compound-treated CLP group. In the CLP groups, the cecum was ligated and punctured to induce sepsis. The this compound-treated group received this compound prior to the CLP procedure. Various markers of oxidative stress, inflammation, and liver function were measured, and liver tissue was collected for histopathological examination.

BiomarkerCLP Group (Sepsis)This compound + CLP GroupOutcomeReference
Liver Function
ALTSignificantly IncreasedSignificantly DecreasedImproved Liver Function
ASTSignificantly IncreasedSignificantly DecreasedImproved Liver Function
Total BilirubinSignificantly IncreasedSignificantly DecreasedImproved Liver Function
AlbuminSignificantly DecreasedSignificantly IncreasedImproved Liver Function
Inflammatory Markers
TNF-αSignificantly IncreasedSignificantly ReducedAnti-inflammatory Effect
IL-6Significantly IncreasedSignificantly ReducedAnti-inflammatory Effect
HMGB1Significantly IncreasedSignificantly ReducedAnti-inflammatory Effect
NF-κBSignificantly IncreasedSignificantly ReducedAnti-inflammatory Effect
Pyroptosis Markers
NLRP3Significantly IncreasedSignificantly ReducedInhibition of Pyroptosis
IL-1βSignificantly IncreasedSignificantly ReducedInhibition of Pyroptosis
Caspase-1Significantly IncreasedSignificantly ReducedInhibition of Pyroptosis
Oxidative Stress
GPx ActivitySignificantly DecreasedSignificantly IncreasedAntioxidant Effect
MDASignificantly IncreasedSignificantly DownregulatedAntioxidant Effect
Clinical Investigation: The GRANTISS Trial

The promising preclinical findings led to the GRANTISS trial, a single-center, single-blinded, randomized, controlled clinical trial to assess the efficacy and safety of adjunctive this compound therapy in patients with sepsis or septic shock.

The GRANTISS trial enrolled adult patients with sepsis and a procalcitonin level of ≥ 2 ng/ml. Patients were randomized to receive either intravenous this compound (3 mg every 8 hours) or a normal saline placebo for 4 days or until ICU discharge. The primary outcome was 28-day all-cause mortality.

OutcomeThis compound GroupPlacebo Groupp-valueReference
28-day all-cause mortality34.7%35.6%Not Significant

While the primary endpoint of 28-day all-cause mortality was not met in the overall population, a subgroup analysis of patients without abdominal or digestive tract infections showed a 10.9% lower 28-day mortality in the this compound group compared to the placebo group, although this was not statistically significant.

Signaling Pathways in this compound's Anti-Inflammatory Action

The anti-inflammatory effects of this compound in sepsis are believed to be mediated through the modulation of several key signaling pathways. By antagonizing the 5-HT3 receptor, this compound can suppress downstream inflammatory cascades.

G cluster_upstream Upstream Events cluster_this compound This compound Intervention cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes Sepsis Sepsis Serotonin_Release Serotonin (5-HT) Release Sepsis->Serotonin_Release induces 5HT3_Receptor 5-HT3 Receptor Serotonin_Release->5HT3_Receptor activates AKT AKT 5HT3_Receptor->AKT activates p38_MAPK p38 MAPK 5HT3_Receptor->p38_MAPK activates NLRP3_Inflammasome NLRP3 Inflammasome 5HT3_Receptor->NLRP3_Inflammasome activates This compound This compound This compound->5HT3_Receptor blocks NF_kB NF-κB AKT->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p38_MAPK->Inflammatory_Cytokines promotes NF_kB->Inflammatory_Cytokines promotes Pyroptosis Pyroptosis NLRP3_Inflammasome->Pyroptosis induces Organ_Damage Organ Damage Inflammatory_Cytokines->Organ_Damage leads to Pyroptosis->Organ_Damage leads to

Figure 1: Signaling pathway of this compound's anti-inflammatory effect in sepsis.

Management of Methotrexate-Induced Nausea in Inflammatory Arthritis

Methotrexate (MTX) is a cornerstone therapy for inflammatory arthritis, but its use is often limited by gastrointestinal side effects, particularly nausea and vomiting. A pilot study has explored the efficacy of this compound in managing these adverse events.

Clinical Evidence: Superiority over Prochlorperazine

A single-blind, 8-week pilot study compared the efficacy of this compound to prochlorperazine for the treatment of MTX-induced nausea in patients with rheumatoid or psoriatic arthritis.

Thirteen patients experiencing nausea or vomiting with MTX were randomly allocated to receive either 1 mg of this compound or 10 mg of prochlorperazine with their weekly MTX dose. The primary outcome was the completion of the 8-week study period on the initial drug.

OutcomeThis compound GroupProchlorperazine Groupp-valueReference
Study Completion (8 weeks)7/7 (100%)1/6 (16.7%)< 0.001
Patient Satisfaction (VAS)Significantly HigherSignificantly Lower0.02

The results demonstrated that this compound was significantly more effective than prochlorperazine in suppressing MTX-induced nausea and vomiting, allowing all patients in the this compound group to complete the study.

G cluster_protocol Experimental Workflow Patient_Population 13 Patients with Inflammatory Arthritis and MTX-induced Nausea Randomization Randomization Patient_Population->Randomization Granisetron_Arm This compound (1 mg) with weekly MTX Randomization->Granisetron_Arm n=7 Prochlorperazine_Arm Prochlorperazine (10 mg) with weekly MTX Randomization->Prochlorperazine_Arm n=6 Follow_Up 8-Week Follow-up Granisetron_Arm->Follow_Up Prochlorperazine_Arm->Follow_Up Outcome_Assessment Assess Study Completion and Patient Satisfaction Follow_Up->Outcome_Assessment

Figure 2: Experimental workflow for the study of this compound in MTX-induced nausea.

Exploratory Research in Other Therapeutic Areas

While the evidence is less robust, preliminary research suggests potential applications for this compound in other conditions.

Neuropathic Pain

Preclinical studies have indicated that 5-HT3 receptor antagonists, including this compound, may have a role in managing neuropathic pain. One study in a rat model of diabetes-induced neuropathy found that chronic treatment with this compound demonstrated a protective effect against nerve damage and improved pain perception. However, more extensive research, particularly well-controlled clinical trials, is needed to validate these findings.

Alcohol Use Disorder

The role of 5-HT3 receptor antagonists in alcohol use disorder is an area of active investigation, though most studies have focused on ondansetron. The rationale is that these agents may modulate the brain's reward pathways, potentially reducing alcohol craving and consumption. While the direct evidence for this compound in this indication is currently limited, the findings with ondansetron suggest that this could be a promising avenue for future research.

Conclusion and Future Directions

The exploratory studies of this compound for new therapeutic indications, particularly in the realm of inflammatory conditions, are highly encouraging. The preclinical data in sepsis models, demonstrating a significant reduction in inflammatory markers and organ damage, coupled with the intriguing, albeit not statistically significant, findings from the GRANTISS trial, warrant further investigation. The clear efficacy of this compound in managing methotrexate-induced nausea in patients with inflammatory arthritis provides a more immediate opportunity for clinical application.

Future research should focus on:

  • Larger, multicenter clinical trials to definitively assess the efficacy of this compound in specific subpopulations of sepsis patients.

  • Further elucidation of the downstream signaling pathways modulated by this compound to identify additional therapeutic targets.

  • Well-designed preclinical and clinical studies to explore the potential of this compound in neuropathic pain and alcohol use disorder, building upon the preliminary evidence from other 5-HT3 receptor antagonists.

The repurposing of established drugs like this compound offers a promising and efficient strategy for addressing unmet medical needs. The findings summarized in this guide highlight the potential of this compound to expand its therapeutic utility beyond its current role as an antiemetic, opening new avenues for the management of complex inflammatory and neurological disorders.

References

A Technical Guide on Granisetron's Effect on Gastrointestinal Serotonin Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the pharmacological effects of granisetron, a potent 5-HT₃ receptor antagonist, with a specific focus on its interaction with the gastrointestinal serotonin system. It synthesizes quantitative data, details relevant experimental methodologies, and illustrates key pathways and processes.

Introduction: The Gastrointestinal Serotonin System

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical signaling molecule in the gut.[1] Approximately 90-95% of the body's total serotonin is synthesized and stored within the enterochromaffin (EC) cells of the gastrointestinal (GI) tract's epithelium.[2][3][4] In the gut, 5-HT is a key regulator of intestinal motility, secretion, and sensation.[2] Under pathological conditions, such as exposure to cytotoxic chemotherapy agents, a massive release of 5-HT from EC cells occurs. This surge in peripheral serotonin is a primary trigger for chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer treatment.

Mechanism of Action: Serotonin Release and this compound's Interceptive Role

Chemotherapeutic agents like cisplatin cause damage to the cells lining the GI tract, leading to the release of large quantities of serotonin from EC cells. This released serotonin activates 5-HT₃ receptors, which are ligand-gated ion channels located on the terminals of peripheral visceral afferent nerves (primarily the vagus nerve) and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem. Activation of these receptors initiates a signal cascade that projects to the medullary vomiting center, ultimately triggering the emetic reflex.

This compound is a highly selective and potent competitive antagonist of the 5-HT₃ receptor. Its primary antiemetic mechanism is not to prevent the release of serotonin but to block its ability to bind to and activate 5-HT₃ receptors. By occupying these receptors both peripherally on vagal afferents and centrally in the CTZ, this compound effectively interrupts the transmission of the emetic signal to the vomiting center.

Interestingly, some evidence suggests that 5-HT₃ receptor activation on EC cells may create a positive feedback loop, potentiating further 5-HT release. By blocking these receptors, this compound may not only prevent the stimulation of vagal nerves but also indirectly attenuate this accentuated serotonin release. Furthermore, studies in animal models have shown that pretreatment with this compound can significantly inhibit the total amount of 5-HT released from the ileum following cisplatin administration.

Granisetron_Signaling_Pathway cluster_GItract Gastrointestinal Tract cluster_CNS Central Nervous System Chemo Chemotherapy (e.g., Cisplatin) EC_Cell Enterochromaffin (EC) Cell Chemo->EC_Cell damages Serotonin Serotonin (5-HT) EC_Cell->Serotonin releases Receptor 5-HT3 Receptor Serotonin->Receptor binds to Vagal Vagal Afferent Nerve Terminal Vagal->Receptor VomitingCenter Vomiting Center (Brainstem) Receptor->VomitingCenter signals Emesis Emesis (Nausea & Vomiting) VomitingCenter->Emesis This compound This compound This compound->Block Block->Receptor BLOCKS Experimental_Workflow_Perfusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize Animal A2 Surgically Isolate Intestinal Segment A1->A2 A3 Cannulate Artery and Vein A2->A3 B1 Perfuse Vasculature with Buffer A3->B1 B2 Establish Baseline 5-HT Release B1->B2 B3 Introduce Stimulus (Cisplatin) +/- this compound B2->B3 B4 Collect Venous Effluent in Fractions B3->B4 C1 Quantify 5-HT Levels (HPLC) B4->C1 C2 Data Analysis and Comparison C1->C2 Logical_Relationship Stimulus Cytotoxic Stimulus (e.g., Cisplatin) Release GI Serotonin (5-HT) Release Stimulus->Release Emesis Emesis Activation 5-HT3 Receptor Activation Release->Activation Activation->Emesis This compound This compound This compound->Activation INHIBITS

References

Methodological & Application

Application Note: Quantification of Granisetron in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic, in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection. The described protocol is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note includes a comprehensive experimental protocol, method validation parameters, and a summary of various chromatographic conditions reported in the literature.

Introduction

This compound is a potent antiemetic agent used to prevent nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1][2] Accurate and precise quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its sensitivity, specificity, and reproducibility.[5] This note details a validated HPLC method for the determination of this compound in human plasma.

Experimental Protocols

This section outlines a representative HPLC method with fluorometric detection, which offers high sensitivity.

1. Materials and Reagents

  • This compound Hydrochloride (Reference Standard)

  • N-(1-Naphthyl) ethylenediamine dihydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Toluene (Analytical Grade)

  • Dipotassium hydrogen phosphate or Potassium dihydrogen phosphate (Analytical Grade)

  • Orthophosphoric acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Human Plasma (Drug-free, with anticoagulant like heparin or EDTA)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and fluorescence or UV detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Sample evaporation system (e.g., nitrogen evaporator)

3. Chromatographic Conditions

ParameterCondition
Column Spherisorb CN (5 µm, 250 x 4.6 mm) or equivalent C18 column
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (15:85, v/v)
Flow Rate 1.0 - 1.2 mL/min
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Detection Fluorescence: Excitation: 305 nm, Emission: 365 nm
UV: 300 nm, 301 nm, or 305 nm

4. Preparation of Solutions

  • Phosphate Buffer (pH 4.5): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 4.5 using orthophosphoric acid.

  • Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 100 mL of methanol or mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-(1-Naphthyl) ethylenediamine dihydrochloride in 100 mL of methanol.

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with the mobile phase.

5. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.5 mL of human plasma into a clean centrifuge tube.

  • Add a specific amount of the internal standard working solution.

  • Add 0.5 mL of phosphate buffer and 5 mL of toluene.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Alternative Sample Preparation: Protein Precipitation

  • To 200 µL of plasma, add a specific amount of the internal standard.

  • Add 600 µL of acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness if necessary, or inject directly if the response is adequate.

  • If evaporated, reconstitute the residue in the mobile phase.

6. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.

  • Linearity: Determined by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear range of 0.50 to 100 ng/mL is typically achieved.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be within ±15%.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples with those of un-extracted standards. Recoveries of over 90% have been reported.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.

Data Presentation

The following table summarizes various reported HPLC methods for this compound quantification.

ParameterMethod 1Method 2Method 3Method 4
Column Spherisorb CNLuna C18Kromasil C18Xbridge phenyl
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (15:85)Orthophosphoric acid buffer (pH 7.5):Acetonitrile (70:30)Phosphate Buffer (pH 3.0):Acetonitrile (70:30)Mobile Phase A: 10mM Ammonium acetate (pH 8.5); Mobile Phase B: Acetonitrile:Methanol (50:50) (Gradient)
Flow Rate Not Specified1.2 mL/min1.0 mL/min1.0 mL/min
Detection Fluorescence (Ex: 305 nm, Em: 365 nm)UV (305 nm)UV (301 nm)UV (305 nm)
Sample Preparation Liquid-Liquid ExtractionNot specified for plasmaNot specified for plasmaNot specified for plasma
Linearity Range 0.50 - 100 ng/mL40 - 60 µg/mL (for tablets)Not specifiedNot specified
Recovery > 90%Not specifiedNot specifiedNot specified
Precision (%CV) 2 - 8%< 1% (for tablets)Not specifiedNot specified

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV or Fluorescence Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for HPLC method validation.

References

Application Note: Development of a Stability-Indicating HPLC Assay for Granisetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This assay must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form under various environmental conditions.

This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate this compound from its degradation products formed under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions include acidic and basic hydrolysis, oxidation, thermal stress, and photolytic degradation.

Principle

The developed HPLC method utilizes a reversed-phase column to achieve separation of this compound from its degradation products. The mobile phase composition and gradient are optimized to ensure adequate resolution between the analyte peak and any impurity peaks. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The stability-indicating nature of the method is demonstrated through forced degradation studies, where the drug substance is subjected to various stress conditions to induce degradation. The method is then validated according to ICH guidelines to ensure its linearity, accuracy, precision, and specificity.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been found to be effective for the separation of this compound and its degradation products.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column XBridge Phenyl (150 mm × 4.6 mm, 3.5 µm) or equivalent C18 column[1][2][3]
Mobile Phase A 10 mM Ammonium Acetate in water (pH adjusted to 8.5) or 0.025 M KH₂PO₄ (pH adjusted to 2)[1][2]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) or Acetonitrile
Gradient A time-based gradient can be optimized for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 305 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solution (e.g., 20 µg/mL): Further dilute the stock solution with the mobile phase to obtain the desired concentration.

  • Sample Preparation: Prepare sample solutions from the drug product (e.g., tablets, injections) to achieve a final concentration within the linear range of the method.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to the desired concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 M NaOH. Keep the mixture at 70°C for 12 hours. After cooling, neutralize the solution with 0.5 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase as needed.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified duration. Dissolve the stressed sample in the mobile phase to the desired concentration.

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., in a UV chamber) for a defined period.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the performance of the analytical method.

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundObservations
Acid Hydrolysis1 M HCl2 hours80°CDataNumber of degradation peaks
Base Hydrolysis0.5 M NaOH12 hours70°CDataNumber of degradation peaks
Oxidation10% H₂O₂24 hoursRoom TempDataNumber of degradation peaks
ThermalDry Heat48 hours70°CDataNumber of degradation peaks
PhotolyticUV Light24 hoursRoom TempDataNumber of degradation peaks

Note: The actual percentage of degradation will vary depending on the specific experimental conditions. Significant degradation was observed during basic hydrolysis and in oxidative studies.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The method should be able to resolve the this compound peak from all degradation product peaks.
Linearity A linear relationship (r² > 0.999) should be established over a defined concentration range (e.g., 0.2-15 µg/mL).
Accuracy Recovery should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of < 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis A This compound Drug Substance/Product B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I Inject into HPLC D->I E->I F->I G->I H->I J Data Acquisition I->J K Data Analysis J->K L L K->L Report Results

Caption: Experimental workflow for the stability-indicating assay of this compound.

Potential Degradation Pathway

G cluster_main cluster_degradation Degradation Products A This compound B N-oxide A->B Oxidation (H₂O₂) C Amide Cleavage Products (Carboxylic Acid & Amine) A->C Acid/Base Hydrolysis D Other Oxidative Degradants A->D Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

The described stability-indicating HPLC method is specific, accurate, and precise for the determination of this compound in the presence of its degradation products. Forced degradation studies confirm that the method is capable of separating the main compound from impurities generated under various stress conditions, including hydrolysis, oxidation, heat, and light. This method can be effectively used for routine quality control and stability testing of this compound in pharmaceutical formulations. The main degradation pathways for this compound appear to be through hydrolysis of the amide group and oxidation of the tertiary amine. It is important to note that this compound is relatively unstable under acidic, alkaline, and oxidative conditions.

References

Application Notes and Protocols for Intravenous Granisetron Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of granisetron in a clinical trial setting. This compound is a selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy (CINV) and postoperative procedures (PONV).

Mechanism of Action

This compound selectively blocks serotonin (5-HT3) receptors, which are found both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain. By inhibiting the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli, this compound effectively suppresses the vomiting reflex.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the intravenous administration of this compound, compiled from various clinical trial protocols and prescribing information.

Table 1: Recommended Dosing Regimens for Intravenous this compound

IndicationPatient PopulationDosageTiming of AdministrationReference
Chemotherapy-Induced Nausea and Vomiting (CINV) - Prevention Adults10 mcg/kgWithin 30 minutes before initiation of chemotherapy.[1][2][3][4][1]
1 mg or 3 mgPrior to the start of chemotherapy.
40 mcg/kgPrior to the start of chemotherapy.
Pediatric (2-16 years)10 mcg/kgWithin 30 minutes before initiation of chemotherapy.
20 mcg/kg or 40 mcg/kgPrior to the start of chemotherapy.
Postoperative Nausea and Vomiting (PONV) - Prevention Adults1 mgBefore induction of anesthesia or immediately before reversal of anesthesia.
Postoperative Nausea and Vomiting (PONV) - Treatment Adults1 mgAdministered over 30 seconds.
1 mgAs a 5-minute infusion.

Table 2: Preparation and Administration of Intravenous this compound

ParameterDetailsReference
Administration Methods Undiluted (bolus)Administered intravenously over 30 seconds.
Diluted (infusion)Infused intravenously over 5 minutes.
Compatible Diluents 0.9% Sodium Chloride (NS)
5% Dextrose (D5W)
Dilution Volume 20 to 50 mLFor a 3 mg dose.
10 to 30 mLFor pediatric administration.
Visual Inspection Parenteral drug products should be inspected visually for particulate matter and discoloration before administration.

Table 3: Stability of Intravenous this compound Solutions

ConditionDiluentStorage TemperatureDuration of StabilityReference
Diluted Solution 0.9% Sodium Chloride or 5% DextroseRoom TemperatureAt least 24 hours under normal lighting.
Diluted Solution in PVC bags 0.9% Sodium Chloride or 5% DextroseRoom TemperatureAt least 24 hours.
Refrigerated72 hours.

Experimental Protocols

Protocol 1: Preparation and Administration of Intravenous this compound Infusion (5-minute)

1. Materials:

  • This compound Hydrochloride Injection vial (e.g., 1 mg/mL)

  • Compatible infusion fluid (0.9% Sodium Chloride or 5% Dextrose) in a suitable volume bag (e.g., 50 mL)

  • Sterile syringe and needle

  • Alcohol swabs

  • Infusion set

  • Infusion pump (optional, but recommended for precise rate control)

2. Procedure:

  • Calculate the Dose: Determine the required dose of this compound based on the patient's body weight (e.g., 10 mcg/kg) or a fixed dose (e.g., 1 mg or 3 mg) as per the clinical trial protocol.

  • Aseptic Preparation:

    • Perform hand hygiene and wear appropriate personal protective equipment (gloves, gown).

    • Disinfect the rubber septum of the this compound vial and the injection port of the infusion bag with an alcohol swab.

  • Withdraw this compound: Using a sterile syringe and needle, withdraw the calculated volume of this compound from the vial.

  • Dilution: Inject the withdrawn this compound into the infusion bag containing the compatible diluent.

  • Mixing: Gently agitate the infusion bag to ensure thorough mixing of the drug with the diluent.

  • Labeling: Label the infusion bag with the patient's name, drug name (this compound), dose, total volume, and date and time of preparation.

  • Administration:

    • Prime the infusion set with the prepared this compound solution.

    • Connect the infusion set to the patient's intravenous line.

    • Administer the infusion over 5 minutes. The use of an infusion pump is recommended to ensure accurate delivery time.

  • Monitoring: Monitor the patient for any signs of adverse reactions during and after the infusion.

Protocol 2: Preparation and Administration of Intravenous this compound Bolus (30-second)

1. Materials:

  • This compound Hydrochloride Injection vial (e.g., 1 mg/mL)

  • Sterile syringe and needle

  • Alcohol swabs

2. Procedure:

  • Calculate the Dose: Determine the required dose of undiluted this compound as per the clinical trial protocol (e.g., 1 mg).

  • Aseptic Preparation:

    • Perform hand hygiene and wear appropriate personal protective equipment.

    • Disinfect the rubber septum of the this compound vial with an alcohol swab.

  • Withdraw this compound: Using a sterile syringe and needle, withdraw the calculated volume of undiluted this compound from the vial.

  • Administration:

    • Connect the syringe to the patient's intravenous line.

    • Administer the undiluted this compound intravenously over 30 seconds.

  • Monitoring: Monitor the patient for any signs of adverse reactions during and after the injection.

Mandatory Visualizations

Granisetron_Administration_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_post_admin Post-Administration start Start Protocol dose_calc Calculate Patient Dose start->dose_calc prep_area Aseptic Preparation of Materials dose_calc->prep_area withdraw Withdraw this compound from Vial prep_area->withdraw dilute Dilute in Compatible Fluid (for Infusion) withdraw->dilute undiluted Prepare Undiluted Dose (for Bolus) withdraw->undiluted admin_infusion Administer as 5-min Infusion dilute->admin_infusion admin_bolus Administer as 30-sec Bolus undiluted->admin_bolus monitor Monitor Patient for Adverse Reactions admin_infusion->monitor admin_bolus->monitor end_protocol End Protocol monitor->end_protocol

Caption: Workflow for IV this compound Preparation and Administration.

Granisetron_MoA cluster_stimuli Emetogenic Stimuli cluster_peripheral Peripheral Action (GI Tract) cluster_central Central Action (Brain) Chemo Chemotherapy EC_Cells Enterochromaffin Cells Chemo->EC_Cells Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Vagal_Afferent Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferent CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3 Receptors) Vagal_Afferent->CTZ Vomiting_Center Vomiting Center CTZ->Vomiting_Center Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting This compound This compound This compound->Vagal_Afferent BLOCKS This compound->CTZ BLOCKS

Caption: Simplified Mechanism of Action of this compound.

References

Application Notes: The Use of Granisetron in Pediatric Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist widely utilized in pediatric oncology to manage one of the most distressing side effects of cancer therapy: chemotherapy-induced nausea and vomiting (CINV).[1][2] Its primary application is in the prophylaxis of CINV associated with moderately to highly emetogenic chemotherapy and radiotherapy.[3][4] By effectively controlling emesis, this compound improves the quality of life for pediatric patients and enhances their ability to tolerate and comply with demanding cancer treatment regimens.[5] These notes provide an overview of its mechanism, clinical efficacy, and protocols for its application in a research setting.

2. Mechanism of Action

Chemotherapeutic agents can cause degenerative changes in the gastrointestinal (GI) tract, leading to the release of large amounts of serotonin from enterochromaffin cells in the small intestine. This serotonin then binds to 5-HT3 receptors located on peripheral vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem. Activation of these receptors initiates the vomiting reflex.

This compound exerts its antiemetic effect by competitively and selectively blocking these 5-HT3 receptors. This blockade occurs at both peripheral and central sites, preventing serotonin from initiating the signals that lead to nausea and vomiting. This compound has little to no affinity for other serotonin receptors (e.g., 5-HT1, 5-HT2) or for dopamine, histamine, or adrenergic receptors, which contributes to its favorable side-effect profile, notably the absence of extrapyramidal symptoms that can be associated with dopamine antagonists.

Granisetron_Mechanism cluster_GI Peripheral (GI Tract) cluster_Brain Central (Brainstem) Chemo Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Vagal Vagal Afferent Nerves (5-HT3R) Serotonin->Vagal Binds to CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3R) Vagal->CTZ Signals to VC Vomiting Center CTZ->VC Stimulates Emesis Nausea & Vomiting VC->Emesis This compound This compound This compound->Vagal Blocks 5-HT3R This compound->CTZ Blocks 5-HT3R CINV_Assessment_Workflow cluster_pre Pre-Chemotherapy cluster_treatment Treatment & Acute Phase (0-24h) cluster_post Delayed Phase (24-120h) cluster_analysis Analysis Screen Patient Screening & Informed Consent Baseline Baseline Assessment (Nausea/Vomiting Status) Screen->Baseline Random Randomization Baseline->Random Arm_A Arm A: Administer this compound Random->Arm_A Arm_B Arm B: Administer Control/ Comparator Random->Arm_B Chemo Administer Chemotherapy Acute_Assess Acute CINV Assessment: - Record Vomiting Episodes - Nausea Score (e.g., VAS) - Rescue Med Use Chemo->Acute_Assess Delayed_Assess Delayed CINV Assessment: - Daily Diary Entry - Nausea Score - Rescue Med Use Acute_Assess->Delayed_Assess Data Data Collection & Analysis Delayed_Assess->Data Endpoint Evaluate Primary Endpoint (e.g., Complete Response) Data->Endpoint CINV_Management_Logic Start Patient scheduled for chemotherapy Assess_Risk Assess Emetogenic Risk of Chemotherapy Regimen Start->Assess_Risk High_Risk High/Moderate Risk: 5-HT3 Antagonist (this compound) + Dexamethasone +/- NK1 Ant. Assess_Risk->High_Risk High/Moderate Low_Risk Low Risk: 5-HT3 Antagonist (this compound) +/- Dexamethasone Assess_Risk->Low_Risk Low Administer Administer Prophylaxis (e.g., this compound 40µg/kg IV) 30 min before chemo High_Risk->Administer Low_Risk->Administer Monitor Monitor for CINV (Acute & Delayed) Administer->Monitor Success CINV Controlled: Continue same regimen for next cycle Monitor->Success No Breakthrough Breakthrough CINV Occurs Monitor->Breakthrough Yes Rescue Administer Rescue Antiemetics (e.g., Lorazepam, Dimenhydrinate) Breakthrough->Rescue Adjust Adjust Prophylaxis for Next Cycle: - Maximize doses - Add another agent class Rescue->Adjust

References

Spectrophotometric Determination of Granisetron Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Granisetron Hydrochloride (GSH), a selective 5-HT3 receptor antagonist widely used as an antiemetic agent. Various spectrophotometric methods are outlined, offering simple, cost-effective, and reliable alternatives to more complex chromatographic techniques for routine quality control analysis of bulk drug and pharmaceutical formulations. The methodologies covered include direct UV-Vis spectrophotometry and derivative spectrophotometry. This guide includes comprehensive experimental protocols, a comparative summary of quantitative data, and visual workflows to aid in the practical application of these analytical methods.

Introduction

This compound hydrochloride is chemically designated as endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride.[1][2] It is a potent antiemetic used in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as for postoperative nausea and vomiting.[1][2] Accurate and precise analytical methods are crucial for the quality control of GSH in its bulk and dosage forms. While chromatographic methods like HPLC are available, spectrophotometry offers a simpler, more rapid, and economical option for routine analysis.[1] This document details validated spectrophotometric methods for the determination of GSH.

I. Methodologies for Spectrophotometric Determination

Several spectrophotometric methods have been developed for the quantification of this compound hydrochloride. These methods are primarily based on the absorbance of ultraviolet (UV) light by the molecule or the measurement of a colored complex in the visible region.

Direct UV-Vis Spectrophotometry

This is the most straightforward spectrophotometric method, relying on the inherent chromophoric properties of this compound hydrochloride. The molecule exhibits maximum absorbance at specific wavelengths in the UV region, which can be used for its quantification.

First Derivative Spectrophotometry

Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interferences. By calculating the first derivative of the absorbance spectrum, it is possible to eliminate the effect of background signals and enhance the resolution of overlapping bands. This method is particularly beneficial for analyzing GSH in parenteral formulations that may contain preservatives like benzyl alcohol, which can interfere with direct UV measurements.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods for this compound hydrochloride determination.

Method Solvent/Medium λmax (nm) Linearity Range (µg/mL) Regression Equation Correlation Coefficient (r²) Reference
Direct UV SpectrophotometryMethanol3026 - 20Not ProvidedNot Provided
Direct UV SpectrophotometryNot Specified302.805 - 30y = 0.03315x + 0.015330.99981
Direct UV SpectrophotometryWater301Not Providedy = 0.04198x + 0.012550.9998
First Derivative SpectrophotometryNot Specified2908 - 16Not ProvidedNot Provided

III. Experimental Protocols

Protocol for Direct UV-Vis Spectrophotometry

This protocol is based on the method described for the estimation of this compound hydrochloride in bulk and pharmaceutical dosage forms.

3.1.1. Materials and Reagents

  • This compound Hydrochloride (pure drug)

  • Methanol or Distilled Water (Analytical Grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer (Double Beam)

3.1.2. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of pure this compound Hydrochloride and transfer it to a 100 mL volumetric flask.

  • Dissolve the drug in a small amount of the chosen solvent (methanol or distilled water) and then dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.

3.1.3. Preparation of Calibration Curve

  • From the standard stock solution, pipette aliquots ranging from 0.5 mL to 3.0 mL into a series of 10 mL volumetric flasks.

  • Dilute each flask to the mark with the solvent to obtain final concentrations in the range of 5 µg/mL to 30 µg/mL.

  • Scan each solution from 200 to 400 nm using the solvent as a blank.

  • Measure the absorbance at the wavelength of maximum absorbance (approximately 302.80 nm).

  • Plot a calibration curve of absorbance versus concentration.

3.1.4. Preparation of Sample Solution (for Tablets)

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound Hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with the solvent and filter the solution.

  • From the filtrate, prepare a suitable dilution to obtain a final concentration within the linearity range.

  • Measure the absorbance of the sample solution at the determined λmax.

  • Calculate the concentration of this compound Hydrochloride in the sample using the regression equation from the calibration curve.

Protocol for First Derivative Spectrophotometry

This protocol is designed for the determination of this compound in the presence of its hydrolytic products and preservatives.

3.2.1. Materials and Reagents

  • This compound Hydrochloride (pure drug)

  • Solvent as per the validated method (e.g., methanol or water)

  • UV-Vis Spectrophotometer with derivative analysis software

3.2.2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample solutions as described in the direct UV-Vis spectrophotometry protocol (sections 3.1.2 and 3.1.4).

3.2.3. Spectrophotometric Measurement

  • Scan the absorbance of the standard solutions and the sample solution from 200 to 400 nm.

  • Convert the normal absorption spectra to their first derivative spectra.

  • Measure the amplitude of the first derivative peak at 290 nm. At this wavelength, interference from hydrolytic products and benzyl alcohol is minimized.

  • Construct a calibration curve by plotting the first derivative peak amplitude against the concentration of the standard solutions.

  • Determine the concentration of this compound Hydrochloride in the sample solution from the calibration curve.

IV. Visualizations

Experimental Workflow for Spectrophotometric Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start standard_prep Prepare Standard Stock Solution start->standard_prep sample_prep Prepare Sample Solution start->sample_prep dilutions Create Serial Dilutions (Calibration Standards) standard_prep->dilutions measurement Spectrophotometric Measurement (UV-Vis) sample_prep->measurement dilutions->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify Analyte in Sample calibration->quantification results Results quantification->results

Caption: General workflow for the spectrophotometric determination of this compound Hydrochloride.

Logical Relationship for Derivative Spectrophotometry

derivative_spectrophotometry cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome interference Interference from Excipients & Degradation Products derivative_spec First Derivative Spectrophotometry interference->derivative_spec Addressed by zero_crossing Measurement at Zero-Crossing Point of Interferent (e.g., 290 nm) derivative_spec->zero_crossing Enables selective_quant Selective & Accurate Quantification of GSH zero_crossing->selective_quant Leads to

Caption: Rationale for using derivative spectrophotometry for this compound Hydrochloride analysis.

V. Conclusion

The spectrophotometric methods described provide a reliable and efficient means for the quantitative analysis of this compound Hydrochloride in both bulk and pharmaceutical dosage forms. Direct UV-Vis spectrophotometry is a simple and rapid method suitable for routine quality control, while first derivative spectrophotometry offers enhanced specificity in the presence of interfering substances. The choice of method will depend on the sample matrix and the specific requirements of the analysis. The provided protocols and data serve as a valuable resource for researchers and analysts in the pharmaceutical industry.

References

Application Note: High-Throughput Analysis of Granisetron and its Metabolites by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiemetic drug granisetron and its major active metabolite, 7-hydroxythis compound, in human plasma. The protocol is designed for high-throughput analysis, offering the sensitivity and selectivity required for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] The clinical efficacy and safety of this compound are influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. The primary route of metabolism involves the cytochrome P450 enzyme system, particularly CYP3A, leading to the formation of metabolites through N-demethylation and aromatic ring oxidation.[1][2] The main pharmacologically active metabolite is 7-hydroxythis compound.[3] Accurate and simultaneous measurement of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a detailed protocol for a validated LC-MS/MS method suitable for these purposes.

Signaling Pathway

This compound undergoes extensive hepatic metabolism. The two primary metabolic pathways are aromatic ring hydroxylation, leading to the formation of 7-hydroxythis compound, and N-demethylation. These biotransformation reactions are primarily catalyzed by cytochrome P450 enzymes.

This compound Metabolism This compound Metabolic Pathway This compound This compound Metabolite1 7-Hydroxythis compound This compound->Metabolite1 Aromatic Hydroxylation Metabolite2 N-desmethylthis compound This compound->Metabolite2 N-demethylation Enzyme CYP450 Enzymes (e.g., CYP3A) Enzyme->this compound

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

This protocol is a composite of validated methods from the scientific literature and provides a robust starting point for the analysis of this compound and 7-hydroxythis compound in human plasma.

Materials and Reagents
  • This compound and 7-hydroxythis compound reference standards

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ultrapure water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard working solution.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M sodium hydroxide solution and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution may be optimized for best separation, for example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-4.0 min: Return to 10% B

    • 4.0-5.0 min: Column re-equilibration

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: ~5500 V.

  • Source Temperature: ~500°C.

  • MRM Transitions: The following precursor to product ion transitions should be monitored. Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound313.4138.0
7-Hydroxythis compound329.3138.0 / 154.0
Internal Standard--

Experimental Workflow

The overall analytical process, from sample receipt to data analysis, is depicted in the following workflow diagram.

LC-MS Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Figure 2: Workflow for the analysis of this compound.

Data Presentation

The performance of LC-MS/MS methods for the quantification of this compound and 7-hydroxythis compound from various studies is summarized below. These values demonstrate the typical sensitivity and precision that can be achieved.

ParameterThis compound7-Hydroxythis compoundReference
Linearity Range (ng/mL) 0.02 - 200.1 - 100
0.5 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.020.1
0.50.25
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Nominal) 90 - 110%85 - 115%
Extraction Recovery > 90%Quantitative

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the simultaneous determination of this compound and its major metabolite, 7-hydroxythis compound, in human plasma. The detailed protocol for sample preparation and instrument parameters serves as a comprehensive guide for researchers in clinical pharmacology and drug development. This method is well-suited for pharmacokinetic and bioequivalence studies, enabling a deeper understanding of this compound's disposition in the body.

References

Synthesis of Granisetron Hydrochloride: A Detailed Overview of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Granisetron hydrochloride is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The synthesis of this pharmaceutical agent involves several key chemical transformations. This document provides a detailed overview of the common synthetic routes, complete with experimental protocols and comparative data, to serve as a comprehensive resource for researchers and professionals in drug development.

Key Synthetic Strategies

The synthesis of this compound hydrochloride primarily revolves around the formation of an amide bond between 1-methyl-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. The main variations in the synthetic routes lie in the method of activating the carboxylic acid group. The most common strategies include:

  • Acyl Chloride Formation: This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

  • Mixed Anhydride Formation: An alternative activation method that proceeds through a mixed anhydride intermediate.

Below are detailed protocols for these prominent synthetic pathways.

Route 1: Synthesis via Acyl Chloride Intermediate

This is one of the most frequently employed methods for the synthesis of this compound. It involves the activation of 1-methyl-1H-indazole-3-carboxylic acid with a chlorinating agent, followed by condensation with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Experimental Protocol

Step 1: Formation of 1-methyl-1H-indazole-3-carbonyl chloride

  • To a solution of 1-methyl-1H-indazole-3-carboxylic acid in a suitable solvent such as dichloromethane, add a chlorinating agent like oxalyl chloride or thionyl chloride.[1][2][3]

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.[1][3]

  • Stir the reaction mixture at room temperature for a specified period, typically ranging from 2 to 4 hours, until the reaction is complete.

  • The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride.

Step 2: Amide Formation to Yield this compound

  • Dissolve the crude acyl chloride in a suitable solvent like dichloromethane.

  • Add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine or its salt to the solution. If the salt form is used, an organic base such as triethylamine is added to neutralize the acid formed during the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and then with water to remove any unreacted acid and other impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous potassium carbonate), filtered, and the solvent is evaporated under reduced pressure to obtain the crude this compound base.

Step 3: Formation of this compound Hydrochloride

  • Dissolve the crude this compound base in a suitable solvent, such as absolute ethanol or toluene.

  • Add a solution of hydrogen chloride in ethanol or concentrated hydrochloric acid dropwise while stirring.

  • Adjust the pH of the solution to 2-3.

  • The this compound hydrochloride precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried to afford the final product.

  • Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain a product of high purity.

Quantitative Data for Acyl Chloride Route

ParameterValueReference
Yield 87.7% - 92%
Melting Point 290.2-291.1 °C
Purity (HPLC) >99.9%

Logical Workflow for Acyl Chloride Route

AcylChlorideRoute A 1-Methyl-1H-indazole- 3-carboxylic acid C 1-Methyl-1H-indazole- 3-carbonyl chloride A->C + B Chlorinating Agent (e.g., Oxalyl Chloride) B->C E This compound Base C->E + D endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine D->E G This compound Hydrochloride E->G + F Hydrochloric Acid F->G

Caption: Synthesis of this compound HCl via the acyl chloride pathway.

Route 2: Synthesis via Mixed Anhydride Intermediate

This method provides an alternative to the use of harsh chlorinating agents and involves the in-situ formation of a mixed anhydride of 1-methyl-1H-indazole-3-carboxylic acid.

Experimental Protocol

Step 1: Formation of the Mixed Anhydride

  • Dissolve 1-methyl-1H-indazole-3-carboxylic acid in a suitable ketonic solvent like methyl isobutyl ketone (MIBK).

  • Add an organic base, such as triethylamine.

  • Cool the mixture and add an alkyl chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride in situ.

Step 2: Condensation with the Amine

  • To the solution containing the mixed anhydride, add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

  • Allow the reaction to proceed to form the this compound base.

Step 3: Isolation and Salt Formation

  • The workup and conversion to the hydrochloride salt follow a similar procedure to that described in the acyl chloride route, involving extraction, purification, and reaction with hydrochloric acid.

Quantitative Data for Mixed Anhydride Route

ParameterValueReference
Purity (HPLC) 99.91%

Experimental Workflow for Mixed Anhydride Route

MixedAnhydrideRoute A 1-Methyl-1H-indazole- 3-carboxylic acid C Mixed Anhydride Intermediate A->C + B Alkyl Chloroformate + Organic Base B->C E This compound Base C->E + D endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine D->E G This compound Hydrochloride E->G + F Hydrochloric Acid F->G

Caption: Synthesis of this compound HCl via the mixed anhydride pathway.

Synthesis of Precursors

The overall synthesis of this compound hydrochloride is also dependent on the efficient preparation of its key precursors.

  • 1-Methyl-1H-indazole-3-carboxylic acid: This intermediate can be synthesized from isatin through a series of reactions including hydrolysis, diazotization, reduction, cyclization, and methylation. An alternative route involves the methylation of indazole-3-carboxylic acid.

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: The synthesis of this bicyclic amine can be achieved from pseudopelletierine, which is derived from citric acid. The route involves oximation followed by reduction.

Signaling Pathway of Precursor Synthesis

PrecursorSynthesis cluster_0 Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid cluster_1 Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Isatin Isatin Indazole3COOH Indazole-3-carboxylic acid Isatin->Indazole3COOH Hydrolysis, Diazotization, Reduction, Cyclization MethylIndazole3COOH 1-Methyl-1H-indazole- 3-carboxylic acid Indazole3COOH->MethylIndazole3COOH Methylation CitricAcid Citric Acid Pseudopelletierine Pseudopelletierine CitricAcid->Pseudopelletierine Multi-step synthesis Oxime Oxime Intermediate Pseudopelletierine->Oxime Oximation Amine endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine Oxime->Amine Reduction

Caption: Key precursor synthesis pathways for this compound.

Conclusion

The synthesis of this compound hydrochloride is a well-established process with multiple effective routes. The choice of a particular method may depend on factors such as the availability of starting materials, desired purity, and scalability. The acyl chloride and mixed anhydride routes both offer high yields and produce a product of high purity, making them suitable for industrial production. The detailed protocols and comparative data provided herein offer a valuable resource for the practical synthesis of this important pharmaceutical agent.

References

Application Notes and Protocols for the Formulation Development of Extended-Release Granisetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for developing extended-release granisetron dosage forms. The protocols detailed below are intended to serve as a guide for the development of subcutaneous injectable, oral solid, and implantable drug delivery systems.

Subcutaneous Extended-Release this compound Injection (APF530/Sustol® Analogue)

The subcutaneous formulation of extended-release this compound, commercially known as Sustol®, utilizes the Biochronomer™ technology. This system employs a biodegradable polymer vehicle that releases this compound over an extended period, providing therapeutic concentrations for at least five days.[1][2]

Formulation Composition

The formulation consists of this compound dispersed in a polymer vehicle. The polymer vehicle is composed of a primary biodegradable polymer and a viscosity-modifying agent.[3][4]

Table 1: Quantitative Composition of APF530 (Sustol®) [3]

ComponentFunctionPercentage (w/w)
This compoundActive Pharmaceutical Ingredient2%
Tri-ethylene glycol poly(orthoester) (TEG-POE)Biodegradable Polymer78.4%
Methoxy polyethylene glycol (MPEG)Viscosity Modifier19.6%
Experimental Protocol: Preparation of the Polymer-Based Formulation

This protocol outlines the laboratory-scale preparation of a this compound-polymer vehicle formulation.

Materials:

  • This compound base

  • Tri-ethylene glycol poly(orthoester) (TEG-POE)

  • Methoxy polyethylene glycol (MPEG)

  • Sterile, depyrogenated vials

  • Magnetic stirrer and stir bars

  • Aseptic processing environment (e.g., laminar flow hood)

Procedure:

  • In an aseptic environment, weigh the required amounts of TEG-POE and MPEG into a sterile vessel.

  • Gently heat the mixture on a magnetic stirrer hot plate to a temperature sufficient to reduce viscosity for homogenous mixing (specific temperature to be optimized based on polymer characteristics).

  • Once the polymer vehicle is homogenous, allow it to cool to room temperature.

  • Slowly add the accurately weighed this compound base to the polymer vehicle under continuous stirring.

  • Continue stirring until a uniform dispersion of this compound in the polymer vehicle is achieved.

  • Aseptically fill the formulation into sterile, depyrogenated vials or pre-filled syringes.

Note: The synthesis and characterization of the TEG-POE polymer are critical for the formulation's performance. This polymer is designed for controlled hydrolysis, leading to sustained drug release.

Experimental Protocol: In-Vitro Drug Release Testing

This protocol describes a method for evaluating the in-vitro release of this compound from the polymer-based formulation.

Apparatus and Reagents:

  • USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with modifications for viscous formulations.

  • Phosphate-buffered saline (PBS), pH 7.4, as the dissolution medium.

  • High-Performance Liquid Chromatography (HPLC) system for this compound quantification.

Procedure:

  • Accurately weigh a sample of the this compound formulation into the selected dissolution apparatus.

  • Maintain the dissolution medium at 37 ± 0.5°C.

  • Pump the dissolution medium through the flow-through cell at a constant flow rate or stir the medium at a specified RPM in the paddle apparatus.

  • Collect samples of the dissolution medium at predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours).

  • Analyze the collected samples for this compound content using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Table 2: Representative In-Vitro Release Profile of APF530

Time (hours)Cumulative Release (%)
52~25%
95~60%
142~90%
Quality Control and Sterilization

The final product must be sterile. As the formulation is heat-labile, terminal sterilization by autoclaving is not suitable. Aseptic manufacturing is the primary approach. Alternative terminal sterilization methods for polymeric materials, such as gamma irradiation or electron beam irradiation, may be considered, but their impact on the polymer and drug stability must be thoroughly evaluated.

Table 3: Pharmacokinetic Parameters of Subcutaneous Extended-Release this compound (APF530)

ParameterAPF530 250 mg (5 mg this compound)APF530 500 mg (10 mg this compound)
Mean Cmax (ng/mL)10.817.8
Median Tmax (hours)~24~24
Mean Half-life (hours)30.835.9

Oral Extended-Release this compound Granules

This approach involves the preparation of drug-resin complexes, which are then microencapsulated to achieve extended-release profiles. These microcapsules can be formulated into orally disintegrating tablets (ODTs) or filled into capsules.

Formulation Composition

The formulation consists of microencapsulated this compound-resin complexes, along with excipients for tableting.

Table 4: Example Formulation of Extended-Release this compound ODT

ComponentFunctionExample Concentration (% w/w)
This compound-Resin MicrocapsulesExtended-Release ActiveVaries based on drug load
CrospovidoneSuperdisintegrant5%
Microcrystalline CelluloseDiluent/Binderq.s.
MannitolDiluent/Sweetenerq.s.
Sodium Stearyl FumarateLubricant1.5%
Aerosil (Colloidal Silicon Dioxide)Glidant1.5%
Experimental Protocol: Preparation of this compound-Resin Complex

Materials:

  • This compound hydrochloride

  • Ion-exchange resin (e.g., Kyron T-134)

  • Deionized water

  • Magnetic stirrer and stir bars

Procedure:

  • Disperse the ion-exchange resin in a minimal amount of deionized water and allow it to swell for approximately 10 minutes.

  • Prepare a solution of this compound hydrochloride in deionized water.

  • Slowly add the this compound solution to the swollen resin suspension while stirring. A drug-to-resin ratio of 1:2 is a typical starting point.

  • Adjust the pH of the mixture to approximately 8 to facilitate drug loading.

  • Continue stirring at room temperature for about 2 hours.

  • Filter the drug-resin complex and dry it at room temperature for 24 hours.

  • Determine the drug loading efficiency by analyzing the concentration of this compound remaining in the filtrate using UV spectrophotometry at 302 nm.

Experimental Protocol: Microencapsulation of Drug-Resin Complex

This protocol describes a solvent evaporation method for microencapsulation.

Materials:

  • This compound-resin complex

  • Eudragit RSPO/RLPO (or a mixture)

  • Magnesium stearate

  • PEG 400

  • Acetone

  • Liquid paraffin

  • Hexane

  • Mechanical stirrer

Procedure:

  • Disperse approximately 50 mg of magnesium stearate in 1 ml of PEG 400.

  • Prepare a solution of the Eudragit polymer (e.g., 1.2 g) in acetone (e.g., 13.5 ml).

  • Add the polymer solution to the magnesium stearate dispersion to form a suspension.

  • Slowly add this suspension to a mixture of liquid paraffin (135 ml) and hexane (15 ml) under continuous stirring with a mechanical stirrer at approximately 400 RPM for 4 hours.

  • Collect the formed microcapsules (beads) and wash them with hexane to remove residual oil.

  • Dry the microcapsules at room temperature.

Experimental Protocol: In-Vitro Dissolution Testing for Oral Formulations

Apparatus and Reagents:

  • USP Apparatus 2 (Paddle)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 M Tribasic sodium phosphate

  • 1 M Hydrochloric acid

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Place the tablet or a sample of granules/microcapsules in 500 ml of 0.1 N HCl in the dissolution vessel, maintained at 37 ± 0.5°C, and stir at 100 RPM.

  • After 2 hours, add 400 ml of 0.1 M tribasic sodium phosphate to the vessel.

  • Adjust the pH of the medium to 6.8 with 1 M HCl and make up the volume to 1000 ml.

  • Continue the dissolution testing, withdrawing samples at appropriate time intervals.

  • Analyze the samples for this compound content spectrophotometrically at 302 nm or by a validated HPLC method.

Extended-Release this compound Implants via Hot-Melt Extrusion

Hot-melt extrusion (HME) is a technology that can be used to prepare implantable drug delivery systems for long-term, controlled release.

Formulation Composition

The implant formulation consists of this compound hydrochloride dispersed in a biodegradable polymer matrix.

Table 5: Example Formulations for this compound HCl Implants

FormulationThis compound HCl (% w/w)PLGA (% w/w)PLGA-PEG (% w/w)
14060-
23664-
340-60 (5:2 ratio of PLGA to PLGA-PEG)
Experimental Protocol: Preparation of this compound Implants by HME

Equipment and Materials:

  • Hot-melt extruder (single or twin-screw)

  • This compound hydrochloride (micronized)

  • Poly(lactic-co-glycolic acid) (PLGA) and/or PLGA-PEG (micronized)

  • Crusher/mill

  • Sieve (e.g., 140 mesh)

Procedure:

  • Separately crush the this compound HCl and the biodegradable polymer(s) and pass them through a 140 mesh sieve to obtain fine powders.

  • Accurately weigh and blend the this compound HCl and polymer powders to achieve a homogenous mixture.

  • Feed the powder blend into the hot-melt extruder.

  • Set the extruder parameters. The temperature will depend on the polymer's glass transition temperature, typically in the range of 60-100°C. The screw speed and feed rate should be optimized to ensure proper melting and mixing without degrading the drug or polymer.

  • Heat the mixture in the extruder barrel for a defined period (e.g., 5-10 minutes) to ensure complete melting.

  • Extrude the molten mixture through a die of the desired diameter (e.g., 1.0-1.5 mm) to form the implant.

  • Cool the extruded implant and cut it into the desired lengths.

  • Store the implants in a dry, inert atmosphere.

Experimental Protocol: In-Vitro Dissolution Testing for Implants

Apparatus and Reagents:

  • Shaking water bath or USP Apparatus 7 (Reciprocating Holder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system

Procedure:

  • Place a weighed implant into a vial containing a known volume of PBS (e.g., 5 ml).

  • Place the vial in a shaking water bath at 37°C and 50 rpm.

  • At predetermined time points, remove the entire dissolution medium for analysis and replace it with fresh, pre-warmed PBS.

  • Analyze the collected samples for this compound content using a validated HPLC method.

  • Continue the study until the desired release profile is obtained (e.g., over 7 days).

Mandatory Visualizations

G cluster_0 Preparation of Extended-Release this compound ODT A 1. Weigh this compound HCl and Ion-Exchange Resin B 2. Swell Resin in Water A->B C 3. Add this compound Solution to Resin B->C D 4. Stir for 2 hours at pH 8 C->D E 5. Filter and Dry Drug-Resin Complex D->E F 6. Microencapsulate Complex with Eudragit Polymers E->F G 7. Blend Microcapsules with Tableting Excipients F->G H 8. Direct Compression into Tablets G->H I 9. Quality Control Testing (e.g., Dissolution) H->I

Caption: Workflow for Oral Extended-Release this compound ODT Formulation.

G cluster_1 Preparation of Subcutaneous Extended-Release this compound Injection J 1. Weigh TEG-POE and MPEG in a Sterile Vessel K 2. Heat and Mix to Form Homogenous Polymer Vehicle J->K L 3. Cool Vehicle to Room Temperature K->L M 4. Disperse this compound Base into Polymer Vehicle L->M N 5. Aseptic Filling into Syringes/Vials M->N O 6. Quality Control and Sterility Testing N->O

Caption: Workflow for Subcutaneous Extended-Release this compound Injection.

References

In Vivo Experimental Design for Granisetron Efficacy Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of granisetron, a selective 5-HT3 receptor antagonist. The protocols detailed below focus on the widely accepted cisplatin-induced emesis model in ferrets, a gold standard for preclinical assessment of antiemetic drugs.[1]

Introduction

This compound is a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[2] Its primary mechanism of action is the selective blockade of 5-hydroxytryptamine (5-HT3) receptors.[3] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] Emetogenic stimuli, such as the chemotherapeutic agent cisplatin, cause the release of serotonin (5-HT) from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting. This compound competitively inhibits this interaction, thereby preventing the emetic reflex.

Signaling Pathway of this compound's Anti-emetic Action

The anti-emetic effect of this compound is achieved by interrupting the serotonin-mediated signaling pathway at the 5-HT3 receptor. The following diagram illustrates this mechanism.

G cluster_0 Gastrointestinal Tract cluster_1 Central Nervous System EC_Cell Enterochromaffin Cell Serotonin_Release Serotonin (5-HT) Release EC_Cell->Serotonin_Release Cisplatin-induced damage HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin_Release->HT3_Receptor_Peripheral Binds to HT3_Receptor_Central 5-HT3 Receptor Serotonin_Release->HT3_Receptor_Central Binds to Vagal_Afferent Vagal Afferent Nerve CTZ Chemoreceptor Trigger Zone (Area Postrema) Vagal_Afferent->CTZ Signal Transmission HT3_Receptor_Peripheral->Vagal_Afferent Activates Vomiting_Center Vomiting Center (NTS) CTZ->Vomiting_Center Stimulates Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces HT3_Receptor_Central->CTZ Activates This compound This compound This compound->HT3_Receptor_Peripheral Blocks This compound->HT3_Receptor_Central Blocks G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Experimental Groups & Dosing cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis & Reporting Animal_Selection Animal Selection (Ferrets) Acclimatization Acclimatization (7-14 days) Animal_Selection->Acclimatization Baseline_Measures Baseline Measurements (Weight, Behavior) Acclimatization->Baseline_Measures Grouping Random Assignment to Groups (Control, Vehicle, this compound) Baseline_Measures->Grouping Granisetron_Admin This compound Administration (e.g., 0.5 mg/kg, i.v.) Grouping->Granisetron_Admin Vehicle_Admin Vehicle Administration Grouping->Vehicle_Admin Cisplatin_Admin Cisplatin Administration (e.g., 5-10 mg/kg, i.p./i.v.) Granisetron_Admin->Cisplatin_Admin Vehicle_Admin->Cisplatin_Admin Observation Observation Period (e.g., 4-72 hours) Cisplatin_Admin->Observation Data_Collection Data Collection: - Latency to first emetic event - Number of retches and vomits - Behavioral changes Observation->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Reporting Reporting of Results (Tables, Figures) Data_Analysis->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Granisetron Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with granisetron in in vitro assays. Our aim is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experimental results.

Physicochemical Properties of this compound Hydrochloride

A clear understanding of this compound hydrochloride's properties is fundamental to preventing solubility issues.

PropertyValueSource
Molecular Formula C₁₈H₂₄N₄O・HCl[1]
Molecular Weight 348.9 g/mol [2]
Appearance White to off-white crystalline powder[2][3]
Melting Point Approximately 292°C[3]
pKa Not explicitly stated in the provided results.
LogP 2.6

Solubility Data

The solubility of this compound hydrochloride varies significantly depending on the solvent.

SolventSolubilitySource
Water Freely soluble
Phosphate-Buffered Saline (PBS), pH 7.2 Approx. 10 mg/mL
pH 1.2 HCl, pH 4.0 Acetate Buffer, pH 6.8 Phosphate Buffer (at 37°C) >300 mg/mL
DMSO Soluble, 17 mg/mL (48.72 mM)
Methanol Slightly soluble/sparingly soluble
Ethanol Slightly soluble
Methylene Chloride Sparingly soluble

Experimental Protocols

Adhering to a precise and validated protocol for solution preparation is critical to prevent precipitation and ensure accurate dosing in your assays.

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, you will need 3.489 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store at -20°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Calculate Dilution: To prepare a 10 µM working solution, you will need to perform a 1:1000 dilution of the 10 mM stock solution. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • Crucial Dilution Step: To avoid "solvent shock" and precipitation, add the 10 µL of the DMSO stock solution dropwise into the 10 mL of pre-warmed cell culture medium while gently swirling the tube or flask. Do not add the medium to the DMSO stock.

  • Mixing: After adding the stock solution, cap the tube or flask and invert it several times to ensure the solution is homogeneous.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and prevent potential degradation or precipitation over time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using this compound solutions for in vitro assays.

Q1: I observed a precipitate in my stock solution immediately after preparation. What went wrong?

A1: This is likely due to using a solvent in which this compound hydrochloride has low solubility or the concentration is too high for the chosen solvent.

  • Solution: Ensure you are using an appropriate solvent like DMSO or water. If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce solubility. If you need a higher concentration, you may need to gently warm the solution or sonicate it, but be cautious as this may affect the compound's stability.

Q2: My this compound hydrochloride solution was clear initially but formed a precipitate after being stored at 4°C. Why did this happen?

A2: Precipitation upon cooling is common for compounds dissolved in organic solvents like DMSO. The solubility of many compounds decreases at lower temperatures.

  • Solution: Store your DMSO stock solutions at -20°C in small, single-use aliquots. Before use, thaw the aliquot completely and ensure any precipitate has redissolved by warming it briefly to 37°C and vortexing. Aqueous solutions are not recommended for storage beyond one day.

Q3: When I add my DMSO stock solution to my cell culture medium, the medium turns cloudy. How can I prevent this?

A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium, causing it to precipitate.

  • Solution:

    • Pre-warm your medium: Always use cell culture medium that has been pre-warmed to 37°C.

    • Slow, dropwise addition: Add the DMSO stock solution dropwise to the medium while gently swirling or agitating the medium. This allows for a more gradual dispersion of the compound.

    • Keep DMSO concentration low: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, and ideally ≤0.1%, to avoid solvent-related artifacts and cell toxicity.

    • Intermediate dilution: Consider making an intermediate dilution of your stock in a small volume of warm, serum-free medium before adding it to the final volume of your complete medium.

Q4: I am using an aqueous buffer (PBS) to dissolve this compound hydrochloride, but I'm not getting the concentration I need. What should I do?

A4: While this compound hydrochloride is freely soluble in water, its solubility in buffered solutions like PBS can be lower (approximately 10 mg/mL in PBS at pH 7.2).

  • Solution: For higher concentrations, consider using water for the initial stock solution. Be aware that the pH of a 1% aqueous solution of this compound hydrochloride is between 4.0 and 6.5, which might affect your assay. Alternatively, using DMSO as the solvent for your stock solution will allow for much higher concentrations.

Q5: Could the components of my cell culture medium be causing the precipitation of this compound?

A5: While less common for a soluble compound like this compound, interactions with media components can sometimes lead to precipitation. High concentrations of salts or proteins in the medium could potentially reduce the solubility of the compound.

  • Solution: If you suspect this is an issue, try preparing the working solution in a simpler, serum-free basal medium first to see if the problem persists. This can help you identify if serum components are contributing to the precipitation.

Visualized Workflows

Troubleshooting this compound Solubility Issues

start Precipitate Observed in This compound Solution stock_or_working Is the precipitate in the stock or working solution? start->stock_or_working stock_issue Stock Solution Issue stock_or_working->stock_issue Stock working_issue Working Solution Issue (in aqueous medium) stock_or_working->working_issue Working check_solvent Is the solvent appropriate? (e.g., DMSO, Water) stock_issue->check_solvent use_dmso Use high-purity anhydrous DMSO check_solvent->use_dmso No check_conc Is the concentration too high? check_solvent->check_conc Yes end_node Clear Solution use_dmso->end_node lower_conc Lower stock concentration check_conc->lower_conc Yes check_storage Was it stored correctly? (e.g., at -20°C, protected from light) check_conc->check_storage No lower_conc->end_node store_properly Aliquot and store at -20°C. Avoid freeze-thaw cycles. check_storage->store_properly No check_storage->end_node Yes store_properly->end_node solvent_shock Possible 'Solvent Shock' working_issue->solvent_shock warm_media Use pre-warmed (37°C) culture medium solvent_shock->warm_media slow_addition Add stock dropwise while gently agitating medium warm_media->slow_addition low_dmso Ensure final DMSO concentration is low (e.g., <=0.1%) slow_addition->low_dmso low_dmso->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow for Preparing this compound for In Vitro Assays

start Start: Prepare This compound Solution weigh 1. Accurately weigh This compound HCl powder start->weigh dissolve 2. Dissolve in anhydrous DMSO to create stock solution (e.g., 10 mM) weigh->dissolve vortex 3. Vortex until completely dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes and store at -20°C vortex->aliquot prepare_working Prepare Working Solution (Day of Experiment) aliquot->prepare_working thaw 5. Thaw one aliquot of stock solution prepare_working->thaw warm_media 6. Pre-warm cell culture medium to 37°C thaw->warm_media dilute 7. Add stock solution dropwise to warm medium while swirling warm_media->dilute mix 8. Mix gently by inverting dilute->mix final_step 9. Add working solution to in vitro assay mix->final_step

Caption: Workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Granisetron Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing granisetron dosage for their preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] Its antiemetic effect is achieved by blocking these receptors in two main locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1] During chemotherapy or radiation, enterochromaffin cells in the small intestine release serotonin, which then stimulates the 5-HT3 receptors, triggering the vomiting reflex. This compound competitively blocks this interaction, thereby preventing nausea and vomiting.

Q2: What are the common routes of administration for this compound in preclinical studies?

In preclinical animal studies, this compound is commonly administered via intravenous (IV), subcutaneous (SC), and oral (PO) routes. The choice of administration route can impact the pharmacokinetic profile of the drug. For instance, oral bioavailability is about 60% due to first-pass metabolism. Intranasal delivery has also been explored in rats and has shown good absorption.

Q3: What are some reported effective dosages of this compound in different animal models?

Effective dosages of this compound can vary depending on the animal model, the emetogenic challenge, and the route of administration. Below is a summary of dosages used in various preclinical studies.

Animal ModelEmetogenic ChallengeRoute of AdministrationEffective DosageReference
FerretHigh-dose cisplatinIntravenous (IV)Single injection
FerretWhole-body X-irradiationIntravenous (IV)0.5 mg/kg
FerretCyclophosphamide + DoxorubicinIntravenous (IV)0.5 mg/kg
RatLipid-induced transit delaySubcutaneous (SC)40, 80, 150 µg/kg
RatAbdominal pain model (colorectal distension)Intravenous (IV)1.0, 2.0 mg/kg
DogCisplatin-induced emesisIntravenous (IV)60 µg/kg
MouseForced swim & tail suspension testsOral (PO)0.5 mg/kg

Q4: How does the pharmacokinetics of this compound differ between common preclinical species and humans?

There are notable differences in the metabolism and excretion of this compound across species.

SpeciesKey Metabolic PathwaysPrimary Excretion RouteReference
Rat5-hydroxylation and N1-demethylation35-41% urine, 52-62% feces (via bile)
Dog7-hydroxy-granisetron formation35-41% urine, 52-62% feces (via bile)
Human7-hydroxy-granisetron formation~60% urine, ~36% feces

Troubleshooting Guide

Issue 1: Suboptimal antiemetic effect observed at the initial dose.

  • Possible Cause: The initial dose may be too low for the specific emetogenic challenge or animal model. There is evidence of a dose-response relationship with this compound.

  • Troubleshooting Steps:

    • Review the literature: Compare your current dosage with published studies using similar models and emetogenic agents (see the dosage table above).

    • Dose-escalation study: Conduct a dose-escalation study to determine the optimal dose for your experimental conditions. Studies in humans have shown improved efficacy with increasing doses up to 40 µg/kg for preventing chemotherapy-induced nausea and vomiting.

    • Consider co-administration: The antiemetic efficacy of this compound can be significantly improved by co-administration with corticosteroids like dexamethasone.

Issue 2: Unexpected behavioral or physiological side effects in study animals.

  • Possible Cause: While generally well-tolerated, high doses of this compound can lead to side effects.

  • Troubleshooting Steps:

    • Observe for known side effects: The most commonly reported side effect in humans is headache, with constipation, somnolence, and diarrhea occurring less frequently. In rats, high intravenous doses (9 mg/kg/day) have been associated with signs of acute CNS stimulation.

    • Reduce the dose: If adverse effects are observed, consider reducing the dose to the minimum effective level determined from a dose-response study.

    • Monitor cardiovascular parameters: In anesthetized dogs, dose-dependent decreases in blood pressure, heart rate, and myocardial contractility have been observed at doses of 1 to 3 mg/kg. While human studies show little effect on these parameters, it is a consideration for animal models.

Issue 3: High inter-individual variability in response to this compound.

  • Possible Cause: Pharmacokinetics of this compound can show wide interpatient variation. This variability can also be expected in animal studies.

  • Troubleshooting Steps:

    • Increase sample size: To account for variability, ensure a sufficient number of animals per group to achieve statistical power.

    • Control for confounding factors: Standardize factors that can influence drug metabolism, such as age, sex, and health status of the animals.

    • Pharmacokinetic analysis: If feasible, conduct pharmacokinetic studies in your animal population to understand the plasma concentration levels and their correlation with the antiemetic response.

Experimental Protocols & Visualizations

Signaling Pathway of Chemotherapy-Induced Emesis and this compound Action

Chemotherapy damages enterochromaffin cells in the GI tract, leading to a release of serotonin (5-HT). This serotonin binds to 5-HT3 receptors on vagal afferent nerves, sending signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ)/area postrema in the brainstem, which in turn activates the vomiting center. This compound, as a 5-HT3 antagonist, blocks this signaling cascade.

G cluster_GI Gastrointestinal Tract cluster_Brainstem Brainstem Chemotherapy Chemotherapy EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent 5-HT3 Receptors Serotonin_Release->Vagal_Afferents CTZ Chemoreceptor Trigger Zone (CTZ) / Area Postrema (Central 5-HT3 Receptors) Vagal_Afferents->CTZ Signal to Brainstem Vomiting_Center Vomiting Center CTZ->Vomiting_Center Activates Emesis Emesis Vomiting_Center->Emesis This compound This compound This compound->Vagal_Afferents Blocks This compound->CTZ Blocks

Caption: this compound's mechanism of action in preventing CINV.

General Experimental Workflow for Evaluating this compound Efficacy

This workflow outlines the typical steps for assessing the antiemetic efficacy of this compound in a preclinical model of chemotherapy-induced emesis.

G start Start: Animal Acclimatization grouping Randomize Animals into Treatment Groups (Vehicle, this compound Doses) start->grouping drug_admin Administer this compound or Vehicle (e.g., 30 min pre-chemo) grouping->drug_admin chemo_admin Administer Emetogenic Chemotherapy (e.g., Cisplatin) drug_admin->chemo_admin observation Observation Period (e.g., 8-24 hours) chemo_admin->observation data_collection Data Collection: - Number of emetic episodes - Nausea-like behavior (species-specific) - Other behavioral changes observation->data_collection analysis Statistical Analysis of Results data_collection->analysis end End: Determine Efficacy analysis->end

Caption: Workflow for a preclinical antiemetic study.

Troubleshooting Logic for Suboptimal Efficacy

This diagram illustrates a logical approach to troubleshooting when the desired antiemetic effect of this compound is not achieved.

G start Suboptimal Antiemetic Effect Observed check_dose Is the dose appropriate for the model and challenge? start->check_dose increase_dose Action: Increase this compound Dose (Based on dose-response study) check_dose->increase_dose No check_synergy Is monotherapy sufficient? check_dose->check_synergy Yes end Optimal Efficacy Achieved increase_dose->end add_dexamethasone Action: Co-administer with Dexamethasone check_synergy->add_dexamethasone No review_protocol Review experimental protocol for other variables check_synergy->review_protocol Yes add_dexamethasone->end review_protocol->end

References

Improving the yield of chemical synthesis of granisetron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of granisetron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: The most prevalent synthetic route for this compound involves a three-step process:

  • N-Methylation: Indazole-3-carboxylic acid is methylated to form 1-methyl-1H-indazole-3-carboxylic acid.

  • Acid Chloride Formation: The resulting carboxylic acid is activated, typically by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride, to produce 1-methyl-1H-indazole-3-carbonyl chloride.[1][2]

  • Amide Coupling: The acid chloride is then coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the this compound base.[1] The final step is often the formation of the hydrochloride salt.[3]

Q2: I am observing a significant amount of an isomeric impurity. What is it likely to be and how can I minimize it?

A2: A common isomeric impurity is the N-2 methylated version of this compound. This arises during the initial methylation step where the methyl group attaches to the N-2 position of the indazole ring instead of the desired N-1 position.[2] This leads to the formation of 2-methyl-indazole-3-carboxylic acid. To minimize this, careful control of the methylation reaction conditions is crucial. A process using an alkali metal hydroxide in a polar solvent system like acetone/water has been reported to improve regioselectivity and yield.

Q3: My final product contains N-desmethyl-granisetron. What is the cause of this impurity?

A3: The presence of N-desmethyl-granisetron (where the indazole ring is not methylated) can result from two main issues:

  • Incomplete Methylation: If the initial methylation of indazole-3-carboxylic acid is not driven to completion, the unreacted starting material will be carried through the synthesis, resulting in the N-desmethyl impurity.

  • Demethylation: Certain reaction conditions, particularly during the cyclization or coupling steps, can cause demethylation of the indazole ring, especially with prolonged reaction times.

To avoid this, ensure the methylation step proceeds to completion by monitoring via TLC or HPLC and consider milder coupling conditions if demethylation is suspected.

Q4: The yield of my coupling reaction is low. What are the potential causes and solutions?

A4: Low yield in the amide coupling step can be attributed to several factors:

  • Poor quality of reactants: The amine reactant, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, can degrade upon storage, turning yellow and reacting with atmospheric CO2 and water. Using a more stable salt form of this amine can improve consistency and yield.

  • Inefficient activation of the carboxylic acid: Ensure the acid chloride is properly formed and used promptly as it can be moisture-sensitive. Alternative activation methods, such as forming a mixed anhydride, can also be explored.

  • Suboptimal reaction conditions: The choice of solvent and base is critical. An improved process using methyl isobutyl ketone (MIBK) as a solvent has been suggested to enhance yield and reduce the use of toxic solvents like dichloromethane. Temperature and reaction time should also be optimized.

Q5: What are the main degradation products of this compound, and how can their formation be prevented?

A5: this compound can degrade through hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or alkaline conditions, yielding 1-methyl-indazole-3-carboxylic acid and the bicyclic amine. To prevent this, maintain a neutral pH during workup and storage.

  • Oxidation: The tertiary amine group in the bicyclic system is prone to oxidation, forming the corresponding N-oxide. This can be minimized by storing the product under an inert atmosphere and protecting it from light and excessive heat.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Methylation Step - Incomplete reaction.- Formation of N-2 isomer.- Suboptimal base or solvent.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Use a polar solvent system (e.g., acetone/water) with an alkali metal hydroxide to improve regioselectivity and yield.- Ensure accurate stoichiometry of reagents.
Presence of N-desmethyl Impurity in Final Product - Incomplete methylation of starting material.- Demethylation during subsequent steps.- Confirm the purity of the 1-methyl-1H-indazole-3-carboxylic acid intermediate before proceeding.- Avoid prolonged reaction times or harsh conditions in the coupling step.
Difficult Purification of Final Product - Presence of closely related impurities (e.g., isomers).- Residual starting materials or reagents.- Perform a thorough aqueous wash to remove water-soluble impurities and salts.- Recrystallization is an effective purification method. A mixture of water and ethanol has been shown to be effective for this compound hydrochloride.- Column chromatography may be necessary if impurities are difficult to remove by crystallization.
Inconsistent Reaction Yields - Instability of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.- Variation in reagent quality or reaction conditions.- Use a salt of the amine starting material for improved stability and handling.- Standardize all reaction parameters, including temperature, time, and reagent addition rates.- Ensure all solvents are anhydrous where required.
Product Discoloration (Yellowing) - Degradation of the amine reactant.- Oxidation of the final product.- Use high-purity starting materials. Consider purifying the amine if it appears discolored.- Store the final product under an inert atmosphere, protected from light.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
  • In a suitable reactor, dissolve indazole-3-carboxylic acid (1.85 mol) in 95% ethanol (3 L) with stirring.

  • Add dimethyl sulfate (400 mL) and continue stirring for 30 minutes.

  • Slowly add a prepared aqueous solution of sodium hydroxide (560 g in an appropriate amount of water).

  • Gently heat the mixture to reflux for approximately 1 hour. Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure 1-methyl-1H-indazole-3-carboxylic acid.

Protocol 2: Synthesis of this compound Hydrochloride
  • Acid Chloride Formation: In a three-necked flask, suspend 1-methyl-1H-indazole-3-carboxylic acid (71.1 g) in dichloromethane (3000 mL). Add thionyl chloride (100 mL) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction for 4 hours.

  • Evaporate the solvent to obtain the crude 1-methyl-1H-indazole-3-carbonyl chloride.

  • Amide Coupling: Re-dissolve the acid chloride in fresh dichloromethane (3000 mL). Add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine sulfate (188 g) and an acid scavenger like triethylamine or dimethylamine (130 mL).

  • Stir the mixture until the solution becomes clear and yellow (can take several hours to overnight).

  • Workup: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain the this compound free base.

  • Salt Formation: Dissolve the residual liquid in absolute ethanol (1000 mL). Adjust the pH to 2-3 with an ethanol solution of hydrogen chloride.

  • Induce crystallization (seeding may be required) and filter the resulting solid to obtain crude this compound hydrochloride.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to yield the final, pure this compound hydrochloride. An overall yield of approximately 87.7% has been reported for this stage.

Visualizations

This compound Synthesis Pathway

G A Indazole-3-carboxylic acid B 1-Methyl-1H-indazole-3-carboxylic acid A->B Methylation (e.g., (CH₃)₂SO₄, NaOH) C 1-Methyl-1H-indazole-3-carbonyl chloride B->C Chlorination (e.g., SOCl₂, DMF cat.) E This compound (Free Base) C->E Amide Coupling D endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine D->E F This compound HCl E->F HCl Salt Formation G Start Low Yield Observed Q1 Which Step? Start->Q1 Methylation Methylation Q1->Methylation Step 1 Coupling Coupling Q1->Coupling Step 3 Sol_Methyl Check for Isomer Formation (TLC/HPLC). Optimize base/solvent (e.g., NaOH/Acetone-H₂O). Methylation->Sol_Methyl Sol_Coupling1 Check Amine Quality. Use salt form for stability. Coupling->Sol_Coupling1 Sol_Coupling2 Verify Acid Chloride Formation. Optimize solvent (e.g., MIBK). Coupling->Sol_Coupling2 G Start Indazole-3-carboxylic acid N1_Methyl 1-Methyl-indazole-3-COOH (Desired Intermediate) Start->N1_Methyl N-1 Methylation (Major Pathway) N2_Methyl 2-Methyl-indazole-3-COOH (Isomeric Impurity Precursor) Start->N2_Methyl N-2 Methylation (Side Reaction) Impurity_B N-desmethyl-granisetron (EP Impurity B) Start->Impurity_B Incomplete Methylation This compound This compound N1_Methyl->this compound Coupling Impurity_A Isomeric Impurity (EP Impurity A) N2_Methyl->Impurity_A Coupling

References

Granisetron Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for granisetron stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most common causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes are exposure to alkaline (basic) pH, strong oxidizing agents, and to a lesser extent, acidic conditions and light.[1][2][3] Hydrolysis of the amide bond and oxidation of the tertiary amine group are the primary degradation pathways.[3]

Q2: I am observing a loss of potency in my this compound stock solution. How should I prepare and store it to ensure stability?

A2: For optimal stability, this compound hydrochloride solutions should be prepared in neutral or slightly acidic aqueous vehicles. Studies have shown good stability in 5% dextrose injection and 0.9% sodium chloride injection.[4] It is recommended to store solutions protected from light and at controlled room temperature or under refrigeration (4°C). For instance, this compound at 0.02 mg/mL is stable for up to 14 days in 5% dextrose injection and for 7 days in 0.9% sodium chloride injection when refrigerated at 4°C.

Q3: Can I use a simple UV spectrophotometer to check for this compound degradation?

A3: While a UV spectrophotometer can detect a decrease in the parent this compound concentration, it is not a stability-indicating method. Degradation products may have similar UV absorbance spectra, which can interfere with the measurement and give a false impression of stability. A validated stability-indicating HPLC method is necessary to separate this compound from its degradation products and accurately quantify its concentration.

Q4: What are the major degradation products of this compound I should be aware of?

A4: The primary degradation products result from hydrolysis and oxidation. Acidic or alkaline hydrolysis cleaves the amide bond to form 1-methyl-1H-indazole-3-carboxylic acid (EP Impurity D) and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (EP Impurity E). Oxidation typically leads to the formation of this compound N-oxide. Other oxidative degradation products have also been identified.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed during an experiment with a basic buffer.

  • Problem: this compound is known to be unstable in basic conditions. The hydroxide ions catalyze the hydrolysis of the amide linkage.

  • Solution:

    • pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be neutral or slightly acidic.

    • Buffer Selection: Choose a non-reactive buffer system that maintains a pH below 7.

    • Time and Temperature: Minimize the time this compound is in the basic solution and perform the experiment at a lower temperature if possible to slow the degradation rate.

Issue 2: Unexpected peaks appearing in the chromatogram during HPLC analysis after exposure to air or certain excipients.

  • Problem: This suggests oxidative degradation. This compound's tertiary amine is susceptible to oxidation. This can be accelerated by the presence of trace metals or peroxides in excipients.

  • Solution:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Excipient Purity: Ensure the excipients used are of high purity and free from peroxides or metal ion contaminants.

    • Antioxidants: Consider the addition of a suitable antioxidant if it does not interfere with your experiment.

    • Storage: Store solutions in tightly sealed containers, protected from light.

Issue 3: Loss of this compound concentration in a solution exposed to laboratory light.

  • Problem: this compound can undergo photolytic degradation.

  • Solution:

    • Light Protection: Always prepare and store this compound solutions in amber-colored vials or protect clear vials with aluminum foil.

    • Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationObserved DegradationReference
Acidic Hydrolysis 0.5N HCl70°C2 daysRelatively Unstable
Basic Hydrolysis 0.5N NaOH70°C12 hoursSignificant Degradation
Oxidation 10% H₂O₂Room Temp8 daysSignificant Degradation
Thermal Heat70°C-No Significant Degradation
Photolytic UV/SunlightRoom Temp4-16 hoursDegradation to Impurity C

Table 2: Stability of this compound Hydrochloride in Intravenous Solutions at 4°C

VehicleConcentrationStorage DurationRemaining ConcentrationReference
5% Dextrose Injection0.02 mg/mL14 days> 92%
0.9% Sodium Chloride Injection0.02 mg/mL7 days> 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.5N hydrochloric acid.

    • Heat the solution at 70°C for 48 hours.

    • Cool the solution, neutralize with an appropriate amount of 0.5N sodium hydroxide, and dilute to a final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 0.5N sodium hydroxide.

    • Heat the solution at 70°C for 12 hours.

    • Cool the solution, neutralize with an appropriate amount of 0.5N hydrochloric acid, and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 10% hydrogen peroxide.

    • Keep the solution at room temperature for 8 days.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound hydrochloride powder in a hot air oven at 70°C for a specified period.

    • Alternatively, heat a solution of this compound at 70°C.

    • Dissolve/dilute the sample to a final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to sunlight for 4 hours or a UV lamp for 16 hours.

    • Dilute the sample to a final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is an example of a stability-indicating HPLC method adapted from the literature. Method validation according to ICH guidelines is essential before use.

  • Column: Xbridge phenyl column (150mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10mM Ammonium acetate in water (pH adjusted to 8.5).

  • Mobile Phase B: Acetonitrile: Methanol (50:50, v/v).

  • Gradient Program: A suitable gradient to separate the parent drug from degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 10 µL.

Visualizations

Granisetron_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound ImpurityD 1-methyl-1H-indazole- 3-carboxylic acid (Impurity D) This compound->ImpurityD Acid/Base ImpurityE endo-9-methyl-9-azabicyclo [3.3.1]non-3-amine (Impurity E) This compound->ImpurityE Acid/Base N_Oxide This compound N-Oxide This compound->N_Oxide Oxidizing Agent

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Observed Check_pH Is the solution pH > 7? Start->Check_pH Check_Oxidants Are oxidizing agents or reactive excipients present? Check_pH->Check_Oxidants No Basic_Deg Likely Basic Hydrolysis Check_pH->Basic_Deg Yes Check_Light Is the solution exposed to light? Check_Oxidants->Check_Light No Oxidative_Deg Likely Oxidative Degradation Check_Oxidants->Oxidative_Deg Yes Photolytic_Deg Likely Photolytic Degradation Check_Light->Photolytic_Deg Yes Sol_pH Adjust pH to < 7 Use appropriate buffer Basic_Deg->Sol_pH Sol_Oxidants Use inert atmosphere Check excipient purity Oxidative_Deg->Sol_Oxidants Sol_Light Protect from light (Amber vials) Photolytic_Deg->Sol_Light

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Compare Stressed vs. Control Samples hplc->data end End: Identify Degradation Products & Quantify Stability data->end

Caption: Experimental workflow for forced degradation studies.

References

Navigating Analytical Hurdles in Granisetron HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical interferences encountered during the High-Performance Liquid Chromatography (HPLC) analysis of granisetron. By offering detailed methodologies and clear data presentation, this guide aims to empower researchers to achieve accurate and robust analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Q1: Why am I observing peak fronting in my this compound chromatogram?

A1: Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors. The most common culprits are high sample concentration (mass overload) and a mismatch between the sample solvent and the mobile phase.[1][2][3]

Potential Cause Recommended Solution
Sample Overload Dilute the sample and reinject. A 10-fold dilution is a good starting point.[3]
Incompatible Sample Solvent Prepare the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.[1]
Low Column Temperature Increase the column temperature. A thermostated column oven is recommended for consistent results.
Column Collapse This can occur with highly aqueous mobile phases (>95% water) on certain C18 columns. Flush the column with 100% acetonitrile to regenerate the stationary phase. Consider using an aqueous-stable C18 column for such mobile phases.

Q2: What causes peak tailing for the this compound peak?

A2: Peak tailing, characterized by a drawn-out or asymmetrical peak, is a common issue in HPLC. For this compound, a basic compound, this can often be attributed to secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also help by protonating the silanol groups.
Column Contamination Use a guard column to protect the analytical column from strongly retained sample components. If contamination is suspected, flush the column with a strong solvent.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Metal Chelation Though less common, interactions with metal ions in the system can cause tailing. Use a mobile phase with a chelating agent like EDTA if suspected.

Q3: I am seeing extraneous peaks in my chromatogram. How can I identify and eliminate them?

A3: Extraneous peaks can arise from the sample matrix (excipients), degradation products, or system contamination.

Potential Cause Recommended Solution
Excipient Interference Analyze a placebo sample (a formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients. Method development may be required to resolve the this compound peak from excipient peaks.
Degradation Products This compound is known to degrade under basic and oxidative conditions. Perform forced degradation studies to generate potential degradation products and ensure your method can separate them from the parent peak. A photodiode array (PDA) detector can help assess peak purity.
System Contamination Flush the entire HPLC system, including the injector and detector, with a strong solvent. Ensure the mobile phase is freshly prepared with high-purity solvents.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to demonstrate the stability-indicating nature of an HPLC method by generating potential degradation products and ensuring they are resolved from the analyte peak.

  • Acid Degradation: Reflux this compound solution in 1 M HCl for 16 hours.

  • Base Degradation: Treat this compound with 0.5N NaOH at 70°C for 12 hours.

  • Oxidative Degradation: Expose this compound solution to 10% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat at 90°C for 16 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before HPLC analysis.

Data Presentation

Summary of Reported HPLC Methods for this compound Analysis

The following table summarizes various published HPLC methods for the analysis of this compound, providing a starting point for method development and troubleshooting.

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Kromasil C18 (250 x 4.6 mm, 5 µm)0.05 M KH₂PO₄ buffer (pH 3.0) and Acetonitrile (70:30)1.0301
CPS Hypersil CN (250 x 4.6 mm)Acetonitrile and 100 mM Triethylamine (pH 3.0) (25:75)2.0242
Xbridge Phenyl (150 x 4.6 mm, 3.5 µm)Gradient with Mobile Phase A: 10mM Ammonium acetate (pH 8.5) and Mobile Phase B: Acetonitrile:Methanol (50:50)1.0305
Luna C18Orthophosphoric acid buffer (pH 7.5) and Acetonitrile (70:30)1.2305
Gemini NX C18 (250 x 4.6 mm, 5 µm)0.01M Sodium dihydrogen phosphate buffer (pH 7.5) and Acetonitrile (80:20)1.5305
Nova-Pak C8Acetonitrile and 25 mM KH₂PO₄ (75:25)Not Specified305

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_system Check for Obvious System Issues (Leaks, Pressure Fluctuations) start->check_system check_column Isolate the Column check_system->check_column inject_standard Inject a Well-Behaved Standard check_column->inject_standard tailing_persists Tailing Persists? inject_standard->tailing_persists Yes tailing_resolved Tailing Resolved? inject_standard->tailing_resolved No column_issue Column is the Likely Cause tailing_persists->column_issue system_issue System is the Likely Cause tailing_resolved->system_issue modify_mobile_phase Modify Mobile Phase (e.g., adjust pH, add modifier) column_issue->modify_mobile_phase end_escalate Escalate to Senior Analyst system_issue->end_escalate replace_column Replace Column modify_mobile_phase->replace_column If tailing continues end_resolved Issue Resolved modify_mobile_phase->end_resolved If tailing is resolved replace_column->end_resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Categorization of Analytical Interferences

G interference Analytical Interference chromatographic Chromatographic Issues interference->chromatographic sample_related Sample-Related Issues interference->sample_related peak_shape Peak Shape Anomalies chromatographic->peak_shape baseline Baseline Disturbances chromatographic->baseline retention_time Retention Time Shifts chromatographic->retention_time matrix_effects Matrix Effects (Excipients) sample_related->matrix_effects degradation Degradation Products sample_related->degradation contamination Contamination sample_related->contamination

Caption: Classification of potential sources of analytical interference in HPLC.

References

Managing headache as a side effect in granisetron clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing headache as a side effect in granisetron clinical studies.

Troubleshooting Guides

Issue: A clinical trial participant reports a headache after this compound administration.

1. Initial Assessment and Triage:

  • Question: What is the severity and nature of the headache?

    • Action: Use a standardized pain scale (e.g., Visual Analog Scale [VAS] or a numeric rating scale) to quantify the pain. Characterize the headache (e.g., throbbing, dull, location).

  • Question: Are there any accompanying symptoms?

    • Action: Inquire about other potential side effects such as dizziness, fever, or visual disturbances.[1][2] Note any signs of a hypersensitivity reaction, such as rash, itching, or difficulty breathing, which would require immediate medical attention.[2][3]

  • Question: What is the participant's medical history, particularly regarding headaches and migraines?

    • Action: Review the participant's baseline medical history to distinguish a potential adverse drug reaction from a pre-existing condition.

2. Management Protocol:

  • Mild to Moderate Headache:

    • Recommendation: For mild headaches, spontaneous resolution is common.[4] If the headache persists or is moderate, standard, non-prescription analgesics (e.g., acetaminophen or ibuprofen) can be administered as per the clinical trial protocol.

    • Follow-up: Re-evaluate the participant's headache severity within 1-2 hours of analgesic administration.

  • Severe or Persistent Headache:

    • Recommendation: If the headache is severe, persistent, or accompanied by other concerning symptoms, a full clinical evaluation by the study physician is required.

    • Action: Consider rescue medication as outlined in the study protocol. In cases of overdose, where continuous headache might be a symptom, symptomatic treatment should be provided.

3. Documentation and Reporting:

  • Action: All instances of headache, its severity, management, and resolution must be meticulously documented in the participant's case report form (CRF).

  • Reporting: Report the adverse event to the study sponsor and Institutional Review Board (IRB) or Ethics Committee in accordance with the trial's safety monitoring plan.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of headache as a side effect of this compound in clinical studies?

A1: Headache is one of the most commonly reported side effects of this compound. Clinical studies have shown an incidence of approximately 14% to 20% in patients receiving this compound.

Q2: What is the underlying mechanism of this compound-induced headache?

A2: this compound is a selective 5-HT3 receptor antagonist. While its primary action is to block serotonin receptors in the gastrointestinal tract and the chemoreceptor trigger zone to prevent nausea and vomiting, the exact mechanism for headache is not fully elucidated. It is thought to be related to the modulation of serotonin pathways that can influence cerebral vasculature.

Q3: How is this compound-induced headache typically characterized?

A3: Headaches associated with this compound are generally described as mild and transient. They usually resolve on their own or with simple analgesics.

Q4: Are there any risk factors that might increase the likelihood of a participant developing a headache?

A4: The available literature from the clinical studies reviewed does not specify particular risk factors for developing a headache with this compound. However, a pre-existing history of headaches or migraines could be a contributing factor.

Q5: When should a headache be considered a serious adverse event (SAE)?

A5: A headache should be considered an SAE if it is severe, persistent, results in hospitalization, is disabling or incapacitating, or is associated with other serious symptoms such as neurological changes, chest pain, or signs of a severe allergic reaction.

Data Presentation

Table 1: Incidence of Headache in this compound Clinical Trials

Study/Drug InformationThis compound Incidence of HeadacheComparator/Placebo Incidence of HeadacheKey FindingsCitation
This compound Study Group ~14%Not specifiedHeadache was a consistent side effect, generally mild and resolved spontaneously or with standard analgesics.
Chemotherapy-Induced Nausea and Vomiting (CINV) Trials 14% (at 40 mcg/kg)6% (Metoclopramide/dexamethasone and phenothiazines/dexamethasone)Headache was a frequently reported adverse event.
High-Dose Cisplatin Study 20%Not applicable (dose-ranging study)Headache was the most frequently reported adverse event across different dosing groups.
Review of Pharmacological Properties ~10-15%Not specifiedHeadache is the most frequently reported adverse event associated with this compound administration.

Experimental Protocols

Protocol: Management of Adverse Events in a this compound Clinical Trial

  • Objective: To ensure the safety and well-being of clinical trial participants by systematically identifying, evaluating, and managing adverse events (AEs), with a specific focus on headaches.

  • Procedure:

    • AE Monitoring: The monitoring for adverse events begins immediately after the participant provides informed consent and continues for a protocol-defined period after the last dose of the investigational product.

    • Participant Education: During the informed consent process, participants are educated about potential adverse events, including headache, and the importance of reporting them to the study staff.

    • AE Assessment:

      • Upon a participant reporting a headache, the investigator or qualified designee will assess the severity, duration, and characteristics of the event.

      • A physical examination, including vital signs, will be performed as clinically indicated.

      • The relationship of the headache to the investigational product will be assessed (e.g., related, possibly related, not related).

    • Management:

      • For mild headaches, observation is the initial step.

      • For mild to moderate headaches, standard-of-care analgesics as permitted by the protocol will be administered.

      • For severe or persistent headaches, the participant will be evaluated by a study physician, and appropriate medical intervention will be provided. Unblinding of the treatment assignment may be considered if clinically necessary.

    • Documentation and Reporting:

      • All AEs will be recorded in the source documents and transcribed to the Case Report Form (CRF).

      • Serious Adverse Events (SAEs) will be reported to the sponsor and the Institutional Review Board (IRB)/Independent Ethics Committee (IEC) within 24 hours of the site becoming aware of the event.

Mandatory Visualization

cluster_0 Mechanism of this compound and Headache This compound This compound HT3R 5-HT3 Receptors (Peripheral and Central) This compound->HT3R Blocks Cerebral_Vasculature Cerebral Vasculature Modulation This compound->Cerebral_Vasculature Potential Influence Vomiting_Reflex Vomiting Reflex (Inhibited) HT3R->Vomiting_Reflex Activates Serotonin Serotonin (5-HT) Serotonin->HT3R Binds to Headache Headache Cerebral_Vasculature->Headache Leads to

Caption: Mechanism of this compound Action and Potential Pathway for Headache Side Effect.

Caption: Clinical Workflow for Managing Headache as an Adverse Event.

References

Technical Support Center: Enhancing the Stability of Extemporaneously Prepared Granisetron Oral Liquid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation and stabilization of extemporaneously compounded granisetron oral liquid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formulation and stability testing of extemporaneously prepared this compound oral liquid.

Issue Potential Cause(s) Troubleshooting/Solution(s)
Precipitation or Cloudiness in the Oral Liquid - pH Shift: The pH of the formulation may have shifted to a range where this compound hydrochloride has lower solubility. This compound is more soluble in acidic conditions.[1] - Incompatibility with Vehicle: Excipients in the crushed tablets may be incompatible with the chosen vehicle, leading to precipitation.[2][3] - Co-solvent Dilution: If a co-solvent was used to dissolve this compound, its dilution with an aqueous vehicle could cause the drug to precipitate.[4] - Microbial Growth: Contamination can lead to changes in the liquid's appearance.[5]- Verify and Adjust pH: Measure the pH of the final preparation. If necessary, adjust to a slightly acidic pH (e.g., 4.0-5.0) using a suitable buffering agent like citric acid. - Select Appropriate Vehicle: Use a well-documented and compatible suspending vehicle such as a 1:1 mixture of Ora-Plus® and Ora-Sweet® or cherry syrup. - Ensure Proper Dissolution: Ensure the pulverized tablets are thoroughly levigated into a smooth paste with a small amount of the vehicle before geometric dilution. - Aseptic Technique: Employ proper aseptic techniques during preparation and consider adding a suitable preservative if the formulation is intended for multi-dose use and not for immediate consumption.
Discoloration of the Oral Liquid - Oxidative Degradation: this compound is susceptible to oxidation, which can cause a change in color. This can be accelerated by exposure to light or the presence of certain metal ions. - Interaction with Excipients: Components of the commercial tablets or the vehicle may interact and cause discoloration.- Protect from Light: Store the preparation in light-resistant containers, such as amber bottles. - Consider Antioxidants: The addition of a water-soluble antioxidant, such as ascorbic acid or sodium metabisulfite, may help prevent oxidative degradation. - Use High-Purity Ingredients: Whenever possible, use pure this compound hydrochloride powder instead of tablets to minimize the influence of tablet excipients.
Inconsistent Potency in Stability Studies - Inadequate Suspension: If formulated as a suspension, non-uniform dispersion of this compound particles will lead to variable dosing and inconsistent analytical results. - Degradation: The drug may be degrading due to hydrolysis (especially in basic conditions) or oxidation. - Analytical Method Issues: The HPLC method may not be stability-indicating, meaning it doesn't separate the intact drug from its degradation products.- Ensure Homogeneity: Use a proper suspending agent like Ora-Plus® and instruct users to "Shake Well Before Using." Ensure a uniform suspension is achieved during preparation. - Control pH: Maintain a slightly acidic pH to minimize hydrolytic degradation. - Validate Analytical Method: Use a validated, stability-indicating HPLC method. The method should be able to resolve this compound from its known degradation products.
Microbial Growth Detected - Lack of Preservative: The formulation may lack an effective antimicrobial preservative system. - Contamination During Preparation: Non-sterile equipment or ingredients can introduce microorganisms.- Incorporate Preservatives: For multi-dose preparations, include a preservative system effective at the formulation's pH. For example, if using sodium benzoate, the pH should be below 5. - Sterile Technique: Prepare the liquid in a clean environment using sterile water and equipment.

Quantitative Data Summary

The stability of extemporaneously prepared this compound oral liquid is dependent on the formulation composition, storage temperature, and container type. Below is a summary of stability data from published studies.

Concentration Vehicle Storage Temperature Container Stability (Beyond-Use Date) Reference
0.2 mg/mLDistilled Water and Cherry Syrup (1:1 ratio of the final volume)5°C and 24°CNot SpecifiedAt least 14 days (remained within 97-104% of initial concentration)
0.05 mg/mLORA-Blend®Room TemperatureAmber glass/plastic PET bottles60 days
1 mg/mLApple juice, orange juice, cola, or an electrolyte replacement solutionRoom Temperature (20°C)Not SpecifiedAt least 1 hour

Experimental Protocols

Protocol 1: Preparation of this compound Oral Liquid (0.2 mg/mL)

This protocol is adapted from a published stability study.

Materials:

  • This compound hydrochloride 1 mg tablets

  • Distilled water

  • Cherry syrup

  • Mortar and pestle

  • Graduated cylinders

  • Stirring rod

  • Amber bottles for storage

Procedure:

  • Calculate the required number of tablets and volume of vehicles. For example, to prepare 60 mL of a 0.2 mg/mL solution, twelve 1 mg tablets are needed.

  • Place the tablets in a mortar and pulverize them into a fine powder.

  • Add 30 mL of distilled water to the mortar and mix thoroughly to form a suspension.

  • Transfer the suspension to a 60 mL graduated cylinder.

  • Add cherry syrup to the graduated cylinder to bring the final volume to 60 mL.

  • Mix the contents of the cylinder thoroughly by stirring.

  • Transfer the final liquid to an amber bottle for storage.

  • Label the bottle with the drug name, concentration, preparation date, and beyond-use date.

Protocol 2: Stability-Indicating HPLC Method for this compound

The following are examples of HPLC methods that have been used to assess the stability of this compound.

Method A

  • Column: Xbridge phenyl column (150mm × 4.6 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: 10mM Ammonium acetate in water (pH 8.5)

    • B: Acetonitrile: Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Method B

  • Column: Nova-Pak C8

  • Mobile Phase: Acetonitrile-KH2PO4 25 mM (75:25, v/v)

  • Detection: UV at 305 nm

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl for a specified period (e.g., 8 hours). If no degradation is observed, a higher acid concentration or longer duration may be used.

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH. This compound is known to be susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30%) at room temperature. This compound is known to be susceptible to oxidative degradation.

  • Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 50-70°C).

  • Photolytic Degradation: Expose the drug solution to light using a combination of cool white and UV fluorescent lamps.

Visualizations

Experimental Workflow for Preparing this compound Oral Liquid

G cluster_prep Preparation of this compound Oral Liquid (0.2 mg/mL) start Start: Calculate Ingredients pulverize Pulverize this compound Tablets start->pulverize suspend Suspend Powder in Distilled Water pulverize->suspend add_syrup Add Cherry Syrup to Final Volume suspend->add_syrup mix Thoroughly Mix the Solution add_syrup->mix transfer Transfer to Amber Bottle mix->transfer end End: Store Appropriately transfer->end

Caption: Workflow for the extemporaneous preparation of this compound oral liquid.

Logical Relationship of Factors Affecting Stability

G cluster_stability Factors Influencing this compound Oral Liquid Stability stability This compound Stability ph pH ph->stability influences temp Temperature temp->stability influences light Light Exposure light->stability influences vehicle Vehicle Composition vehicle->stability influences oxygen Oxygen/Oxidizing Agents oxygen->stability influences

Caption: Key factors that can impact the stability of this compound oral liquid.

Forced Degradation Study Workflow

G cluster_forced_degradation Forced Degradation Study Workflow start Start: Prepare this compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid e.g. base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photolysis Photolysis stress->photolysis analyze Analyze Samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photolysis->analyze evaluate Evaluate Method Specificity analyze->evaluate

Caption: Workflow for conducting a forced degradation study on this compound.

References

Minimizing placebo effect in granisetron antiemetic trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on granisetron antiemetic trials. The focus is on minimizing the placebo effect to ensure robust and reliable trial outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing the placebo effect crucial in this compound antiemetic trials?

A1: A significant placebo response can mask the true efficacy of this compound, making it difficult to demonstrate a statistically significant difference between the drug and placebo groups. This can lead to inconclusive trial results and potentially hinder the development of effective antiemetic therapies.[1][2][3] Minimizing the placebo effect is essential for accurately assessing the therapeutic benefit of this compound.

Q2: What are the primary mechanisms driving the placebo effect in nausea and vomiting studies?

A2: The placebo effect in this context is primarily driven by two psychological mechanisms:

  • Expectation: A patient's belief that a treatment will be effective can lead to a real reduction in symptoms.

  • Conditioning: Previous experiences where a medical intervention led to symptom relief can create a conditioned response to subsequent treatments, even if they are inert.[4]

Q3: Is a placebo-only control arm always appropriate in chemotherapy-induced nausea and vomiting (CINV) trials?

A3: No, for chemotherapy regimens known to cause emesis in a majority of patients, a placebo-only arm is generally considered unethical.[5] In such cases, the comparator arm should include the current standard of care for antiemetic treatment. Placebo-controlled trials are more common in studies of postoperative nausea and vomiting (PONV), where the emetic risk is generally lower and more variable.

Q4: What is the established mechanism of action for this compound?

A4: this compound is a highly selective 5-hydroxytryptamine (5-HT3) receptor antagonist. Chemotherapy and other emetogenic stimuli can damage enterochromaffin cells in the small intestine, causing them to release large amounts of serotonin. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmits signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. This compound competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this signaling cascade.

Troubleshooting Guides

Issue: High Placebo Response Obscuring Trial Results

Possible Causes and Solutions:

Cause Troubleshooting Steps
Patient Expectation Bias • Implement robust double-blinding procedures to ensure neither the patient nor the investigator is aware of the treatment allocation. • Provide neutral and standardized information to patients about the investigational drug and the possibility of receiving a placebo. Avoid suggestive language that could inflate expectations. • Train study staff to interact with all patients in a consistent and neutral manner to avoid unconsciously conveying information about the treatment.
Investigator Bias • Ensure that all personnel involved in assessing patient outcomes are blinded to the treatment allocation. • Use standardized and objective measures for assessing nausea and vomiting, such as the number of emetic episodes and validated patient-reported outcome scales.
Inadequate Study Design • Consider a placebo lead-in phase where all participants receive a placebo initially. Those who show a significant response can be excluded from the randomization phase. However, the effectiveness of this method is debated. • For CINV trials with highly emetogenic chemotherapy, use an active comparator (standard of care) instead of a placebo.

Data Presentation: Efficacy of this compound in Antiemetic Trials

The following tables summarize the efficacy of this compound compared to placebo and other antiemetics in controlling nausea and vomiting.

Table 1: Efficacy of Intravenous this compound vs. Placebo for Postoperative Nausea and Vomiting (PONV)

StudyThis compound DoseNo Vomiting (this compound)No Vomiting (Placebo)No Nausea (this compound)No Nausea (Placebo)
Pilot Study in Abdominal Hysterectomy0.1, 0.2, or 0.3 mg>90%77%Not specifiedNot specified
Infratentorial Craniotomy Study20 µg/kg85% (at 24h)45% (at 24h)20% (at 24h)45% (at 24h)

Data compiled from multiple sources indicating a trend of improved efficacy with this compound.

Table 2: Efficacy of Oral this compound vs. Placebo for Radiotherapy-Induced Nausea and Vomiting

OutcomeOral this compound (2 mg daily)Placebop-value
Emesis Free 57.5%42.1%0.0047
Nausea Free 30.6%16.7%0.0042
Median Time to First Emesis 35 days9 days<0.001
Median Time to First Nausea 11 days1 day<0.001

Based on a multicenter, randomized, double-blind study.

Table 3: Comparative Efficacy of this compound and Ondansetron for CINV

OutcomeThis compoundOndansetronStatistical Significance
Acute Heavy Vomiting Similar EfficacySimilar EfficacyNo significant difference
Acute Heavy Nausea Similar EfficacySimilar EfficacyNo significant difference
Acute Moderate Vomiting Similar EfficacySimilar EfficacyNo significant difference
Acute Moderate Nausea Similar EfficacySimilar EfficacyNo significant difference
Delayed Heavy Vomiting Similar EfficacySimilar EfficacyNo significant difference
Delayed Heavy Nausea Similar EfficacySimilar EfficacyNo significant difference
Delayed Moderate Vomiting Similar EfficacySimilar EfficacyNo significant difference
Delayed Moderate Nausea Similar EfficacySimilar EfficacyNo significant difference

Results from a meta-analysis of 14 studies with 6,467 evaluable patients.

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled Trial of IV this compound for PONV

This protocol is a generalized example based on common methodologies.

  • Patient Selection:

    • Recruit adult patients scheduled for elective surgery with a moderate to high risk of PONV.

    • Obtain written informed consent from all participants.

    • Exclude patients with a history of hypersensitivity to 5-HT3 antagonists, those who have received antiemetic medication within 24 hours of surgery, and those with significant hepatic or renal impairment.

  • Randomization and Blinding:

    • Use a computer-generated randomization list to assign patients to either the this compound or placebo group.

    • Prepare identical syringes containing either this compound (e.g., 1 mg) or a matching placebo (e.g., normal saline).

    • Ensure that patients, anesthesiologists, surgeons, and postoperative care staff are all blinded to the treatment allocation.

  • Drug Administration:

    • Administer the study drug intravenously as a single dose towards the end of the surgical procedure, before the reversal of anesthesia.

  • Data Collection:

    • Record all episodes of nausea and vomiting for the first 24 hours postoperatively at standardized time intervals (e.g., 0-2h, 2-6h, 6-24h).

    • Use a validated scoring system for nausea (e.g., a visual analog scale).

    • Document the use of any rescue antiemetic medication.

    • Record any adverse events.

  • Statistical Analysis:

    • The primary endpoint is typically the incidence of vomiting in the first 24 hours.

    • Secondary endpoints may include the incidence and severity of nausea, the need for rescue medication, and patient satisfaction.

    • Use appropriate statistical tests (e.g., Chi-square test for categorical data, t-test for continuous data) to compare the outcomes between the two groups. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Chemotherapy-Induced Emesis and this compound's Mechanism of Action

CINV_Pathway cluster_gut Gastrointestinal Tract cluster_nervous_system Nervous System cluster_brain Brainstem cluster_response Physiological Response cluster_intervention Pharmacological Intervention chemo Chemotherapy/ Radiation ec_cells Enterochromaffin Cells chemo->ec_cells serotonin_release Serotonin (5-HT) Release ec_cells->serotonin_release ht3_receptor 5-HT3 Receptor serotonin_release->ht3_receptor binds to vagal_afferent Vagal Afferent Nerve ctz Chemoreceptor Trigger Zone (CTZ) vagal_afferent->ctz ht3_receptor->vagal_afferent activates vomiting_center Vomiting Center ctz->vomiting_center emesis Nausea & Vomiting vomiting_center->emesis This compound This compound This compound->ht3_receptor blocks

Caption: CINV signaling pathway and this compound's mechanism of action.

Experimental Workflow for a Double-Blind, Placebo-Controlled Trial

Trial_Workflow start Patient Recruitment (Informed Consent) screening Eligibility Screening start->screening randomization Randomization screening->randomization group_a Group A: This compound randomization->group_a Arm 1 group_b Group B: Placebo randomization->group_b Arm 2 blinding Double-Blinding (Patient & Investigator) group_a->blinding group_b->blinding intervention Drug Administration (Pre/Post-Op) blinding->intervention data_collection Data Collection (24h Post-Op) intervention->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results

Caption: Workflow of a randomized, double-blind, placebo-controlled trial.

Logical Relationship of Factors Influencing Placebo Response

Placebo_Factors cluster_psychological Psychological Factors cluster_environmental Environmental Factors cluster_mitigation Mitigation Strategies placebo_response Placebo Response expectation Patient Expectation expectation->placebo_response conditioning Prior Experience conditioning->placebo_response patient_provider Patient-Provider Interaction patient_provider->expectation trial_setting Clinical Trial Setting trial_setting->expectation blinding Blinding blinding->expectation neutral_info Neutral Information neutral_info->expectation standardization Standardized Procedures standardization->patient_provider

Caption: Factors influencing and mitigating the placebo response.

References

Technical Support Center: Adjusting for Cytochrome P450 Metabolism Variations in Granisetron Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with granisetron. It focuses on addressing challenges related to the variability in its metabolism by cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for this compound metabolism?

A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme superfamily. The main pathways are 7-hydroxylation and 9'-desmethylation.[1][2] Studies have shown that CYP1A1 is the major enzyme responsible for the 7-hydroxylation of this compound, which is the main metabolic pathway.[2][3] The 9'-desmethylation pathway is predominantly catalyzed by CYP3A4.[1]

Q2: Why am I observing significant interindividual variability in this compound plasma concentrations in my study subjects?

A2: Significant interindividual variability in this compound plasma concentrations is expected and can be attributed to several factors, primarily genetic polymorphisms in the CYP enzymes responsible for its metabolism. Variations in the genes encoding CYP1A1 and CYP3A5 have been shown to alter this compound clearance and exposure. Non-genetic factors such as co-administered drugs that inhibit or induce these enzymes can also contribute to this variability.

Q3: Should I be concerned about CYP2D6 polymorphisms when studying this compound?

A3: Unlike other 5-HT3 receptor antagonists such as ondansetron and tropisetron, this compound's metabolism is not significantly dependent on the CYP2D6 pathway. This makes it a useful alternative in clinical settings for patients who are poor or ultrarapid metabolizers via CYP2D6. Therefore, while screening for CYP2D6 variants is crucial for other drugs in this class, it is not a primary concern for this compound research.

Q4: What are the known impacts of specific CYP1A1 and CYP3A5 genetic variants on this compound pharmacokinetics?

A4: Specific genetic polymorphisms have been identified that significantly alter the clearance of this compound. For instance, individuals carrying the CYP1A12A allele tend to have higher this compound clearance and consequently, lower plasma concentrations. Conversely, individuals homozygous for the CYP3A53 allele exhibit significantly lower this compound clearance and increased plasma concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or highly variable results in in vitro this compound metabolism assays.
  • Possible Cause 1: Variability in human liver microsome (HLM) preparations. The expression and activity of CYP enzymes, particularly CYP1A1, can vary significantly between individual HLM donors.

    • Troubleshooting Step: Whenever possible, use pooled HLM from a large number of donors to average out individual variability. If using individual donor HLMs, ensure they are well-characterized for CYP1A1 and CYP3A4/5 activity.

  • Possible Cause 2: Substrate concentration. The kinetics of this compound metabolism can be complex. At low, clinically relevant concentrations, 7-hydroxylation is the predominant pathway.

    • Troubleshooting Step: Ensure that the this compound concentration used in your assay is appropriate for the research question. For studying overall metabolism, a concentration range that covers both high and low affinity components might be necessary.

  • Possible Cause 3: Cofactor limitations. NADPH is an essential cofactor for CYP enzyme activity. Its depletion during the incubation can lead to a decrease in metabolic rate over time.

    • Troubleshooting Step: Ensure that an NADPH-regenerating system is used in your incubations, or that the concentration of NADPH is not limiting throughout the experiment.

Issue 2: Poor correlation between genotype and observed phenotype (this compound clearance).
  • Possible Cause 1: Focusing on a single CYP polymorphism. While variations in CYP1A1 and CYP3A5 have a documented impact, other genetic and non-genetic factors can also influence this compound metabolism. Overlooking other contributing CYPs or transporter proteins can lead to a weak correlation.

    • Troubleshooting Step: When feasible, expand genotyping to include other relevant genes. Also, collect data on concomitant medications that could be inhibitors or inducers of CYP1A1 and CYP3A4/5.

  • Possible Cause 2: Environmental factors. Exposure to inducers of CYP1A1, such as polycyclic aromatic hydrocarbons found in tobacco smoke, can significantly increase its activity and impact this compound metabolism, overriding the effect of genotype alone.

    • Troubleshooting Step: Collect detailed lifestyle and environmental exposure data from study participants. Stratify your analysis based on factors like smoking status.

Quantitative Data Summary

The following table summarizes the reported effects of specific CYP1A1 and CYP3A5 genotypes on this compound clearance.

GenotypeEffect on this compound ClearanceFold Change (approx.)Reference
CYP1A12A Carrier Increased Clearance~1.7x higher
CYP3A53/*3 Decreased Clearance~2x lower

Note: The data presented are from a study in a specific patient population (pregnant women) and should be interpreted with caution. Further studies in diverse populations are needed to confirm these findings.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound in vitro.

Materials:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration in phosphate buffer.

    • In a microcentrifuge tube, pre-incubate the pooled HLMs (final concentration typically 0.2-1 mg/mL) and this compound in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the formation of the primary metabolites, 7-hydroxythis compound and 9'-desmethylthis compound, using a validated LC-MS/MS method.

CYP1A1 and CYP3A5 Genotyping using TaqMan® SNP Genotyping Assays

This protocol outlines the general steps for genotyping single nucleotide polymorphisms (SNPs) in CYP1A1 and CYP3A5.

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • TaqMan® SNP Genotyping Assay for the specific SNP of interest (e.g., for CYP1A12A or CYP3A53)

  • TaqMan® Genotyping Master Mix

  • Real-Time PCR instrument

Procedure:

  • DNA Quantification and Normalization:

    • Quantify the extracted genomic DNA using a spectrophotometer or a fluorometric method.

    • Normalize the DNA concentration for all samples to ensure consistent input into the PCR reaction.

  • PCR Reaction Setup:

    • Prepare the PCR reaction mix by combining the TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay, and nuclease-free water.

    • Dispense the reaction mix into the wells of a PCR plate.

    • Add the normalized genomic DNA to the respective wells. Include no-template controls (NTCs) containing water instead of DNA.

  • Real-Time PCR:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a Real-Time PCR instrument.

    • Run the thermal cycling program as recommended by the assay manufacturer. This typically includes an initial denaturation step, followed by a series of denaturation and annealing/extension cycles.

  • Data Analysis:

    • After the PCR run is complete, analyze the data using the software accompanying the Real-Time PCR instrument.

    • The software will generate an allelic discrimination plot, which clusters the samples based on the fluorescence signals from the two allele-specific probes, allowing for the determination of the genotype for each sample (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).

Visualizations

Granisetron_Metabolism cluster_main This compound Metabolism This compound This compound Metabolite1 7-hydroxythis compound (Major Metabolite) This compound->Metabolite1 CYP1A1 (7-hydroxylation) Metabolite2 9'-desmethylthis compound (Minor Metabolite) This compound->Metabolite2 CYP3A4 (9'-desmethylation)

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing CYP Variation Impact A Sample Collection (e.g., Blood, Saliva) B Genomic DNA Extraction A->B C CYP Genotyping (e.g., TaqMan® Assay for CYP1A1, CYP3A5) B->C F Data Analysis: Correlate Genotype with Metabolic Rate C->F D In Vitro Metabolism Assay (Human Liver Microsomes) E This compound and Metabolite Quantification (LC-MS/MS) D->E E->F

Caption: Workflow for studying CYP variation.

Decision_Tree cluster_decision Decision Tree for Adjusting Research Parameters Start High Interindividual Variability in this compound PK Data Observed Q1 Have subjects been genotyped for CYP1A1 and CYP3A5? Start->Q1 Action1 Perform genotyping for CYP1A1*2A and CYP3A5*3 Q1->Action1 No Q2 Is there a correlation between genotype and PK parameters? Q1->Q2 Yes Action2 Stratify data analysis by genotype. Consider genotype in inclusion/exclusion criteria for future studies. Q2->Action2 Yes Action3 Investigate other factors: - Concomitant medications (inhibitors/inducers) - Environmental exposures (e.g., smoking) - Other relevant genetic polymorphisms Q2->Action3 No

Caption: Logic for research adjustments.

References

Validation & Comparative

A Comparative Analysis of Granisetron and Ondansetron for Postoperative Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that while both granisetron and ondansetron are effective in preventing postoperative nausea and vomiting (PONV), this compound may offer superior and more sustained prophylaxis, particularly in the later postoperative period. This finding is supported by multiple studies demonstrating a lower overall incidence of nausea and vomiting and a reduced need for rescue antiemetics in patients receiving this compound compared to ondansetron.

Postoperative nausea and vomiting are common and distressing complications following surgery and anesthesia, affecting patient comfort, recovery, and satisfaction.[1][2][3] 5-HT3 receptor antagonists, such as this compound and ondansetron, are widely used for the prevention and treatment of PONV.[4][5] These drugs work by selectively blocking serotonin receptors in the central nervous system and the gastrointestinal tract, which are key components of the vomiting reflex.

Comparative Efficacy: A Data-Driven Overview

Numerous clinical trials and meta-analyses have been conducted to compare the efficacy of this compound and ondansetron in various surgical settings. The data consistently points towards a favorable profile for this compound.

A meta-analysis of 21 studies involving 1539 patients undergoing laparoscopic cholecystectomy revealed that this compound was more effective than ondansetron in reducing both nausea and vomiting within the first 12 and 24 hours post-surgery. Patients who received this compound also required fewer rescue anti-emetics. Another comparative study found that the complete response rate (no emesis and no need for rescue antiemetics) was significantly higher in the this compound group (85%) compared to the ondansetron group (58%).

While some studies have concluded that ondansetron and this compound have equivalent efficacy in preventing PONV, particularly in the early postoperative period after laparoscopic cholecystectomy, others have highlighted the superiority of this compound in providing more sustained relief. This longer duration of action is attributed to this compound's longer half-life compared to ondansetron.

Below is a summary of quantitative data from key comparative studies:

Outcome MeasureThis compound GroupOndansetron GroupStudy PopulationKey Finding
Incidence of Nausea (0-12h) 15.2%25.4%Laparoscopic CholecystectomyThis compound was more effective in reducing nausea.
Incidence of Vomiting (0-12h) 10.3%18%Laparoscopic CholecystectomyThis compound was superior in reducing vomiting.
Complete Response (No PONV) 85%58%General AnesthesiaThis compound demonstrated better efficacy in preventing PONV.
Requirement for Rescue Antiemetic 8%34%Middle Ear SurgerySignificantly lower requirement for rescue medication with this compound.
Overall Incidence of PONV (24h) 23.33%53.33%Laparoscopic CholecystectomyIncidence of PONV was significantly lower in the this compound group.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and ondansetron involves the competitive blockade of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, both of which play a crucial role in initiating the vomiting reflex.

PONV_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Stimuli Emetogenic Stimuli cluster_Intervention Pharmacological Intervention GI Gastrointestinal Tract (Enterochromaffin Cells) Vagal Vagal Afferent Nerves (5-HT3 Receptors) GI->Vagal 5-HT stimulates NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) (5-HT3 & D2 Receptors) CTZ->NTS VC Vomiting Center (Medulla) NTS->VC Nausea Nausea VC->Nausea Efferent Signals Vomiting Vomiting VC->Vomiting Efferent Signals Anesthesia Anesthetics Anesthesia->GI Release of Serotonin (5-HT) Surgery Surgical Trauma Surgery->GI Release of Serotonin (5-HT) Opioids Opioids Opioids->CTZ Antagonists This compound / Ondansetron (5-HT3 Receptor Antagonists) Antagonists->Vagal Blockade Antagonists->CTZ Blockade

Signaling pathway of postoperative nausea and vomiting and the site of action for 5-HT3 antagonists.

Experimental Protocols in Comparative Clinical Trials

The evidence comparing this compound and ondansetron is derived from numerous randomized, double-blind controlled trials. A typical experimental workflow for such a study is outlined below.

Experimental_Workflow Start Patient Recruitment (e.g., ASA I/II, Elective Surgery) Randomization Randomization Start->Randomization GroupA Group A: Intravenous this compound (e.g., 1-3 mg or 40 µg/kg) Randomization->GroupA 1:1 Ratio GroupB Group B: Intravenous Ondansetron (e.g., 4-8 mg or 80-100 µg/kg) Randomization->GroupB Anesthesia Induction and Maintenance of General Anesthesia GroupA->Anesthesia GroupB->Anesthesia Surgery Surgical Procedure (e.g., Laparoscopic Cholecystectomy) Anesthesia->Surgery PostOp Postoperative Monitoring (24h) - Incidence of Nausea/Vomiting - Need for Rescue Antiemetic - Patient Satisfaction Score - Adverse Events Surgery->PostOp Analysis Statistical Analysis (e.g., Chi-square, t-test) PostOp->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

A generalized experimental workflow for a clinical trial comparing this compound and ondansetron.
Key Methodological Considerations:

  • Patient Population: Studies typically enroll adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgeries known to have a moderate to high risk of PONV, such as laparoscopic cholecystectomy, middle ear surgery, or gynecological procedures.

  • Drug Administration: The antiemetic drugs are usually administered intravenously as a single prophylactic dose, typically before the induction of anesthesia or towards the end of the surgery. Dosages vary across studies, with common ranges being 1-3 mg for this compound and 4-8 mg for ondansetron.

  • Outcome Measures: The primary outcomes assessed are the incidence of nausea and vomiting during the first 24 hours post-surgery. Secondary outcomes often include the need for rescue antiemetic medication, patient satisfaction scores, and the incidence of adverse effects such as headache and dizziness.

  • Blinding and Randomization: To minimize bias, these trials are designed as double-blind studies, where neither the patients nor the healthcare providers are aware of which drug is being administered. Patients are randomly assigned to receive either this compound or ondansetron.

Logical Relationship of Comparative Efficacy

The cumulative evidence suggests a logical hierarchy in the efficacy of these two antiemetics for PONV prophylaxis.

Efficacy_Comparison cluster_outcomes Comparative Outcomes PONV_Prophylaxis Prophylaxis for PONV This compound This compound PONV_Prophylaxis->this compound Ondansetron Ondansetron PONV_Prophylaxis->Ondansetron Sustained_Efficacy Sustained Efficacy (Longer Half-life) This compound->Sustained_Efficacy Superior Reduced_Rescue Reduced Need for Rescue Antiemetics This compound->Reduced_Rescue Superior Lower_Incidence Lower Incidence of Late PONV This compound->Lower_Incidence Superior Equivalent_Early Equivalent Efficacy in Early Postoperative Period This compound->Equivalent_Early Comparable Ondansetron->Equivalent_Early Comparable

Logical relationship of the comparative efficacy between this compound and ondansetron for PONV.

References

Granisetron Demonstrates Superior Antiemetic Efficacy Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of multiple placebo-controlled clinical trials reveals that granisetron, a selective 5-HT3 receptor antagonist, significantly reduces the incidence and severity of nausea and vomiting associated with chemotherapy and postoperative recovery. The data consistently show a higher percentage of patients achieving a complete response—defined as no emetic episodes and no use of rescue medication—when treated with this compound compared to a placebo.

This compound's efficacy stems from its targeted mechanism of action within the body's emetic pathways. Chemotherapeutic agents and surgical procedures can trigger the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, inducing nausea and vomiting.[1][2] this compound competitively blocks these 5-HT3 receptors, thereby interrupting this signaling cascade.[1][3]

Signaling Pathway of Nausea and Vomiting and this compound's Intervention

The following diagram illustrates the key signaling pathway involved in chemotherapy-induced nausea and vomiting and the mechanism by which this compound exerts its antiemetic effect.

G cluster_0 Gastrointestinal Tract cluster_1 Central Nervous System Chemotherapy Chemotherapy Enterochromaffin Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin Cells damages Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) releases 5-HT3 Receptors (Peripheral) 5-HT3 Receptors (Peripheral) Serotonin (5-HT)->5-HT3 Receptors (Peripheral) binds to Vagal Afferent Nerves Vagal Afferent Nerves Vomiting Center (Brainstem) Vomiting Center (Brainstem) Vagal Afferent Nerves->Vomiting Center (Brainstem) sends signal to 5-HT3 Receptors (Peripheral)->Vagal Afferent Nerves activates Nausea & Vomiting Nausea & Vomiting Vomiting Center (Brainstem)->Nausea & Vomiting induces This compound This compound This compound->5-HT3 Receptors (Peripheral) blocks

Caption: Mechanism of this compound in preventing nausea and vomiting.

Clinical Efficacy of this compound vs. Placebo

The antiemetic efficacy of this compound has been validated in numerous randomized, double-blind, placebo-controlled clinical trials. These studies provide robust quantitative data supporting its superiority over placebo in various clinical settings.

Postoperative Nausea and Vomiting (PONV)

A study involving 527 adult patients undergoing elective open abdominal surgery or vaginal hysterectomy demonstrated that a single intravenous dose of this compound (1.0 mg or 3.0 mg) resulted in a significantly higher percentage of patients free from vomiting compared to placebo in the first 24 hours post-surgery.[4]

Treatment Group% Patients Vomiting-Free (0-6h)% Patients Vomiting-Free (0-24h)
This compound (1.0 mg)78%63%
This compound (3.0 mg)77%62%
Placebo50%34%

Table 1: Efficacy of Intravenous this compound in Preventing Postoperative Vomiting.

Another study focusing on patients with and without a history of motion sickness undergoing major gynecological surgery found that a single 40 µg/kg intravenous dose of this compound significantly reduced the frequency of both nausea and vomiting compared to placebo.

Patient GroupTreatmentNausea FrequencyVomiting Frequency
With Motion SicknessThis compound16%8%
With Motion SicknessPlacebo44%28%
Without Motion SicknessThis compound7%3%
Without Motion SicknessPlacebo30%13%

Table 2: Prophylactic Antiemetic Effect of this compound in Gynecological Surgery.

Furthermore, a trial on patients undergoing middle ear surgery, a procedure with a high incidence of PONV, showed a significantly lower incidence of PONV in the this compound group (40 µg/kg IV) compared to the placebo group.

Treatment GroupIncidence of PONV (0-24h)
This compound17%
Placebo63%

Table 3: Efficacy of this compound in Preventing PONV after Middle Ear Surgery.

A study on 80 parturients undergoing cesarean delivery under spinal anesthesia also demonstrated the prophylactic efficacy of this compound (40 µg/kg IV) in preventing emetic episodes.

Treatment GroupComplete Response (0-4h)Complete Response (4-24h)
This compound80%82.5%
Placebo45%55%

Table 4: Prophylactic this compound in Cesarean Delivery under Spinal Anesthesia.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have also established the effectiveness of this compound in the more challenging setting of chemotherapy-induced nausea and vomiting. In patients receiving high-dose cisplatin, a single intravenous dose of this compound was significantly more effective than a placebo in preventing nausea and vomiting.

Experimental Protocols

The design of clinical trials validating antiemetic drugs like this compound follows a rigorous and standardized methodology to ensure the reliability of the findings.

Standard Randomized Controlled Trial (RCT) Workflow

The diagram below outlines the typical workflow of a randomized, double-blind, placebo-controlled trial for an antiemetic drug.

G Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Eligibility Screening Eligibility Screening Informed Consent->Eligibility Screening Randomization Randomization Eligibility Screening->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Control Arm (Placebo) Control Arm (Placebo) Randomization->Control Arm (Placebo) Drug Administration Drug Administration Treatment Arm (this compound)->Drug Administration Control Arm (Placebo)->Drug Administration Observation & Data Collection Observation & Data Collection Drug Administration->Observation & Data Collection Statistical Analysis Statistical Analysis Observation & Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Caption: A typical experimental workflow for an antiemetic clinical trial.

Key Methodological Components of Antiemetic Trials:
  • Study Design: The gold standard is a prospective, randomized, double-blind, parallel-group design. This minimizes bias by ensuring that neither the patient nor the investigator knows which treatment is being administered.

  • Patient Population: Inclusion and exclusion criteria are clearly defined. For CINV trials, patients are often chemotherapy-naïve to avoid confounding factors from prior experiences. For PONV studies, the type of surgery and anesthesia are standardized.

  • Treatment Administration: The dosage, timing, and route of administration of the study drug (this compound) and placebo are precisely controlled. For instance, intravenous this compound is often administered shortly before the emetogenic event (chemotherapy or induction of anesthesia).

  • Efficacy Assessment: The primary endpoints are typically the incidence of nausea and vomiting, often measured as a "complete response" (no emesis, no rescue medication). Data is collected through direct observation and patient-reported diaries. The observation period is also defined, for example, 0-24 hours post-treatment.

  • Safety Assessment: Adverse events are systematically recorded and compared between the treatment and placebo groups. Common side effects of this compound include headache and constipation.

References

Navigating 5-HT3 Receptor Antagonist Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of experimental data reveals incomplete cross-resistance between granisetron and other 5-HT3 receptor antagonists, offering valuable insights for researchers and drug development professionals in the management of chemotherapy-induced nausea and vomiting (CINV). This guide provides a comprehensive comparison of this compound with other key antagonists, supported by experimental data, detailed methodologies, and visual representations of underlying mechanisms.

The 5-hydroxytryptamine-3 (5-HT3) receptor antagonists are a cornerstone in the prevention of CINV. However, the emergence of resistance to these agents in some patients presents a clinical challenge. Understanding the nuances of cross-resistance between different 5-HT3 antagonists is crucial for optimizing antiemetic therapy. This guide delves into the preclinical and clinical evidence, with a focus on this compound and its comparative performance against other commonly used 'setrons' like ondansetron and palonosetron.

Clinical Evidence for Incomplete Cross-Resistance

Clinical observations have long suggested that patients who fail to respond to one 5-HT3 antagonist may still benefit from another. A pivotal randomized, double-blind clinical trial investigated the efficacy of crossing over to this compound in patients who had previously failed ondansetron therapy for CINV. The results demonstrated a significant clinical benefit, providing strong evidence for the lack of complete cross-resistance between these two agents.

Treatment GroupNumber of PatientsComplete Protection (No emesis)p-value
Crossover to this compound + Dexamethasone199 (47.4%)0.005[1]
Continued Ondansetron + Dexamethasone211 (4.8%)

Table 1: Efficacy of Crossover to this compound in Ondansetron-Refractory CINV Patients. Complete protection was defined as no emetic episodes in the 24 hours following chemotherapy.

While several large-scale meta-analyses and comparative trials have shown broadly similar efficacy between this compound and ondansetron in the general patient population for the prophylaxis of acute CINV, the data from refractory patients highlights important pharmacological differences.[2][3]

Preclinical Insights into Differential Antagonist Binding and Resistance

The molecular basis for the lack of complete cross-resistance lies in the subtle yet significant differences in how these antagonists interact with the 5-HT3 receptor, and how genetic variations in the receptor can differentially affect this binding.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the transmission of emetic signals. 5-HT3 antagonists competitively block this binding, thereby inhibiting the downstream signaling cascade.

5-HT3_Receptor_Signaling_Pathway cluster_neuron Neuron 5-HT Serotonin (5-HT) 5-HT3R 5-HT3 Receptor 5-HT->5-HT3R Binds to Cation_Influx Cation Influx (Na+, Ca2+) 5-HT3R->Cation_Influx Opens channel Depolarization Neuronal Depolarization Cation_Influx->Depolarization Emetic_Signal Emetic Signal Transmission Depolarization->Emetic_Signal Antagonist 5-HT3 Antagonist (e.g., this compound) Antagonist->5-HT3R Blocks binding

Figure 1: Simplified 5-HT3 Receptor Signaling Pathway.
Impact of Receptor Mutations on Antagonist Affinity

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the 5-HT3 receptor's binding pocket that are critical for antagonist affinity. Mutations in these residues can differentially impact the binding of various antagonists, providing a molecular explanation for incomplete cross-resistance. For instance, a study investigating the E106 residue in the 5-HT3A receptor demonstrated that mutations at this site led to decreased binding affinities for both this compound and ondansetron, though the extent of this decrease can vary between the antagonists.[4]

5-HT3A Receptor Variant[3H]GR65630 Kd (nM)Fold Change vs. Wild-TypeImpact on this compound & Ondansetron Affinity
Wild-Type (E106)0.27 ± 0.03--
E106D Mutant3.69 ± 0.3214-fold decreaseDecreased affinity for both
E106N Mutant0.42 ± 0.07No significant changeDecreased affinity for both

Table 2: Effect of E106 Mutations on 5-HT3 Receptor Antagonist Binding. Data from a study using site-directed mutagenesis in HEK-293 cells. While this study did not provide specific Ki values for this compound and ondansetron against the mutants, it demonstrated a differential effect on antagonist binding.

Differential Binding Mechanisms

Structural and pharmacological studies have revealed that not all 5-HT3 antagonists bind to the receptor in the same manner. While this compound and ondansetron are competitive antagonists that bind to the orthosteric site (the same site as serotonin), palonosetron, a second-generation antagonist, exhibits a distinct mechanism involving allosteric binding and positive cooperativity. This unique interaction is thought to contribute to its prolonged duration of action and potentially a different cross-resistance profile.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide, providing a framework for researchers interested in conducting similar cross-resistance studies.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd or Ki) of a drug for its receptor.

Radioligand_Binding_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK-293 cells expressing wild-type or mutant 5-HT3 receptors) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation - Cell membranes - Radioligand (e.g., [3H]this compound) - Varying concentrations of unlabeled antagonist Membrane_Prep->Incubation Separation 4. Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification 5. Quantification of bound radioactivity (Scintillation counting) Separation->Quantification Data_Analysis 6. Data Analysis (Calculation of Ki values) Quantification->Data_Analysis

Figure 2: General Workflow for a Radioligand Binding Assay.

Protocol Details:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells are transiently or stably transfected to express the desired 5-HT3 receptor subtype (wild-type or mutant). The cells are then harvested, and crude cell membranes are prepared through homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]this compound) and varying concentrations of the unlabeled antagonist being tested (e.g., this compound, ondansetron, or palonosetron).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. Electrophysiology and calcium imaging are two common methods.

This technique is used to measure the ion flow through the 5-HT3 receptor channel in response to agonist application, and the inhibition of this flow by an antagonist.

Electrophysiology_Workflow Oocyte_Prep 1. Oocyte Preparation (Xenopus laevis oocytes injected with 5-HT3 receptor cRNA) Voltage_Clamp 2. Two-Electrode Voltage Clamp Setup Oocyte_Prep->Voltage_Clamp Agonist_Application 3. Application of 5-HT (agonist) to elicit an inward current Voltage_Clamp->Agonist_Application Antagonist_Application 4. Co-application or pre-incubation with 5-HT3 antagonist Agonist_Application->Antagonist_Application Current_Measurement 5. Measurement of the inhibition of the 5-HT-induced current Antagonist_Application->Current_Measurement IC50_Determination 6. Data Analysis (Generation of dose-response curves and calculation of IC50 values) Current_Measurement->IC50_Determination

Figure 3: Workflow for Electrophysiological Assessment of Antagonist Potency.

Protocol Details:

  • Expression System: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the desired 5-HT3 receptor subunits.

  • Recording: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Drug Application: The oocyte is perfused with a solution containing the agonist (e.g., 5-HT) to evoke an inward current. To test the antagonist, the oocyte is either pre-incubated with the antagonist or the antagonist is co-applied with the agonist.

  • Data Analysis: The inhibition of the agonist-induced current by different concentrations of the antagonist is measured to construct a dose-response curve and calculate the IC50 value.

This method visualizes the increase in intracellular calcium concentration that occurs upon 5-HT3 receptor activation.

Protocol Details:

  • Cell Preparation: HEK-293 cells expressing the 5-HT3 receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: The plate is placed in a fluorescence imaging plate reader. The agonist (5-HT) is added to the wells, and the resulting increase in fluorescence, which corresponds to an increase in intracellular calcium, is measured over time. To test an antagonist, cells are pre-incubated with the antagonist before the addition of the agonist.

  • Data Analysis: The inhibition of the calcium signal by the antagonist is quantified to determine its potency (IC50).

Conclusion and Future Directions

The available evidence strongly indicates that cross-resistance between this compound and other 5-HT3 antagonists, particularly ondansetron, is incomplete. This has significant clinical implications, as it supports the strategy of switching to a different 5-HT3 antagonist in patients who do not respond to initial therapy.

The underlying mechanisms for this lack of complete cross-resistance are multifactorial and include:

  • Differential binding interactions of the antagonists with the 5-HT3 receptor.

  • The impact of genetic polymorphisms in the 5-HT3 receptor subunits, which can alter the binding affinity of specific antagonists.

  • Differences in the pharmacokinetics and metabolism of the antagonists, which are influenced by genetic variations in drug-metabolizing enzymes like CYP2D6.

Future research should focus on:

  • Conducting more preclinical studies that directly compare the binding affinities and functional potencies of a wider range of 5-HT3 antagonists against a panel of clinically relevant 5-HT3 receptor variants.

  • Performing prospective clinical trials to validate the efficacy of switching between different 5-HT3 antagonists in a larger, well-defined population of refractory patients.

  • Investigating the role of pharmacogenetic testing to personalize the selection of 5-HT3 antagonists for individual patients based on their genetic profile.

By continuing to explore the molecular and clinical nuances of 5-HT3 receptor pharmacology, the scientific community can further refine the management of CINV and improve the quality of life for cancer patients.

References

A Head-to-Head Comparison of Granisetron and Palonosetron Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiemetic therapies for chemotherapy-induced nausea and vomiting (CINV), the choice between 5-HT3 receptor antagonists is a critical consideration for clinicians and researchers. This guide provides an objective, data-driven comparison of two prominent agents: granisetron, a first-generation antagonist, and palonosetron, a second-generation antagonist.

Executive Summary

Palonosetron consistently demonstrates superior or equivalent efficacy compared to this compound in preventing CINV, particularly in the delayed phase. This enhanced performance is attributed to its higher binding affinity for the 5-HT3 receptor, longer plasma half-life, and unique molecular interaction with the receptor. While both drugs are generally well-tolerated, palonosetron shows a statistically significant advantage in overall CINV control.

Comparative Efficacy: A Quantitative Analysis

A systematic review and meta-analysis of multiple studies, including randomized controlled trials, provides robust data on the comparative efficacy of this compound and palonosetron. The primary endpoint for efficacy is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.

Table 1: Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)

Efficacy EndpointPhasePalonosetronThis compoundOdds Ratio (95% CI)Key Finding
Complete Response (CR) Acute (0-24h)Superior-1.28 (1.06-1.54)Palonosetron is statistically superior in the acute phase[1][2][3].
Complete Response (CR) Delayed (24-120h)Superior-1.38 (1.13-1.69)Palonosetron shows a greater protective effect in the delayed phase[1][4].
Complete Response (CR) Overall (0-120h)Superior-1.37 (1.17-1.60)Overall, palonosetron is more effective at preventing CINV.

Data synthesized from a meta-analysis including 12 randomized controlled trials and five retrospective studies.

Table 2: Comparative Adverse Events

Adverse EventPalonosetronThis compoundKey Finding
Headache No significant differenceNo significant differenceThe incidence of headache is comparable between the two drugs.
Constipation Higher incidenceLower incidenceThis compound is associated with a lower occurrence of constipation.

Mechanism of Action: The 5-HT3 Receptor Signaling Pathway

Both this compound and palonosetron exert their antiemetic effects by blocking the 5-HT3 receptor, a ligand-gated ion channel. Serotonin (5-HT), released by enterochromaffin cells in the gastrointestinal tract in response to chemotherapy, activates these receptors on vagal afferent nerves, initiating the vomiting reflex. By antagonizing the 5-HT3 receptor, these drugs prevent this signaling cascade.

Palonosetron's distinct pharmacological profile, including a higher binding affinity and longer half-life, contributes to its prolonged duration of action. Furthermore, studies suggest that palonosetron exhibits allosteric binding and slower dissociation from the 5-HT3 receptor, which may contribute to its superior efficacy, particularly in the delayed phase.

G cluster_0 Chemotherapy cluster_1 Gastrointestinal Tract cluster_2 Nervous System cluster_3 Pharmacological Intervention Chemo Chemotherapeutic Agent EC_Cells Enterochromaffin Cells Chemo->EC_Cells induces damage Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin HT3_Receptor 5-HT3 Receptor Serotonin->HT3_Receptor binds to Vagal_Afferents Vagal Afferent Nerves Brainstem Vomiting Center in Brainstem Vagal_Afferents->Brainstem sends signal to HT3_Receptor->Vagal_Afferents activates Vomiting Vomiting Brainstem->Vomiting triggers Palonosetron Palonosetron Palonosetron->HT3_Receptor blocks (high affinity, allosteric) This compound This compound This compound->HT3_Receptor blocks (competitive)

Figure 1. Simplified signaling pathway of CINV and the mechanism of action of 5-HT3 receptor antagonists.

Experimental Protocols: A Typical Clinical Trial Design

The data presented is derived from numerous clinical trials. A common methodology for evaluating the efficacy of antiemetics in CINV is the randomized, double-blind, parallel-group study.

Key Methodological Components:

  • Patient Population: Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.

  • Randomization: Patients are randomly assigned to receive either this compound or palonosetron, often in combination with a corticosteroid like dexamethasone.

  • Blinding: Both patients and investigators are unaware of the treatment assignment to prevent bias.

  • Drug Administration: The antiemetic is typically administered intravenously 30 minutes prior to the start of chemotherapy.

  • Efficacy Assessment: Patients record emetic episodes, nausea severity (using a visual analog scale), and the use of any rescue medication in a diary for a period of 5 days (120 hours) post-chemotherapy.

  • Endpoints:

    • Primary Endpoint: Complete Response (CR) rate in the delayed phase (24-120 hours).

    • Secondary Endpoints: CR rates in the acute (0-24 hours) and overall (0-120 hours) phases; Complete Control (CC) rates (CR with no more than mild nausea); and incidence of adverse events.

G Start Patient Enrollment (Receiving Emetogenic Chemotherapy) Randomization Randomization Start->Randomization GroupA Group A: Palonosetron + Dexamethasone Randomization->GroupA Arm 1 GroupB Group B: This compound + Dexamethasone Randomization->GroupB Arm 2 ChemoAdmin Chemotherapy Administration GroupA->ChemoAdmin GroupB->ChemoAdmin DataCollection Data Collection (5-Day Diary) - Emetic Episodes - Nausea Score - Rescue Medication ChemoAdmin->DataCollection Analysis Efficacy & Safety Analysis - Complete Response - Adverse Events DataCollection->Analysis

Figure 2. A typical experimental workflow for a clinical trial comparing palonosetron and this compound.

Conclusion

The available evidence strongly suggests that palonosetron offers a significant clinical advantage over this compound in the prevention of CINV, particularly in the challenging delayed phase. This is supported by a robust body of evidence from meta-analyses of well-designed clinical trials. While both agents are safe and effective, the superior efficacy profile of palonosetron positions it as a preferred option in many clinical scenarios. Researchers and drug development professionals should consider these efficacy differences when designing future antiemetic regimens and clinical trials.

References

Single-Dose vs. Multi-Dose Granisetron: A Comparative Guide for Clinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antiemetic therapies, the optimal dosing regimen for granisetron in preventing chemotherapy-induced nausea and vomiting (CINV) is a critical consideration. This guide provides a detailed comparison of single-dose versus multi-dose this compound strategies, supported by data from clinical trials. While direct head-to-head trials of single-dose versus multi-dose this compound are not abundant in publicly available literature, a comparative analysis can be constructed by examining studies on different single-dose strengths and a sustained-release formulation that mimics a multi-dose profile.

Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting

Clinical trials have demonstrated that a single intravenous dose of this compound is an effective prophylactic treatment for CINV. Studies have explored the non-inferiority of different single-dose levels, often in combination with corticosteroids like dexamethasone.

A randomized, multicenter, double-blind trial investigated the efficacy of a single 1 mg intravenous dose of this compound compared to a 3 mg single dose, both combined with dexamethasone, for the prevention of acute emesis in patients receiving emetogenic chemotherapy.[1] The primary endpoint was a complete response, defined as no emetic episodes and no use of rescue medication within the first 24 hours after chemotherapy.[1] The study found that the 1 mg dose was not inferior to the 3 mg dose, with complete protection achieved in 88.8% of the 1 mg group and 90.6% of the 3 mg group.[1]

Another single-blind randomized controlled study compared single intravenous doses of 1 mg and 3 mg of this compound for acute CINV in patients undergoing highly emetogenic chemotherapy.[2][3] Complete protection (no vomiting, no retching, and no need for rescue medication) in the first 24 hours was achieved by 78.7% of patients in the 1 mg group and 81.1% of patients in the 3 mg group. While the study did not establish non-inferiority, it highlighted a similar rate of complete protection between the two doses.

To address the need for prolonged antiemetic coverage, a sustained-release subcutaneous formulation of this compound, APF530, has been developed to deliver this compound over a 5-day period, effectively functioning as a multi-dose regimen from a single injection. A phase 3 study compared a single 10 mg subcutaneous dose of APF530 to a single intravenous dose of palonosetron. The results showed that APF530 was non-inferior in preventing both acute (0-24 hours) and delayed (24-120 hours) CINV in patients receiving moderately or highly emetogenic chemotherapy.

Regimen TypeThis compound DoseComparatorPatient PopulationEfficacy Endpoint (Acute Phase)Complete Response Rate
Single Dose 1 mg IV (+ dexamethasone)3 mg IV (+ dexamethasone)Cancer patients on emetogenic chemotherapyComplete Protection (0-24h)88.8%
Single Dose 3 mg IV (+ dexamethasone)1 mg IV (+ dexamethasone)Cancer patients on emetogenic chemotherapyComplete Protection (0-24h)90.6%
Single Dose 1 mg IV3 mg IVCancer patients on highly emetogenic chemotherapyComplete Protection (0-24h)78.7%
Single Dose 3 mg IV1 mg IVCancer patients on highly emetogenic chemotherapyComplete Protection (0-24h)81.1%
Sustained-Release (Multi-Dose Profile) 10 mg SC (APF530)0.25 mg IV PalonosetronPatients on moderately or highly emetogenic chemotherapyNon-inferiority for acute and delayed CINVComparable to Palonosetron

Safety and Tolerability

This compound is generally well-tolerated, with the most common adverse events being headache and constipation. In a comparative study of 1 mg versus 3 mg intravenous this compound, both doses were well tolerated. Similarly, a study comparing single-dose oral this compound to intravenous ondansetron reported that both treatments were well tolerated with similar patterns of adverse reactions, which were generally mild.

The sustained-release formulation, APF530, also demonstrated a safety profile consistent with this compound, with the most frequent treatment-related adverse events being mild in severity. There were no significant differences in adverse events (excluding injection site reactions) between APF530 and palonosetron.

Adverse EventSingle-Dose this compound (1 mg vs 3 mg IV)Sustained-Release this compound (APF530)
Headache Commonly reported, but incidence not significantly different between doses.One of the most frequent treatment-related adverse events.
Constipation Commonly reported, but incidence not significantly different between doses.One of the most frequent treatment-related adverse events.
Injection Site Reactions Not applicable.Reported, but generally mild in severity.

Experimental Protocols

Randomized Controlled Trial of 1 mg vs. 3 mg Intravenous this compound
  • Study Design: A single-blind, randomized, controlled, non-inferiority trial.

  • Patient Population: Patients with cancer scheduled to receive highly emetogenic chemotherapy.

  • Intervention: Patients were randomly assigned to receive a single intravenous dose of either 1 mg or 3 mg of this compound.

  • Primary Endpoint: The rate of complete protection from emetic events, defined as no vomiting, no retching, and no requirement for rescue medication during the first 24 hours following the initiation of chemotherapy.

Phase 3 Trial of Sustained-Release this compound (APF530)
  • Study Design: A randomized, multicenter, observer-blind, double-dummy, parallel-group study.

  • Patient Population: Chemotherapy-naïve or non-naïve patients (≥18 years old) receiving single-day administrations of either moderately or highly emetogenic chemotherapy.

  • Intervention: Patients received a single subcutaneous injection of APF530 (10 mg this compound) or a single intravenous injection of palonosetron (0.25 mg). Standardized doses of dexamethasone were also administered.

  • Primary Endpoints: Non-inferiority to palonosetron in the prevention of acute (0 to 24 hours) and delayed (24 to 120 hours) CINV, with the primary efficacy measure being Complete Response (no emetic episodes and no use of rescue medication).

Visualizing Experimental Workflows

To better understand the design of these clinical trials, the following diagrams illustrate the experimental workflows.

G cluster_0 Single-Dose Comparison Workflow start Patient Recruitment (Highly Emetogenic Chemotherapy) randomization Randomization start->randomization groupA Single IV Dose This compound 1 mg randomization->groupA Group A groupB Single IV Dose This compound 3 mg randomization->groupB Group B chemo Chemotherapy Administration groupA->chemo groupB->chemo assessment Efficacy Assessment (Complete Protection at 24h) chemo->assessment

Single-Dose this compound Trial Workflow

G cluster_1 Sustained-Release vs. Single-Dose Comparator Workflow start_sr Patient Recruitment (Moderately or Highly Emetogenic Chemotherapy) randomization_sr Randomization start_sr->randomization_sr groupC Single SC Dose Sustained-Release this compound (APF530) randomization_sr->groupC Group C groupD Single IV Dose Palonosetron randomization_sr->groupD Group D chemo_sr Chemotherapy Administration (+ Dexamethasone) groupC->chemo_sr groupD->chemo_sr assessment_sr Efficacy Assessment (Acute & Delayed CINV) chemo_sr->assessment_sr

References

Granisetron Versus Metoclopramide for Postoperative Nausea and Vomiting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy and safety of granisetron and metoclopramide for the prevention and treatment of postoperative nausea and vomiting (PONV), supported by clinical data and experimental protocols.

Postoperative nausea and vomiting (PONV) remains a common and distressing complication following anesthesia and surgery, affecting 20-30% of patients and up to 80% in high-risk groups.[1] Effective management of PONV is crucial for patient comfort, reducing postoperative morbidity, and facilitating timely hospital discharge. This guide provides a detailed comparison of two frequently used antiemetic agents: this compound, a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, and metoclopramide, a dopamine D2 receptor antagonist with some mixed 5-HT3 receptor effects.

Comparative Efficacy

Clinical trials comparing this compound and metoclopramide have yielded varying results, with some studies indicating superior efficacy for this compound, while others suggest a similar effect, particularly in specific surgical settings.

A randomized, double-blind study involving 100 patients undergoing major gynecological surgery found that this compound was significantly more effective than metoclopramide in preventing PONV.[2] A complete response (no nausea or vomiting) was observed in 68% of patients receiving this compound compared to 40% in the metoclopramide group.[2] Similarly, another study on female patients with a history of postoperative emesis undergoing major gynecological surgery reported a PONV incidence of 20% with this compound, compared to 60% with metoclopramide.[3]

In contrast, a randomized clinical trial with 180 patients undergoing obstetric and gynecological surgeries found no significant difference in the incidence of PONV between this compound and metoclopramide at various postoperative intervals.[4] For instance, the incidence of vomiting in the first 6 hours post-surgery was 22% for both this compound and metoclopramide.

For the treatment of established PONV in women undergoing major gynecologic surgery, this compound demonstrated superior efficacy. Complete control of PONV was achieved in 88% of patients treated with this compound, compared to 50% of those who received metoclopramide.

Efficacy OutcomeThis compoundMetoclopramideStudy PopulationReference
Prevention of PONV
Complete Response (24h)68%40%Major Gynecological Surgery
Incidence of PONV (24h)20%60%Major Gynecological Surgery (high-risk)
Incidence of Vomiting (0-6h)22%22%Obstetric & Gynecological Surgery
Incidence of Vomiting (6-12h)15.2%11.9%Obstetric & Gynecological Surgery
Incidence of Vomiting (12-18h)13.3%5%Obstetric & Gynecological Surgery
Treatment of Established PONV
Complete Control (24h)88%50%Major Gynecological Surgery

Safety and Tolerability

The safety profiles of this compound and metoclopramide are distinct, primarily reflecting their different mechanisms of action. This compound is generally well-tolerated, with the most common side effects being headache and constipation. Metoclopramide is associated with a broader range of potential adverse effects, including dizziness, sedation, and extrapyramidal symptoms.

In a comparative study, the overall incidence of adverse experiences was significantly lower in the this compound group (60.8%) compared to a metoclopramide plus dexamethasone regimen (77.3%). Notably, extrapyramidal symptoms were reported in 20.6% of patients in the comparator group but were absent in the this compound group. Other studies have reported no clinically serious adverse effects for either drug.

Adverse EffectThis compoundMetoclopramideReference
HeadacheMore PrevalentLess Prevalent
ConstipationMore PrevalentLess Prevalent
DizzinessReportedReported
SedationReportedReported
Extrapyramidal SymptomsNot Observed20.6% (with dexamethasone)

Mechanism of Action

This compound and metoclopramide exert their antiemetic effects through different signaling pathways. This compound is a highly selective antagonist of the 5-HT3 receptor, which is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Metoclopramide's primary mechanism is the antagonism of dopamine D2 receptors in the CTZ. It also has a less potent antagonistic effect on 5-HT3 receptors and a prokinetic effect on the gastrointestinal tract.

Antiemetic_Signaling_Pathways cluster_this compound This compound Pathway cluster_Metoclopramide Metoclopramide Pathway Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor Serotonin->HT3R binds CTZ_HT3R CTZ 5-HT3 Receptors Serotonin->CTZ_HT3R binds Vagal_Afferents Vagal Afferents HT3R->Vagal_Afferents activates Vomiting_Center_G Vomiting Center Vagal_Afferents->Vomiting_Center_G signals CTZ_HT3R->Vomiting_Center_G stimulates This compound This compound This compound->HT3R blocks This compound->CTZ_HT3R blocks Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds CTZ_D2R CTZ D2 Receptors D2R->CTZ_D2R activates Vomiting_Center_M Vomiting Center CTZ_D2R->Vomiting_Center_M stimulates Metoclopramide Metoclopramide Metoclopramide->D2R blocks GI_Tract GI Tract Metoclopramide->GI_Tract prokinetic effect

Caption: Signaling pathways of this compound and Metoclopramide.

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, double-blind methodology to minimize bias. The following outlines a typical experimental workflow for comparing the efficacy of antiemetic drugs for PONV.

Aleyasin et al. (2014) - Randomized Clinical Trial
  • Objective: To compare the efficacy of generic this compound, brand-name this compound (Kytril®), and metoclopramide in managing PONV in patients undergoing obstetric and gynecological surgeries.

  • Study Design: A prospective, randomized study.

  • Patient Population: 180 female patients undergoing hysterectomy or myomectomy under general anesthesia.

  • Intervention: Patients were randomly assigned to one of three groups (n=60 each) to receive a single intravenous dose of:

    • Generic this compound (40 mcg/kg)

    • Kytril® (40 mcg/kg)

    • Metoclopramide (0.2 mg/kg) The study drug was administered at the end of surgery.

  • Data Collection: A gynecologist, blinded to the treatment allocation, recorded emetic episodes (nausea and vomiting) at three intervals: 0-6, 6-12, and 12-18 hours post-surgery.

  • Primary Outcome: The incidence of vomiting at the specified time intervals.

Fujii et al. (1998) - Randomized, Double-Blind Study
  • Objective: To compare the efficacy of this compound, droperidol, and metoclopramide in preventing PONV in high-risk female patients undergoing major gynecological surgery.

  • Study Design: A randomized, double-blind study.

  • Patient Population: 90 female patients with a history of postoperative emesis.

  • Intervention: Patients were randomly assigned to one of three groups (n=30 each) to receive an intravenous dose of:

    • This compound (2.5 mg)

    • Droperidol (1.25 mg)

    • Metoclopramide (10 mg) The study drug was administered immediately before the induction of anesthesia.

  • Data Collection: Nausea, vomiting, and safety were continuously assessed for the first 24 hours after anesthesia.

  • Primary Outcome: The incidence of PONV within 24 hours post-anesthesia.

PONV_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Intervention Group A (e.g., this compound) Randomization->Group_A Arm 1 Group_B Intervention Group B (e.g., Metoclopramide) Randomization->Group_B Arm 2 Drug_Administration Drug Administration (pre- or post-op) Group_A->Drug_Administration Group_B->Drug_Administration Anesthesia_Surgery Anesthesia Induction & Surgical Procedure Anesthesia_Surgery->Drug_Administration Postoperative_Monitoring Postoperative Monitoring (e.g., 0-24 hours) Drug_Administration->Postoperative_Monitoring Data_Collection Data Collection (Nausea, Vomiting, Adverse Events) Postoperative_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized workflow of a PONV clinical trial.

Conclusion

Both this compound and metoclopramide are effective in the management of PONV. The choice between these agents may depend on the surgical setting, patient risk factors, and the desired balance between efficacy and potential side effects.

This compound appears to offer a superior or equivalent efficacy profile, particularly in high-risk populations and for the treatment of established PONV. Its favorable side effect profile, with a notably lower risk of extrapyramidal symptoms compared to metoclopramide, makes it a strong candidate for both prophylaxis and treatment.

Metoclopramide remains a viable option, and some studies have shown its efficacy to be comparable to that of this compound in certain surgical contexts. However, clinicians should be mindful of its potential for central nervous system side effects.

For researchers and drug development professionals, the nuanced differences in efficacy across various patient populations and surgical types highlight the need for further head-to-head trials. Future studies should continue to focus on well-defined patient groups and standardized outcome measures to further clarify the relative merits of these and other antiemetic agents.

References

Granisetron Plus Dexamethasone: A Superior Combination for Managing Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the granisetron and dexamethasone combination therapy reveals its potent efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this combination against other antiemetic regimens, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

The combination of this compound, a highly selective 5-HT3 receptor antagonist, and dexamethasone, a corticosteroid, stands as a cornerstone in the management of CINV. This therapeutic strategy is particularly effective in mitigating the debilitating side effects of moderately and highly emetogenic chemotherapy agents. Clinical evidence consistently demonstrates that this dual-action approach surpasses the efficacy of monotherapy and offers comparable or superior protection to other combination regimens.

Comparative Efficacy Against Alternative Therapies

The superiority of the this compound-dexamethasone combination is best illustrated through a comparative analysis of clinical trial data. The following table summarizes the complete response rates (defined as no emetic episodes and no use of rescue medication) observed in key studies.

Treatment RegimenEmetogenic Chemotherapy LevelAcute CINV Complete ResponseDelayed CINV Complete ResponseReference
This compound + Dexamethasone Highly Emetogenic ~84% ~58-84% [1][2]
Ondansetron + DexamethasoneHighly Emetogenic~79-84%~70%[1][3]
This compound MonotherapyModerately Emetogenic~60%Not Reported[4]
Dexamethasone MonotherapyModerately Emetogenic~55%Not Reported
Dolasetron + DexamethasonePlatinum-Based~90% (Vomiting)Not Reported

Note: The data presented is a synthesis from multiple studies and variations in patient populations, chemotherapy regimens, and study designs should be considered.

The data indicates that the this compound plus dexamethasone combination achieves a high rate of complete protection against both acute and delayed CINV. Notably, its efficacy is comparable, and in some instances superior, to the widely used ondansetron plus dexamethasone regimen.

Understanding the Mechanism of Action: Signaling Pathways in CINV

Chemotherapy-induced nausea and vomiting is a complex process mediated by various neurotransmitter pathways. The key players are serotonin (5-HT) and substance P, which act on their respective receptors, 5-HT3 and neurokinin-1 (NK-1), in both the gastrointestinal tract and the brain's vomiting center.

Chemotherapy triggers the release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT3 receptors on vagal afferent nerves, initiating the acute phase of emesis. Substance P, primarily involved in the delayed phase, binds to NK-1 receptors in the brainstem.

This compound exerts its antiemetic effect by blocking the 5-HT3 receptor, thus inhibiting the initiation of the vomiting reflex. The precise mechanism of dexamethasone is not fully elucidated but is thought to involve the inhibition of prostaglandin synthesis and a reduction in neuroinflammation within the central nervous system.

G cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System (Brainstem) EC Enterochromaffin Cells Serotonin Serotonin (5-HT) EC->Serotonin Vagal Vagal Afferent Nerves CTZ Chemoreceptor Trigger Zone (CTZ) Vagal->CTZ signals to HT3R_p 5-HT3 Receptor Serotonin->HT3R_p binds to HT3R_p->Vagal activates VC Vomiting Center CTZ->VC signals to Vomiting Nausea & Vomiting VC->Vomiting induces NK1R NK-1 Receptor NK1R->VC activates SubstanceP Substance P SubstanceP->NK1R binds to Chemo Chemotherapy Chemo->EC stimulates release Chemo->CTZ direct stimulation Chemo->SubstanceP stimulates release in brainstem This compound This compound This compound->HT3R_p BLOCKS Dexamethasone Dexamethasone Dexamethasone->VC Inhibits Prostaglandins & Neuroinflammation

Caption: Signaling pathways of CINV and points of intervention for this compound and dexamethasone.

Rigorous Evaluation: A Typical Experimental Protocol

The efficacy and safety of antiemetic regimens are established through meticulously designed clinical trials. The following outlines a typical experimental workflow for comparing the this compound plus dexamethasone combination with another antiemetic therapy.

G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment Periods cluster_endpoints Endpoints & Data Collection cluster_analysis Statistical Analysis P1 Inclusion/Exclusion Criteria Met (e.g., receiving highly emetogenic chemotherapy, no prior CINV prophylaxis failure) P2 Informed Consent Obtained P1->P2 R1 Double-blind Randomization P2->R1 T1 Arm A: This compound + Dexamethasone R1->T1 T2 Arm B: Comparator Regimen (e.g., Ondansetron + Dexamethasone) R1->T2 A1 Acute Phase (0-24 hours post-chemotherapy) T1->A1 T2->A1 A2 Delayed Phase (24-120 hours post-chemotherapy) A1->A2 E1 Primary Endpoint: Complete Response (No emesis, no rescue medication) A1->E1 E2 Secondary Endpoints: - Nausea severity (VAS scale) - Number of emetic episodes - Time to first emesis - Adverse events A1->E2 A2->E1 A2->E2 S1 Comparison of Complete Response Rates (e.g., Chi-square test) E1->S1 S2 Analysis of Secondary Endpoints E2->S2 E3 Patient Diaries & Clinician Assessments E3->S1 E3->S2

Caption: A typical experimental workflow for a randomized controlled trial comparing antiemetic regimens.

Detailed Experimental Methodology

A representative clinical trial to assess the superiority of this compound plus dexamethasone would typically involve the following:

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Adult cancer patients scheduled to receive their first course of highly or moderately emetogenic chemotherapy. Key inclusion criteria often include a Karnofsky performance status of ≥ 60 and adequate hematologic, renal, and hepatic function. Exclusion criteria would typically include patients who have had chemotherapy in the past, are pregnant or breastfeeding, or have a known hypersensitivity to 5-HT3 receptor antagonists or corticosteroids.

  • Treatment Regimen:

    • Arm A (Investigational): Intravenous (IV) this compound (e.g., 1 mg or 0.01 mg/kg) and IV dexamethasone (e.g., 8-20 mg) administered 30 minutes prior to chemotherapy.

    • Arm B (Comparator): An active comparator such as IV ondansetron (e.g., 8-16 mg) plus IV dexamethasone (e.g., 8-20 mg) administered on a similar schedule.

  • Assessments:

    • Efficacy: The primary efficacy endpoint is typically the proportion of patients with a complete response during the acute (0-24 hours) and delayed (24-120 hours) phases. This is assessed through patient diaries and clinician interviews. Secondary endpoints may include the severity of nausea (measured on a visual analog scale), the number of emetic episodes, and the time to the first episode of emesis or use of rescue medication.

    • Safety: Adverse events are monitored throughout the study and for a follow-up period, graded according to standard criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Statistical Analysis: The primary analysis is usually a comparison of the complete response rates between the two treatment arms using appropriate statistical tests, such as the Chi-square test or Fisher's exact test.

References

Cost-effectiveness analysis of granisetron versus other antiemetics in a clinical setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the economic viability of a therapeutic agent is as crucial as its clinical efficacy. This guide provides a comprehensive cost-effectiveness analysis of granisetron in comparison to other commonly used antiemetics for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The following data, compiled from robust clinical studies, offers a clear perspective on the economic positioning of this compound in a clinical setting.

Executive Summary

This compound, a selective 5-HT3 receptor antagonist, demonstrates a favorable cost-effectiveness profile when compared to other antiemetics, particularly ondansetron and palonosetron. In the management of CINV, this compound has been shown to be more cost-effective than ondansetron, with one analysis indicating it to be over 50% more cost-effective.[1] While the acquisition cost of newer agents like palonosetron may be higher, the overall cost-effectiveness can be influenced by factors such as the need for rescue medication and administration costs. In the context of PONV, this compound has shown superiority in preventing nausea and vomiting compared to ondansetron, leading to a reduced need for rescue anti-emetics and fewer adverse effects, suggesting potential for cost savings.[2]

Comparative Cost-Effectiveness in Chemotherapy-Induced Nausea and Vomiting (CINV)

The prevention of CINV is a critical component of cancer care, and the choice of antiemetic can have significant economic implications.

This compound vs. Ondansetron

A retrospective analysis based on two comparative clinical studies found this compound to be more than 50% more cost-effective than ondansetron for treating chemotherapy-induced emesis.[1] This was based on the total cost per patient for emetic treatment and the cost per well-controlled patient (defined as no vomiting and no worse than mild nausea).[1] Another study in France revealed that a single 3mg dose of this compound had a mean direct treatment cost per patient that was roughly 50% lower than ondansetron (8mg IV followed by oral doses) for single-day chemotherapy.[3] For multi-day chemotherapy regimens, direct costs per patient were 20% to 30% lower with this compound.

This compound vs. Palonosetron

An economic analysis of the TRIPLE phase III trial in Japan, which evaluated patients receiving highly emetogenic chemotherapy, found that a this compound-based triplet regimen had a lower cost-effectiveness ratio (CER) per complete response (CR) compared to a palonosetron-based regimen (26,263.4 JPY/CR vs. 42,628.6 JPY/CR, respectively). The study, conducted from a public healthcare payer's perspective, indicated that palonosetron was more expensive than this compound in this setting.

This compound in Combination Therapy

When combined with the NK1 receptor antagonist aprepitant and dexamethasone, a this compound-containing regimen (APR + GRAN) was compared to a fixed-dose combination of netupitant and palonosetron (NEPA). A trial-based analysis from a United States perspective found that NEPA resulted in a significant total per-patient cost reduction of

309comparedtotheaprepitantplusgranisetronregimen(309 compared to the aprepitant plus this compound regimen (309comparedtotheaprepitantplusgranisetronregimen(
943 vs $1252). This was primarily due to lower medical costs of CINV-related events and lower study drug costs.

Table 1: Cost-Effectiveness of this compound in CINV

ComparisonClinical SettingKey Findings
This compound vs. Ondansetron Single-day and fractionated chemotherapyThis compound was found to be over 50% more cost-effective. Mean direct treatment cost per patient was approximately 50% lower with this compound in single-day chemotherapy.
This compound vs. Palonosetron Highly emetogenic chemotherapy (triplet therapy)This compound regimen had a lower cost-effectiveness ratio per complete response (26,263.4 JPY vs 42,628.6 JPY).
This compound + Aprepitant vs. Netupitant/Palonosetron (NEPA) Highly emetogenic chemotherapyNEPA was found to be cost-saving, with a total per-patient cost reduction of $309 compared to the this compound regimen.

Comparative Cost-Effectiveness in Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery that can lead to patient discomfort and increased healthcare costs.

This compound vs. Ondansetron

A systematic review and meta-analysis of 21 studies on patients undergoing laparoscopic cholecystectomy concluded that this compound was superior to ondansetron in preventing PONV. Patients receiving this compound required fewer rescue anti-emetics and experienced fewer adverse effects, indicating a potential for better cost-effectiveness.

This compound vs. Palonosetron

In a prospective, randomized study of patients undergoing laparoscopic surgery, both this compound and palonosetron were effective in the immediate postoperative period. However, palonosetron was found to be superior in preventing PONV beyond 6 hours post-surgery. Another study on laparoscopic abdominal surgery found the two drugs to be almost equally effective in the first 24 hours, but palonosetron was more effective for long-term prevention (24-48 hours). The longer half-life of palonosetron may contribute to its extended efficacy, which could influence overall cost-effectiveness by reducing the need for additional interventions.

Table 2: Efficacy of this compound in PONV

ComparisonClinical SettingEfficacy Outcomes
This compound vs. Ondansetron Laparoscopic cholecystectomyThis compound was superior in reducing nausea and vomiting at 12 and 24 hours. Fewer patients on this compound required rescue anti-emetics.
This compound vs. Palonosetron Laparoscopic surgeryComparable efficacy in the first 6 hours; palonosetron superior beyond 6 hours.
This compound vs. Palonosetron Laparoscopic abdominal surgerySimilar efficacy in the first 24 hours; palonosetron more effective at 24-48 hours.

Experimental Protocols

The findings presented in this guide are based on rigorous clinical and economic analyses. Below are summaries of the methodologies employed in key cited studies.

Economic Analysis of the TRIPLE Phase III Trial (this compound vs. Palonosetron in CINV)
  • Study Design: A retrospective economic analysis of data from the TRIPLE study, a randomized, double-blind, controlled phase III trial.

  • Patient Population: 827 chemotherapy-naïve patients with solid tumors scheduled to receive their first cycle of cisplatin-based highly emetogenic chemotherapy.

  • Interventions: Patients were randomized to receive either this compound (1 mg) or palonosetron (0.75 mg) as part of a triplet antiemetic regimen with aprepitant and dexamethasone.

  • Economic Perspective: The analysis was conducted from the perspective of the public healthcare payer in Japan.

  • Outcome Measures: The primary economic endpoint was the cost-effectiveness ratio (CER), calculated as the cost per complete response (CR), defined as no vomiting/retching and no rescue medication within 120 hours after cisplatin initiation.

  • Cost Analysis: The analysis included the costs of the 5-HT3 receptor antagonists, aprepitant, dexamethasone, and any rescue medications used.

Cost-Effectiveness Analysis of NEPA vs. Aprepitant + this compound in CINV
  • Study Design: A trial-based economic analysis using patient-level data from a randomized, double-blind, phase 3 clinical trial.

  • Patient Population: 828 chemotherapy-naïve patients receiving highly emetogenic chemotherapy.

  • Interventions: Patients were randomized to receive either a single oral dose of NEPA (netupitant 300 mg/palonosetron 0.5 mg) or a 3-day regimen of oral aprepitant (125 mg on day 1, 80 mg on days 2 and 3) and oral this compound (2 mg on day 1). Both groups also received dexamethasone.

  • Economic Perspective: The analysis was conducted from a United States healthcare perspective.

  • Outcome Measures: The primary outcomes were total per-patient costs and quality-adjusted life-days (QALDs) over a 5-day post-chemotherapy period.

  • Cost Analysis: Direct costs included study drug acquisition costs and medical costs associated with CINV-related events (e.g., emergency room visits, hospitalizations, rescue medications).

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_0 5-HT3 Receptor Antagonist Signaling Pathway Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferent_Nerve Vagal Afferent Nerve Serotonin_Release->Vagal_Afferent_Nerve activates 5HT3_Receptor 5-HT3 Receptor Vagal_Afferent_Nerve->5HT3_Receptor binds to Brainstem_Vomiting_Center Brainstem Vomiting Center 5HT3_Receptor->Brainstem_Vomiting_Center signals to Nausea_Vomiting Nausea & Vomiting Brainstem_Vomiting_Center->Nausea_Vomiting induces This compound This compound This compound->5HT3_Receptor blocks

Caption: Mechanism of action of this compound in preventing CINV.

G cluster_1 Cost-Effectiveness Analysis Workflow Define_Problem Define Research Question (e.g., this compound vs. Comparator) Identify_Alternatives Identify Treatment Alternatives Define_Problem->Identify_Alternatives Clinical_Data Gather Clinical Efficacy Data (e.g., Complete Response Rates) Identify_Alternatives->Clinical_Data Cost_Data Collect Cost Data (Direct & Indirect Costs) Identify_Alternatives->Cost_Data Decision_Model Construct Decision-Analytic Model Clinical_Data->Decision_Model Cost_Data->Decision_Model Calculate_CER Calculate Cost-Effectiveness Ratio (CER) Decision_Model->Calculate_CER Sensitivity_Analysis Perform Sensitivity Analysis Calculate_CER->Sensitivity_Analysis Interpret_Results Interpret Results & Draw Conclusions Sensitivity_Analysis->Interpret_Results G cluster_2 Logical Relationship in CINV/PONV Economic Models Patient_Population Patient Population (e.g., High-Risk for PONV) Prophylactic_Treatment Prophylactic Antiemetic Given Patient_Population->Prophylactic_Treatment No_PONV No Nausea or Vomiting Prophylactic_Treatment->No_PONV Yes PONV_Occurs Nausea and/or Vomiting Occurs Prophylactic_Treatment->PONV_Occurs No Total_Cost Total Treatment Cost No_PONV->Total_Cost Treatment_Success Successful Treatment Outcome No_PONV->Treatment_Success Rescue_Medication Rescue Medication Required PONV_Occurs->Rescue_Medication Additional_Costs Additional Costs Incurred (e.g., Longer Hospital Stay) Rescue_Medication->Additional_Costs Additional_Costs->Total_Cost

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Granisetron
Reactant of Route 2
Reactant of Route 2
Granisetron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。